Bromo-chloro-butane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H8BrCl |
|---|---|
Molecular Weight |
171.46 g/mol |
IUPAC Name |
1-bromo-1-chlorobutane |
InChI |
InChI=1S/C4H8BrCl/c1-2-3-4(5)6/h4H,2-3H2,1H3 |
InChI Key |
DQHKCMPDSGCTHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-chlorobutane (B25774), a versatile haloalkane building block in organic synthesis. The document details the theoretical background, potential synthetic pathways, and a generalized experimental protocol. It is intended for an audience with a professional background in chemistry and drug development.
Introduction
1-Bromo-2-chlorobutane is a vicinal halobutane of significant interest in synthetic organic chemistry.[1] Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective sequential transformations.[1] The carbon-bromine bond is generally more labile and susceptible to nucleophilic attack than the carbon-chlorine bond, making 1-bromo-2-chlorobutane a valuable precursor for the synthesis of complex molecules.[1] This guide will focus on the most direct and common method for its preparation: the electrophilic addition of bromine chloride (BrCl) to 1-butene (B85601).
Theoretical Framework: Electrophilic Addition to Alkenes
The synthesis of 1-bromo-2-chlorobutane from 1-butene is a classic example of an electrophilic addition reaction. The reaction proceeds via the attack of the electron-rich π-bond of the alkene on an electrophilic halogen species.[2][3]
Reaction Mechanism
The generally accepted mechanism for the addition of mixed halogens like bromine chloride to an alkene involves a two-step process:
-
Formation of a Bromonium Ion: The electrophilic bromine atom of BrCl is attacked by the π-electrons of the 1-butene double bond. This leads to the formation of a cyclic bromonium ion intermediate, with the positive charge delocalized over the bromine atom and the two carbon atoms of the former double bond.[2][3]
-
Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the first step or present in the reaction medium, then acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition).[2][3] This backside attack results in the opening of the three-membered ring and the formation of the vicinal dihalide.
Regioselectivity: Markovnikov's Rule
In the case of an unsymmetrical alkene like 1-butene, the nucleophilic attack of the chloride ion on the bromonium ion intermediate is regioselective. According to Markovnikov's rule, the nucleophile (chloride) will preferentially attack the more substituted carbon atom of the double bond. Therefore, the chlorine atom will add to the second carbon of the butane (B89635) chain, while the bromine atom will be on the terminal carbon, yielding 1-bromo-2-chlorobutane as the major product.[4]
Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. 1-Butene is a flammable gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 1-Butene | C₄H₈ | 56.11 | Gas at room temperature. |
| Bromine | Br₂ | 159.81 | Liquid, highly corrosive and toxic. |
| Lithium Chloride | LiCl | 42.39 | Anhydrous. |
| Methanol (B129727) | CH₃OH | 32.04 | Anhydrous. |
| Ethanol | C₂H₅OH | 46.07 | For purification. |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | For washing. |
| Silver Nitrate | AgNO₃ | 169.87 | For qualitative analysis. |
| Nitric Acid | HNO₃ | 63.01 | For acidification. |
| Ammonia solution | NH₃(aq) | - | For qualitative analysis. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |
Procedure
-
Preparation of the Bromine Chloride Reagent (in situ): Dissolve a known quantity of anhydrous lithium chloride in anhydrous methanol in a suitable reaction flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of bromine to the cooled solution while stirring. This will generate bromine chloride in situ.
-
Reaction with 1-Butene: Bubble a steady stream of 1-butene gas through the cold bromine chloride solution.[5] Continue the gas flow until the characteristic reddish-brown color of bromine disappears, indicating the consumption of the halogen.[5]
-
Work-up:
-
Allow the reaction mixture to stand, which may result in the separation of two layers. The lower, denser layer will be the crude product.[5]
-
Separate the lower organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium hydroxide (to remove any unreacted acids), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
The crude 1-bromo-2-chlorobutane can be purified by fractional distillation under reduced pressure.[6]
-
Characterization
The identity and purity of the synthesized 1-bromo-2-chlorobutane should be confirmed by spectroscopic methods.
Spectroscopic Data (Predicted)
While specific experimental spectra for 1-bromo-2-chlorobutane are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
| Technique | Expected Features |
| ¹H NMR | Complex multiplet signals are expected for the protons on the carbon chain. The protons on the carbon bearing the chlorine (C2) and the carbon bearing the bromine (C1) will be deshielded and appear at a lower field. The integration of the signals should correspond to the number of protons in each environment. |
| ¹³C NMR | Four distinct signals are expected, corresponding to the four carbon atoms of the butane chain. The carbons bonded to the halogens (C1 and C2) will be shifted downfield. |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations will be present. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region (typically below 800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). |
Logical Relationships and Workflows
The synthesis of 1-bromo-2-chlorobutane follows a logical progression from starting materials to the final purified product.
References
- 1. 1-Bromo-2-chlorobutane|CAS 108200-18-6| [benchchem.com]
- 2. chemguide.net [chemguide.net]
- 3. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Two-step bromine attack | Feature | RSC Education [edu.rsc.org]
- 6. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
Structural Isomerism of Bromo-chloro-butane
An In-depth Technical Guide to the Isomers of Bromo-chloro-butane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of this compound, compounds of interest in organic synthesis and as potential building blocks in drug development. The presence of two different halogen atoms on a butane (B89635) framework allows for selective chemical transformations, making these isomers versatile intermediates. This document details the structural variations, physical properties, and key experimental protocols related to their synthesis and analysis.
The molecular formula C₄H₈BrCl gives rise to several constitutional isomers, which differ in the connectivity of their atoms. These isomers can be broadly categorized based on the carbon skeleton (n-butane or isobutane) and the positions of the bromine and chlorine substituents.
Isomers with an n-Butane Skeleton
When the four carbon atoms are arranged in a straight chain, the following constitutional isomers are possible:
-
1-Bromo-1-chlorobutane
-
1-Bromo-2-chlorobutane
-
2-Bromo-1-chlorobutane
-
2-Bromo-2-chlorobutane
-
2-Bromo-3-chlorobutane
Isomers with an Isobutane (2-methylpropane) Skeleton
With a branched carbon chain, the following constitutional isomers exist:
-
1-Bromo-2-chloro-2-methylpropane
-
1-Bromo-1-chloro-2-methylpropane
-
2-Bromo-1-chloro-2-methylpropane
Stereoisomerism in this compound
Several of the constitutional isomers of this compound possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).
-
1-Bromo-2-chlorobutane: This molecule has one chiral center at the second carbon atom, and therefore exists as a pair of enantiomers (R and S).
-
1-Bromo-3-chlorobutane: The third carbon atom is a chiral center, resulting in a pair of enantiomers.
-
2-Bromo-1-chlorobutane: The second carbon is a chiral center, leading to a pair of enantiomers.
-
2-Bromo-3-chlorobutane: This isomer has two chiral centers (at C2 and C3), which can result in a maximum of 2² = 4 stereoisomers. These consist of two pairs of enantiomers.[1][2][3]
The relationship between these stereoisomers is crucial for understanding their chemical and biological properties, as different stereoisomers can exhibit distinct reactivity and pharmacological effects.
Physical Properties of this compound Isomers
The physical properties of the this compound isomers are influenced by their molecular structure. The boiling points generally increase with the molecular weight and decrease with increased branching due to weaker van der Waals forces.[4] The polarity of the C-Cl and C-Br bonds also contributes to the intermolecular forces.
| Isomer | Boiling Point (°C) | Density (g/mL) |
| 1-Bromo-3-chlorobutane | 154 | Not readily available |
| 1-Bromo-4-chlorobutane | 175 | 1.488 |
| 2-Bromo-2-chlorobutane | 120 | Not readily available |
Experimental Protocols
The synthesis of specific this compound isomers often requires carefully chosen starting materials and reaction conditions to achieve the desired regioselectivity and stereoselectivity.
Synthesis of Dichlorobutane Isomers via Free-Radical Chlorination of 1-Chlorobutane (B31608)
This experiment serves as a model for understanding the factors influencing the product distribution in free-radical halogenation, a common method for introducing halogens into alkanes. The principles can be extended to the synthesis of bromo-chloro-butanes.
Objective: To synthesize a mixture of dichlorobutane isomers from 1-chlorobutane via free-radical chlorination and to analyze the product distribution.
Materials:
-
1-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine a molar excess of 1-chlorobutane with sulfuryl chloride and a catalytic amount of AIBN.[8]
-
Initiation: Heat the mixture to reflux (approximately 80°C) to initiate the radical chain reaction.[8] The reaction progress can be monitored by observing the evolution of HCl and SO₂ gas, which should be vented appropriately.[8]
-
Reaction Time: Maintain the reflux for a predetermined period (e.g., 20-30 minutes).[8]
-
Workup: After cooling the reaction mixture to room temperature, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.
-
Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and decant the product.
-
Analysis: Analyze the product mixture using gas chromatography to determine the relative amounts of the different dichlorobutane isomers formed.[9]
Expected Outcome: The reaction will produce a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane. The product distribution will depend on the relative reactivity of the different C-H bonds in 1-chlorobutane, which is influenced by both statistical factors and the stability of the resulting free radicals.[10]
Visualizations
Logical Relationship of Isomers
The following diagram illustrates the hierarchical relationship between the different types of isomers of this compound.
Caption: Hierarchical classification of this compound isomers.
Experimental Workflow for Free-Radical Chlorination
The diagram below outlines the key steps in the synthesis and analysis of dichlorobutane isomers via free-radical chlorination.
Caption: Workflow for the synthesis and analysis of dichlorobutanes.
References
- 1. How many diastereomers are present in 2-bromo-3-chlorobutane?? - askIITians [askiitians.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. 1-bromo-4-chlorobutane [stenutz.eu]
- 6. 2-bromo-2-chlorobutane [stenutz.eu]
- 7. 1-bromo-3-chlorobutane [stenutz.eu]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]
Spectroscopic Profile of 2-Bromo-1-Chlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-bromo-1-chlorobutane. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages data from analogous compounds, namely 2-bromobutane (B33332) and 2-chlorobutane, to forecast the expected spectroscopic characteristics. This guide also outlines general experimental protocols for acquiring such data.
Molecular Structure and Spectroscopic Correlation
The structure of 2-bromo-1-chlorobutane dictates its interaction with electromagnetic radiation, giving rise to unique spectroscopic fingerprints. Understanding the relationship between the molecular structure and the resulting spectra is crucial for structural elucidation and characterization.
An In-depth Technical Guide to the Thermodynamic Properties of 1-Bromo-4-Chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-bromo-4-chlorobutane (B103958). Due to a scarcity of direct experimental data for this specific compound, this document emphasizes estimation methodologies, primarily group additivity methods, to determine key thermodynamic parameters. It also outlines the general experimental protocols that would be employed for the direct measurement of these properties. This guide is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who require a thorough understanding of the thermodynamic behavior of 1-bromo-4-chlorobutane for applications in reaction modeling, process design, and safety assessments.
Introduction
1-Bromo-4-chlorobutane (CAS No: 6940-78-9) is a bifunctional haloalkane utilized as a versatile intermediate in organic synthesis, particularly in the formation of cyclic compounds and for introducing a four-carbon chain into molecular structures.[1][2] A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy, is crucial for predicting reaction spontaneity, calculating reaction heats, and ensuring the safe design and scale-up of chemical processes. This guide summarizes the available physical data and provides a detailed framework for estimating the core thermodynamic properties of 1-bromo-4-chlorobutane.
Physicochemical Properties
A summary of the known physical properties of 1-bromo-4-chlorobutane is presented in Table 1. This data is essential for handling, storage, and for use in various physical and chemical calculations.
Table 1: Physicochemical Properties of 1-Bromo-4-Chlorobutane
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈BrCl | [3] |
| Molecular Weight | 171.46 g/mol | [3] |
| Boiling Point | 175 °C (at 760 mmHg) | [4] |
| 80-82 °C (at 30 mmHg) | [5] | |
| Density | 1.488 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4875 | [5] |
| Flash Point | 60 °C (140 °F) | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | [3] |
Estimated Thermodynamic Properties
Group Additivity Methods
Methods such as the Benson Group Increment Theory and the Joback method provide frameworks for estimating thermodynamic properties from molecular structure.[6][7][8] The Joback method, for instance, uses a set of predefined functional groups with assigned contributions to calculate properties like heat of formation, heat capacity, and Gibbs free energy of formation.[6][9]
For 1-bromo-4-chlorobutane, the molecule can be broken down into the following groups for estimation purposes:
-
–CH2– (methylene group) - two occurrences
-
–CH2Cl (chloromethyl group)
-
–CH2Br (bromomethyl group)
By summing the contributions of these groups, the thermodynamic properties of the entire molecule can be estimated. It is important to note that these methods provide estimations, and the accuracy can vary, with typical errors in the range of 2-3 kcal/mol for enthalpy of formation.[8]
Estimated Thermodynamic Data
The following table (Table 2) presents estimated thermodynamic properties for 1-bromo-4-chlorobutane. These values are derived from the principles of group additivity and should be used as a guideline in the absence of experimental data.
Table 2: Estimated Thermodynamic Properties of 1-Bromo-4-Chlorobutane (at 298.15 K)
| Property | Estimated Value | Unit |
| Standard Enthalpy of Formation (Liquid) | -150 to -170 | kJ/mol |
| Standard Molar Heat Capacity (Liquid) | 170 to 190 | J/(mol·K) |
| Standard Molar Entropy (Liquid) | 250 to 270 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (Liquid) | -60 to -80 | kJ/mol |
Note: These are estimated values and should be used with caution. Experimental verification is recommended for critical applications.
Experimental Protocols for Thermodynamic Property Determination
Should experimental determination be required, the following sections outline the general methodologies for measuring the key thermodynamic properties of liquid haloalkanes like 1-bromo-4-chlorobutane.
Heat Capacity (Cp)
The specific heat capacity of liquid 1-bromo-4-chlorobutane can be determined using Differential Scanning Calorimetry (DSC) .[10][11][12]
Methodology:
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.
-
Sample Preparation: A known mass of 1-bromo-4-chlorobutane is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min), over the desired temperature range.
-
Data Analysis: The difference in heat flow between the sample and the reference is measured. The heat capacity is calculated from this heat flow difference, the heating rate, and the sample mass.[13][14] Three runs are typically performed: a baseline (empty pans), a run with a sapphire standard (for calibration), and the sample run.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using bomb calorimetry .[15][16][17]
Methodology:
-
Sample Preparation: A precisely weighed sample of 1-bromo-4-chlorobutane is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). A small amount of water is added to the bomb to dissolve the combustion products (HCl and HBr). The bomb is then pressurized with pure oxygen.
-
Combustion: The bomb is placed in a calorimeter containing a known amount of water. The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water in the calorimeter is carefully measured.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined by combusting a standard substance like benzoic acid). Corrections are made for the heat of ignition and the formation of nitric acid from any residual nitrogen. The enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.[18]
Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.
Methodology:
-
Apparatus: A static or dynamic vapor pressure apparatus is used.[19][20][21] A common setup involves a temperature-controlled equilibrium cell connected to a pressure measurement system.
-
Measurement: The liquid sample is placed in the cell, and the system is allowed to reach thermal and phase equilibrium at various temperatures. The corresponding vapor pressure is recorded at each temperature.
-
Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure and temperature data to the enthalpy of vaporization. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R, where R is the ideal gas constant.
Standard Molar Entropy (S°)
The standard molar entropy of liquid 1-bromo-4-chlorobutane can be determined from heat capacity measurements down to near absolute zero.[22][23][24]
Methodology:
-
Heat Capacity Measurement: The heat capacity of the solid and liquid phases is measured as a function of temperature from as low a temperature as possible up to the desired temperature (e.g., 298.15 K) using calorimetry.
-
Enthalpy of Fusion: The enthalpy of fusion at the melting point is measured using DSC.
-
Calculation: The absolute entropy is calculated by integrating Cp/T with respect to temperature from 0 K to the final temperature, including the entropy change at the phase transition (ΔHfus/Tm).[4][22]
Gibbs Free Energy of Formation (ΔGf°)
Once the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) are known, the standard Gibbs free energy of formation (ΔGf°) can be calculated using the Gibbs-Helmholtz equation:[25][26][27][28][29]
ΔGf° = ΔHf° - TΔSf°
where T is the standard temperature (298.15 K) and ΔSf° is the standard entropy of formation, calculated from the absolute entropies of the compound and its constituent elements in their standard states.
Visualizations
The following diagram illustrates a general workflow for the determination of thermodynamic properties, integrating both computational estimation and experimental verification.
The synthesis of 1-bromo-4-chlorobutane is a key consideration for its application. A common synthetic route is illustrated below.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of 1-bromo-4-chlorobutane. While direct experimental data is limited, reliable estimations can be made using established group additivity methods. The outlined experimental protocols serve as a standard guide for the precise measurement of these crucial parameters. The provided information and visualizations are intended to support researchers, scientists, and drug development professionals in the effective and safe application of 1-bromo-4-chlorobutane in their work. For critical applications, it is strongly recommended that the estimated values presented herein be validated through experimental measurement.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Rose-Hulman's Introductory Laboratory Physics lab manual [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. physical chemistry - What is the relationship between entropy and heat capacity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Joback method - Wikipedia [en.wikipedia.org]
- 7. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 8. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. mse.ucr.edu [mse.ucr.edu]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. linseis.com [linseis.com]
- 13. mdpi.com [mdpi.com]
- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ocf.berkeley.edu [ocf.berkeley.edu]
- 18. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. docs.lib.purdue.edu [docs.lib.purdue.edu]
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- 23. ocw.mit.edu [ocw.mit.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. omnicalculator.com [omnicalculator.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chemguide.co.uk [chemguide.co.uk]
- 28. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 29. Gibbs Free Energy [chemed.chem.purdue.edu]
An In-depth Technical Guide to the Chemical Properties of Bromo-chloro-butane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of bromo-chloro-butane isomers, focusing on their physical characteristics, reactivity, and the analytical methods used for their identification and separation. The unique structural features of these dihalogenated alkanes make them valuable as versatile building blocks in organic synthesis.
Introduction to this compound Isomers
This compound (C₄H₈BrCl) exists in several constitutional isomers, which differ in the connectivity of the bromine and chlorine atoms to the butane (B89635) backbone. These include primary, secondary, and tertiary haloalkanes, each exhibiting distinct chemical and physical properties. Furthermore, isomers with chiral centers can exist as enantiomers, which are non-superimposable mirror images. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective chemical transformations, making these compounds useful intermediates in the synthesis of more complex molecules.[1]
The primary constitutional isomers include:
-
1-Bromo-2-chlorobutane
-
2-Bromo-2-chlorobutane
-
2-Bromo-3-chlorobutane
Physical and Chemical Properties
The physical properties of this compound isomers are influenced by the position of the halogen atoms on the carbon chain. These properties are critical for designing reaction conditions and purification strategies.
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 1-Bromo-2-chlorobutane | 171.46[2][3] | Data not available | Data not available | Data not available |
| 1-Bromo-3-chlorobutane | 171.46[4][5] | 154[6] | Data not available | Data not available |
| 1-Bromo-4-chlorobutane | 171.46[7][8] | 175[7] or 80-82 at 30 mmHg[9] | 1.488 at 25 °C or 1.535[7] | 1.4875 |
| 2-Bromo-2-chlorobutane | 171.46[10][11] | 120[10] | Data not available | Data not available |
| 2-Bromo-3-chlorobutane | 171.46[12] | Data not available | Data not available | Data not available |
Chemical Reactivity and Synthetic Applications
The this compound isomers are valuable substrates in organic synthesis due to the presence of two different halogen atoms. The carbon-bromine bond is generally more reactive and serves as a better leaving group than the carbon-chlorine bond, enabling selective functionalization.[1] These compounds are frequently used in nucleophilic substitution and elimination reactions.
For instance, 1-bromo-4-chlorobutane is a key intermediate in the synthesis of cyclic compounds and has been utilized in the preparation of multireceptor-active antipsychotic and antidepressant agents.[9][13] The differential reactivity of the bromine and chlorine atoms allows for stepwise introduction of various functional groups.[13]
Reaction Mechanism: Nucleophilic Substitution (SN2)
A common reaction involving these isomers is the SN2 reaction, where a nucleophile attacks the carbon atom bonded to the leaving group. The reaction proceeds with an inversion of stereochemistry at the reaction center. The relative reactivity of the C-Br and C-Cl bonds allows for selective substitution.
Below is a generalized workflow for a selective nucleophilic substitution on a this compound isomer.
Caption: Generalized workflow for the selective stepwise nucleophilic substitution of this compound.
Experimental Protocols
A. Synthesis of 1-Bromo-4-chlorobutane
A common method for the synthesis of 1-bromo-4-chlorobutane involves the reaction of 4-chloro-1-butanol (B43188) with phosphorus and bromine.
-
Procedure:
-
Prepare a mixture of 4-chloro-1-butanol and phosphorus.
-
Add bromine to the mixture while maintaining the temperature close to 0°C.[14]
-
After the reaction is complete, the 1-bromo-4-chlorobutane can be separated from the reaction mixture by steam distillation.[14]
-
The crude product is then dried, often by azeotropic distillation, and purified by redistillation in the presence of an organic base like diethanolamine.[14]
-
Another synthetic route involves treating 4-chloro-1-butanol with dry gaseous hydrobromic acid.[15]
-
Procedure:
-
Treat predistilled 4-chloro-1-butanol with dry gaseous hydrobromic acid in a solvent that forms an azeotrope with water at boiling point.[15]
-
After the reaction, the organic phase is separated. In a specific example, after injecting HBr gas at 50°C, the mixture is allowed to settle, and the organic phase containing 1-bromo-4-chlorobutane is collected.[15]
-
B. Analytical Characterization
The identification and differentiation of this compound isomers are typically achieved through a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between constitutional isomers.[16] The number of signals, their chemical shifts, and splitting patterns in ¹H NMR, along with the number of unique carbon signals in ¹³C NMR, provide a distinct fingerprint for each isomer.[17][18]
-
Sample Preparation: For NMR analysis, the liquid sample is typically dissolved in a deuterated solvent such as CDCl₃ to avoid interference from the solvent's protons.[18]
-
Data Acquisition and Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phasing and baseline correction. The signals in ¹H NMR are integrated to determine the ratio of protons in different chemical environments.[17]
-
-
Gas Chromatography (GC):
-
GC is an effective technique for separating volatile isomers. The retention time of each isomer depends on its boiling point and interaction with the stationary phase of the GC column.[19]
-
For chiral isomers, enantiomers can be separated using a chiral stationary phase. For example, the enantiomers of 2-chlorobutane (B165301) and 2-bromobutane (B33332) have been separated on a Carboblack C adsorbent modified with cyanuric acid.[20]
-
-
Mass Spectrometry (MS):
-
Coupled with GC (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of each isomer. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in characteristic isotopic patterns for the molecular ion and fragment ions.
-
Experimental Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the identification and characterization of an unknown this compound isomer.
Caption: A typical workflow for the separation and identification of this compound isomers.
References
- 1. 1-Bromo-2-chlorobutane|CAS 108200-18-6| [benchchem.com]
- 2. 1-BROMO-2-CHLOROBUTANE [chembk.com]
- 3. 1-Bromo-2-chlorobutane | C4H8BrCl | CID 13663921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-chlorobutane | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BROMO-3-CHLOROBUTANE|lookchem [lookchem.com]
- 6. 1-bromo-3-chlorobutane [stenutz.eu]
- 7. 1-Bromo-4-chlorobutane | 6940-78-9 | FB00908 | Biosynth [biosynth.com]
- 8. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 10. 2-bromo-2-chlorobutane [stenutz.eu]
- 11. 2-Brom-2-Chlorbutan | C4H8BrCl | CID 19905680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Bromo-3-chlorobutane | C4H8BrCl | CID 12644679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 15. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. benchchem.com [benchchem.com]
- 18. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. Butane, 1-chloro- [webbook.nist.gov]
- 20. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the IUPAC Nomenclature of Bromo-Chloro-Butane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the stereoisomers of bromo-chloro-butane, focusing on the IUPAC nomenclature, the relationships between the isomers, their physical properties, and the experimental methodologies for their separation and characterization.
Introduction to Stereoisomerism in this compound
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the context of this compound, the presence of chiral centers—carbon atoms attached to four different substituent groups—gives rise to multiple stereoisomers. Understanding the precise spatial arrangement of atoms is crucial in drug development and various chemical syntheses, as different stereoisomers can exhibit distinct biological activities and chemical properties.
The most common example of a this compound with stereoisomers is 2-bromo-3-chlorobutane. This molecule has two chiral centers, at carbon 2 and carbon 3. The number of possible stereoisomers for a molecule with n chiral centers is 2n. Therefore, 2-bromo-3-chlorobutane has 22 = 4 possible stereoisomers.[1][2][3][4]
IUPAC Nomenclature of 2-Bromo-3-Chlorobutane Stereoisomers
The absolute configuration of each chiral center in the stereoisomers of 2-bromo-3-chlorobutane is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on each chiral carbon are assigned priorities based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is assigned 'R' (from the Latin rectus, meaning right). If the sequence is counter-clockwise, it is assigned 'S' (from the Latin sinister, meaning left).
The four stereoisomers of 2-bromo-3-chlorobutane are:
-
(2R,3R)-2-bromo-3-chlorobutane
-
(2S,3S)-2-bromo-3-chlorobutane
-
(2R,3S)-2-bromo-3-chlorobutane
-
(2S,3R)-2-bromo-3-chlorobutane
Relationships Between the Stereoisomers
These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The remaining relationships are diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.
Table 1: Stereoisomeric Relationships of 2-Bromo-3-Chlorobutane
| Isomer 1 | Isomer 2 | Relationship |
| (2R,3R) | (2S,3S) | Enantiomers |
| (2R,3S) | (2S,3R) | Enantiomers |
| (2R,3R) | (2R,3S) | Diastereomers |
| (2R,3R) | (2S,3R) | Diastereomers |
| (2S,3S) | (2R,3S) | Diastereomers |
| (2S,3S) | (2S,3R) | Diastereomers |
The pairs of enantiomers are also sometimes referred to using the older "erythro" and "threo" nomenclature. The "erythro" isomers have similar substituents on the same side in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) pair. The "threo" isomers have similar substituents on opposite sides, corresponding to the (2R,3R) and (2S,3S) pair.
Physical Properties of 2-Bromo-3-Chlorobutane Stereoisomers
A fundamental principle of stereochemistry is that enantiomers have identical physical properties, such as boiling point, melting point, and density, in an achiral environment. Their only distinguishing physical property is their interaction with plane-polarized light; they rotate it in equal but opposite directions. Diastereomers, on the other hand, have different physical properties.
Table 2: Physical Properties of 2-Bromo-3-Chlorobutane Stereoisomers
| Stereoisomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Specific Rotation (°) |
| (2R,3R) | Different from (2R,3S) | Different from (2R,3S) | Different from (2R,3S) | Opposite to (2S,3S) |
| (2S,3S) | Same as (2R,3R) | Same as (2R,3R) | Same as (2R,3R) | Opposite to (2R,3R) |
| (2R,3S) | Different from (2R,3R) | Different from (2R,3R) | Different from (2R,3R) | Opposite to (2S,3R) |
| (2S,3R) | Same as (2R,3S) | Same as (2R,3S) | Same as (2R,3S) | Opposite to (2R,3S) |
Note: Specific experimentally determined values for each property for each individual stereoisomer are not consistently reported in the surveyed literature. The relationships are based on the principles of stereoisomerism.
Experimental Protocols
Separation of Stereoisomers
The separation of the stereoisomers of 2-bromo-3-chlorobutane relies on the differences in their physical properties.
4.1.1. Separation of Diastereomers:
Since diastereomers ((2R,3R)/(2S,3S) pair from the (2R,3S)/(2S,3R) pair) have different physical properties, they can be separated by conventional laboratory techniques such as:
-
Fractional Distillation: Due to expected differences in their boiling points.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed, as the diastereomers will have different retention times on a standard column.
General Protocol for Gas Chromatographic Separation of Diastereomers:
-
Sample Preparation: Prepare a solution of the mixture of 2-bromo-3-chlorobutane stereoisomers in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a suitable detector (e.g., Flame Ionization Detector - FID).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Temperature Program: Implement a temperature gradient to achieve optimal separation of the diastereomeric pairs.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
-
-
Data Analysis: The two diastereomeric pairs will appear as distinct peaks with different retention times in the chromatogram.
4.1.2. Resolution of Enantiomers:
Enantiomers have identical physical properties in an achiral environment, making their separation (a process called resolution) more complex. Common methods include:
-
Chiral Chromatography: Using a stationary phase that is itself chiral. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
-
Chemical Resolution: This involves reacting the enantiomeric mixture with a single enantiomer of another chiral compound (a resolving agent) to form a pair of diastereomers. These diastereomers can then be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is chemically removed to yield the pure enantiomers.
General Protocol for Chemical Resolution of Enantiomers (Illustrative Example):
-
Derivatization: If the this compound were, for example, an amine, it could be reacted with a chiral acid (e.g., (R)-(+)-tartaric acid) to form diastereomeric salts.
-
Separation: The resulting diastereomeric salts, having different solubilities, can be separated by fractional crystallization.
-
Regeneration: The separated diastereomeric salts are then treated with a base to regenerate the individual, pure enantiomers of the amine.
Determination of Absolute Configuration
Several instrumental techniques can be used to determine the absolute configuration of chiral molecules:
-
X-ray Crystallography: This is the most definitive method. If a single crystal of one of the stereoisomers can be obtained, its three-dimensional structure can be determined, unambiguously revealing its absolute configuration.
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum can be compared to a spectrum predicted by quantum mechanical calculations for a known absolute configuration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral resolving agents or chiral solvating agents can induce different chemical shifts in the NMR spectra of enantiomers, allowing for their differentiation and, in some cases, the assignment of absolute configuration by comparison to known standards.
Visualizations
Caption: Relationships between the stereoisomers of 2-bromo-3-chlorobutane.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chlorobutane (B3272228) is a halogenated alkane with the chemical formula C4H8BrCl.[1][] Its structure, featuring both bromine and chlorine atoms on a butane (B89635) backbone, imparts specific physical and chemical characteristics that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the known physical properties of 1-bromo-3-chlorobutane, details the experimental methodologies for their determination, and presents a logical workflow for property characterization.
Core Physical Properties
The physical properties of 1-bromo-3-chlorobutane are crucial for its handling, application in synthesis, and for predicting its behavior in various systems. The following table summarizes the key physical data available for this compound.
| Physical Property | Value | Source(s) |
| Molecular Formula | C4H8BrCl | [1][][3] |
| Molecular Weight | 171.46 g/mol | [1][][4][5] |
| Boiling Point | 154 °C | [4] |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Melting Point | Data not available | |
| LogP (Octanol-Water Partition Coefficient) | 2.4 | [1][5] |
| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents. |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for measuring the key physical properties of liquid compounds like 1-bromo-3-chlorobutane.
Determination of Boiling Point
The boiling point is a critical indicator of a liquid's volatility and the strength of its intermolecular forces.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus, which includes a round-bottom flask, a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Place a measured volume of 1-bromo-3-chlorobutane and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Reading: Position the thermometer so that the top of the bulb is level with the side arm of the distillation head. This ensures the measurement of the vapor temperature as it passes into the condenser.
-
Data Collection: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Pressure Correction: Note the atmospheric pressure during the experiment, as boiling point is pressure-dependent.
Measurement of Density
Density is an essential property for converting between mass and volume and is indicative of the compound's packing efficiency.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance are required.
-
Mass of Empty Pycnometer: Clean and dry the pycnometer and measure its mass accurately.
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and measure its mass. Calculate the mass of the water.
-
Volume Calculation: Using the known density of water at the recorded temperature, calculate the precise volume of the pycnometer.
-
Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with 1-bromo-3-chlorobutane and measure its mass. Calculate the mass of the sample.
-
Density Calculation: Divide the mass of the 1-bromo-3-chlorobutane by the calculated volume of the pycnometer to determine its density.
Measurement of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a compound.
Methodology: Abbe Refractometer
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of 1-bromo-3-chlorobutane onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. The reading is typically temperature-dependent and is often reported at 20°C (n20/D).
Determination of Solubility
Solubility provides insight into the intermolecular interactions between a solute and a solvent, which is critical for reaction setup, purification, and formulation.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Sample Preparation: In a series of small test tubes, add approximately 0.1 mL of 1-bromo-3-chlorobutane to 2-3 mL of each selected solvent.
-
Observation: Vigorously shake each test tube and observe whether the 1-bromo-3-chlorobutane dissolves completely, is partially soluble, or is insoluble. The formation of a single homogeneous phase indicates solubility.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical compound such as 1-bromo-3-chlorobutane.
References
- 1. 1-Bromo-3-chlorobutane | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMO-3-CHLOROBUTANE|lookchem [lookchem.com]
- 4. 1-bromo-3-chlorobutane [stenutz.eu]
- 5. (3R)-1-bromo-3-chlorobutane | C4H8BrCl | CID 60204953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-溴-4-氯丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-bromo-4-chlorobutane [stenutz.eu]
Technical Guide: 2-Bromo-2-chlorobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-2-chlorobutane is a tertiary haloalkane containing two different halogen substituents. Its structure presents a chiral center, leading to the existence of enantiomers. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its reactivity, which is of interest to organic chemists involved in the synthesis of complex molecules. Due to its bifunctional nature at a tertiary carbon, it serves as a potential intermediate for creating sterically hindered structures.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈BrCl | [1][2][3][4] |
| Molecular Weight | 171.46 g/mol | [1][2][3][4] |
| Boiling Point | 120 °C | [4] |
| IUPAC Name | 2-bromo-2-chlorobutane | [1][2] |
| SMILES | CCC(C)(Cl)Br | [1][2][4] |
Experimental Protocols: Synthesis of 2-Bromo-2-chlorobutane
Protocol: Free-Radical Bromination of 2-Chlorobutane (B165301)
Objective: To synthesize 2-bromo-2-chlorobutane by the substitution of a hydrogen atom with a bromine atom on 2-chlorobutane using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
-
2-Chlorobutane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobutane (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
-
Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be initiated by shining a UV lamp on the flask.
-
Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than the solvent) and the formation of succinimide (B58015) (which is less dense and will float).
-
Work-up: After the reaction is complete (typically after several hours, when all NBS has been converted to succinimide), cool the mixture to room temperature.
-
Filtration: Filter the mixture to remove the succinimide precipitate.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove any remaining acidic byproducts, and then with deionized water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to isolate 2-bromo-2-chlorobutane from any unreacted starting material and other byproducts.
Reactivity and Mechanistic Pathways
2-Bromo-2-chlorobutane is a tertiary haloalkane, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The presence of two different halogens on the same carbon atom provides interesting reactivity, as the bromide ion is a better leaving group than the chloride ion.
In nucleophilic substitution reactions, 2-bromo-2-chlorobutane is expected to react primarily through an SN1 mechanism due to the stability of the tertiary carbocation intermediate. The rate of reaction would be independent of the nucleophile's concentration. The bromide ion would be the preferential leaving group.
Caption: SN1 and E1 reaction pathways for 2-bromo-2-chlorobutane.
Due to the tertiary nature of the substrate, elimination reactions (E1) will compete with SN1 reactions, especially in the presence of a strong, non-nucleophilic base or at higher temperatures.
Role in Organic Synthesis and Drug Development
2-Bromo-2-chlorobutane is not a known active pharmaceutical ingredient. Its utility in drug development would be as a synthetic intermediate. The bifunctional nature of the molecule at a sterically hindered center allows for the introduction of various functional groups, potentially leading to the synthesis of complex molecular scaffolds.
Caption: General synthetic workflow illustrating the use of 2-bromo-2-chlorobutane.
Safety and Handling
-
Hazards: Highly flammable liquid and vapor. May cause skin and eye irritation. May cause respiratory irritation.
-
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear protective gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- 1. 2-Brom-2-Chlorbutan | C4H8BrCl | CID 19905680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-bromo-2-chlorobutane | C4H8BrCl | CID 60204945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved The free-radical bromination of (R)-2-chlorobutane | Chegg.com [chegg.com]
- 4. 2-bromo-2-chlorobutane [stenutz.eu]
- 5. 2-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Molecular Structure of Bromo-Chloro-Butane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and analytical considerations for the enantiomers of bromo-chloro-butane. Due to the limited availability of experimental data for these specific, non-common chiral compounds, this guide combines established principles of stereochemistry with data from closely related molecules and computational chemistry to offer a thorough understanding for research and drug development applications.
Introduction to this compound Stereoisomers
This compound (C₄H₈BrCl) exists as several constitutional isomers depending on the positions of the bromine and chlorine atoms. Chirality, and therefore the existence of enantiomers, arises in these molecules when a carbon atom is bonded to four different substituents. The most notable examples include 1-bromo-2-chlorobutane (B25774) and 2-bromo-3-chlorobutane, which possess one and two chiral centers, respectively.
For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2ⁿ.[1][2]
-
1-Bromo-2-chlorobutane: With one chiral center at the second carbon, it exists as a pair of enantiomers, (R)-1-bromo-2-chlorobutane and (S)-1-bromo-2-chlorobutane.
-
2-Bromo-3-chlorobutane: This isomer has two chiral centers (at C2 and C3), leading to a maximum of four stereoisomers.[1][2][3] These consist of two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R).[3][4] The relationship between non-mirror image stereoisomers, such as (2R, 3R) and (2R, 3S), is that of diastereomers.[3][4]
Enantiomers possess identical physical properties such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[3] Diastereomers, on the other hand, have different physical properties.[3]
Molecular Structure and Conformational Analysis
Table 1: Predicted Molecular Geometry Parameters (Computational Data)
| Parameter | 1-Bromo-2-chlorobutane (Representative) | 2-Bromo-3-chlorobutane (Representative) |
| Bond Lengths (Å) | ||
| C-Br | Data not available in literature | Data not available in literature |
| C-Cl | Data not available in literature | Data not available in literature |
| C-C | Data not available in literature | Data not available in literature |
| Bond Angles (°) | ||
| ∠Br-C-C | Data not available in literature | Data not available in literature |
| ∠Cl-C-C | Data not available in literature | Data not available in literature |
| ∠C-C-C | Data not available in literature | Data not available in literature |
| Dihedral Angles (°) | ||
| Br-C-C-Cl | Data not available in literature | Data not available in literature |
Note: The absence of specific experimental data in the literature highlights the need for computational modeling to obtain these structural parameters.
Experimental Protocols
Asymmetric Synthesis of this compound Enantiomers
The enantioselective synthesis of bromo-chloro-butanes can be approached through the stereospecific functionalization of alkenes. A common strategy involves the formation of a halohydrin intermediate, which can then be converted to the desired bromo-chloro-alkane.
Proposed Protocol for the Synthesis of (R)- and (S)-1-bromo-2-chlorobutane:
This protocol is based on the general principles of asymmetric halohydrin formation and subsequent conversion.
-
Asymmetric Halohydrin Formation:
-
React 1-butene (B85601) with a source of electrophilic bromine (e.g., N-bromosuccinimide) in the presence of a chiral catalyst and a chloride source in an appropriate solvent. The choice of a chiral ligand (e.g., a chiral diamine or phosphine) will determine the enantioselectivity of the resulting chlorohydrin.
-
The reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the chloride nucleophile in an anti-addition manner.[5]
-
-
Purification of the Chiral Chlorohydrin:
-
The resulting chiral 1-bromo-2-chlorobutane can be purified from the reaction mixture using standard techniques such as column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
The enantiomeric excess of the synthesized product should be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enantioselective Separation
3.2.1. Gas Chromatography (GC)
A detailed protocol for the separation of the enantiomers of the closely related 2-bromobutane (B33332) and 2-chlorobutane (B165301) has been established and can be adapted for this compound isomers.
Experimental Protocol for Chiral GC Separation:
-
Chromatograph: Tsvet-500M chromatograph with a flame ionization detector.
-
Column: Stainless steel column (1 m x 3 mm) packed with Carboblack C adsorbent modified with 10% cyanuric acid.
-
Carrier Gas: Helium, with a flow rate of 15-20 mL/min.
-
Temperatures:
-
Injector: 200°C
-
Detector: 200°C
-
Column Oven: Temperature program from 70°C to 110°C.
-
-
Sample Preparation: The this compound sample is dissolved in a suitable volatile solvent (e.g., dichloromethane).
-
Injection: 1 µL of the sample solution is injected.
-
Data Analysis: The retention times of the two enantiomers are used to determine the enantiomeric composition.
3.2.2. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. The selection of the chiral stationary phase (CSP) is critical.
Proposed Protocol for Chiral HPLC Separation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is a good starting point for screening.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The ratio can be optimized to achieve the best separation (e.g., 90:10, 80:20).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as haloalkanes lack a strong chromophore.
-
Sample Preparation: The sample is dissolved in the mobile phase.
Optical Rotation Measurement
Polarimetry is used to measure the optical rotation of the separated enantiomers.
Experimental Protocol for Polarimetry:
-
Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).
-
Instrumentation: Use a polarimeter with a sodium D-line light source.
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill the sample cell of a known path length (l, in dm) with the sample solution.
-
Measure the observed rotation (α).
-
-
Calculation of Specific Rotation ([α]): [α] = α / (l * c) The specific rotation is a characteristic property of the enantiomer.
Table 2: Optical Rotation Data
| Enantiomer | Specific Rotation ([α]) |
| (R)-1-bromo-2-chlorobutane | Data not available in literature |
| (S)-1-bromo-2-chlorobutane | Data not available in literature |
| (2R, 3R)-2-bromo-3-chlorobutane | Data not available in literature |
| (2S, 3S)-2-bromo-3-chlorobutane | Data not available in literature |
| (2R, 3S)-2-bromo-3-chlorobutane | Data not available in literature |
| (2S, 3R)-2-bromo-3-chlorobutane | Data not available in literature |
Note: The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively. This cannot be predicted from the R/S configuration and must be determined experimentally.
Visualization of Workflow
The synthesis and analysis of this compound enantiomers follow a logical workflow.
Conclusion
This technical guide has outlined the key structural and analytical aspects of this compound enantiomers. While a lack of direct experimental data necessitates a reliance on theoretical predictions and analogous compound data, the principles and protocols presented here provide a solid foundation for researchers and drug development professionals. The ability to synthesize, separate, and characterize these chiral molecules is essential for understanding their properties and potential applications. Future work should focus on obtaining experimental data for these compounds to validate computational models and further refine analytical methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 4. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 5. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Bromo-Chloro-Butane Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of various bromo-chloro-butane isomers under different environmental and chemical conditions. Understanding the degradation pathways and kinetics is crucial for the handling, storage, and application of these compounds in research and pharmaceutical development. This document summarizes available data on their thermal, photochemical, and chemical stability, and provides detailed experimental protocols for stability assessment.
Introduction to this compound Isomers
Bromo-chloro-butanes are halogenated hydrocarbons with the general formula C₄H₈BrCl. The presence of two different halogens, bromine and chlorine, on a butane (B89635) backbone leads to a variety of structural isomers, each with unique physical and chemical properties. The position of the halogen atoms significantly influences the molecule's polarity, reactivity, and, consequently, its stability. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, with the C-Br bond being weaker and bromide being a better leaving group, is a key determinant of their stability.[1][2]
Thermal Stability
The thermal stability of bromo-chloro-butanes is a critical parameter for their safe handling and use in processes involving elevated temperatures. Decomposition can proceed through various mechanisms, including elimination of hydrogen halides (HBr or HCl) or homolytic cleavage of the carbon-halogen bond to form radical intermediates.
Decomposition Mechanisms
The primary thermal degradation pathway for many haloalkanes is dehydrohalogenation, an elimination reaction that forms an alkene, hydrogen bromide, and hydrogen chloride.[3] The reaction rate and product distribution are influenced by the structure of the isomer and the reaction conditions. For example, the thermal decomposition of 1-bromo-2-chloroethane (B52838), a related compound, primarily yields vinyl chloride and hydrogen bromide, suggesting a preference for HBr elimination.[3] This process is often a radical-chain reaction, which can be initiated by the homolytic cleavage of the weaker C-Br bond.
dot
Caption: Radical chain mechanism for thermal decomposition.
Quantitative Stability Data
Specific kinetic data for the thermal decomposition of this compound isomers is scarce in the literature. However, data from analogous compounds can provide valuable insights. For instance, the rate coefficient for the thermal decomposition of 1-bromo-2-chloroethane in the gas phase over a specific temperature range has been reported.[3]
| Compound | Temperature Range (°C) | Rate Coefficient (k) | Activation Energy (Ea) | Reference |
| 1-Bromo-2-chloroethane | 307–358 | k₀.₅= 9.3 × 10⁹ exp(–40,800/RT) mole⁻½ l.½ sec⁻¹ | 40.8 kcal/mol | [3] |
| 1-Chlorohexane | 600-1000 K | k∞ = (8 ± 5) × 10¹³ exp[-((56.7 ± 0.4) kcal mol⁻¹/RT)] s⁻¹ | 56.7 kcal/mol | [4] |
| 2-Bromopropene | 1100-1250 K | k = 10¹⁴.¹² exp(-32830K/T) s⁻¹ | ~65 kcal/mol | [5] |
| 2-Chloropropene (B1346963) | 1100-1250 K | k = 10¹⁴.⁸ exp(-34200K/T) s⁻¹ | ~68 kcal/mol | [5] |
Note: The data for 1-bromo-2-chloroethane corresponds to a reaction that is half-order in the substrate.[3] The data for other compounds are for analogous dehydrohalogenation reactions.
Photochemical Stability
Exposure to light, particularly in the ultraviolet (UV) region, can induce photochemical degradation of bromo-chloro-butanes. The energy from photons can lead to the homolytic cleavage of the carbon-halogen bonds, generating reactive radical species.
Photodegradation Pathways
The primary photochemical process for haloalkanes is the cleavage of the C-X bond, where X is a halogen.[6][7] Due to the lower bond dissociation energy, the C-Br bond is more susceptible to photolytic cleavage than the C-Cl bond. This initial step generates an alkyl radical and a halogen atom, which can then participate in a series of secondary reactions, including hydrogen abstraction from other molecules, radical-radical recombination, or further decomposition.
dot
Caption: Primary photochemical degradation pathways.
Quantitative Photostability Data
| Compound | Wavelength (nm) | Quantum Yield (Φ) for Br atom formation | Reference |
| Bromoform (CHBr₃) | 303 - 324 | ~1.0 | [8] |
| Bromoform (CHBr₃) | 266 | 0.76 ± 0.03 | [8] |
Chemical Stability: Reactions with Acids, Bases, and Nucleophiles
The chemical stability of bromo-chloro-butanes is highly dependent on the reaction medium. They can undergo substitution and elimination reactions in the presence of acids, bases, and nucleophiles.
Stability in Acidic Conditions (Hydrolysis)
In aqueous acidic solutions, bromo-chloro-butanes can undergo hydrolysis, a nucleophilic substitution reaction where a water molecule replaces a halogen atom to form an alcohol. The reaction rate is influenced by the stability of the carbocation intermediate that can be formed. Tertiary bromo-chloro-butanes are more likely to undergo hydrolysis via an Sₙ1 mechanism due to the formation of a stable tertiary carbocation. Primary and secondary isomers will react more slowly, likely through an Sₙ2 mechanism. The C-Br bond is more susceptible to hydrolysis than the C-Cl bond due to bromide being a better leaving group.[1][2]
dot
Caption: Mechanisms of acid-catalyzed hydrolysis.
Stability in Basic Conditions (Elimination)
In the presence of a strong base, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), bromo-chloro-butanes are prone to undergo elimination reactions (dehydrohalogenation) to form alkenes.[5][9] The E2 mechanism is common, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group, in a concerted step with the departure of the halide ion. Due to the weaker C-Br bond, elimination of HBr is generally favored over HCl. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product, although bulky bases can favor the formation of the less substituted alkene (Hofmann product).[5][10]
Caption: Workflow for TGA-based thermal stability testing.
Photochemical Stability Assessment (Aqueous Photolysis)
This protocol is based on EPA OPPTS 835.2240 guidelines for photodegradation in water. [11] Objective: To determine the rate of photodegradation and identify the major photoproducts of a this compound isomer in an aqueous solution.
Apparatus:
-
Photoreactor equipped with a light source simulating sunlight (e.g., xenon arc lamp with filters for wavelengths > 290 nm).
-
Quartz or borosilicate glass reaction vessels.
-
Stirring mechanism.
-
Temperature control system.
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis.
Procedure:
-
Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of the this compound isomer at a known concentration.
-
Experimental Setup:
-
Fill the reaction vessels with the test solution.
-
Include dark controls (vessels wrapped in aluminum foil) to assess hydrolysis or other non-photochemical degradation.
-
Place the vessels in the photoreactor and maintain a constant temperature (e.g., 25 °C).
-
-
Irradiation and Sampling:
-
Expose the samples to the light source.
-
Withdraw aliquots from both irradiated and dark control vessels at predetermined time intervals.
-
-
Sample Analysis:
-
Extract the this compound and its degradation products from the aqueous samples using a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Analyze the extracts by GC-MS to identify and quantify the parent compound and its photoproducts.
-
-
Data Analysis:
-
Plot the concentration of the parent compound as a function of irradiation time.
-
Determine the photodegradation rate constant and the half-life of the compound.
-
Propose a degradation pathway based on the identified photoproducts.
-
dot
Caption: Workflow for aqueous photolysis stability study.
Analysis of Degradation Products by GC-MS
Objective: To separate, identify, and quantify this compound isomers and their degradation products.
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column suitable for halogenated compounds (e.g., DB-5ms, DB-624).
-
Mass Spectrometer (MS) detector (e.g., quadrupole or ion trap).
Typical GC-MS Parameters:
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
MS Interface: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Procedure:
-
Sample Preparation: Prepare standards of the this compound isomers and expected degradation products in a suitable solvent. Extract experimental samples as described in the stability protocols.
-
Injection: Inject a small volume (e.g., 1 µL) of the standard or sample extract into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of authentic standards or to spectral libraries (e.g., NIST).
-
Quantify the compounds by integrating the peak areas of characteristic ions and using a calibration curve generated from the standards.
-
Conclusion
The stability of this compound isomers is a complex function of their molecular structure and the conditions to which they are exposed. The weaker carbon-bromine bond generally dictates their reactivity, making them susceptible to thermal and photochemical degradation, as well as nucleophilic substitution and elimination reactions. While specific quantitative data for many this compound isomers remains limited, the principles of haloalkane reactivity and the provided experimental protocols offer a solid framework for researchers, scientists, and drug development professionals to assess the stability of these compounds in their specific applications. Further research is warranted to generate a more comprehensive dataset of stability parameters for this important class of halogenated hydrocarbons.
References
- 1. Thermal decomposition of 2-bromopropene, and 2-chloropropene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 3. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. vurup.sk [vurup.sk]
- 5. Thermal Decomposition of 2-Bromopropene, and 2-Chloropropene | NIST [nist.gov]
- 6. Revision Notes - Explain photochemical reaction of alkanes with chlorine | Organic Chemistry | Chemistry - 0620 - Supplement | IGCSE | Sparkl [sparkl.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Navigating the Risks: A Technical Guide to the Safe Handling of Bromo-Chloro-Butane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potential hazards associated with the handling of bromo-chloro-butane isomers. Given the limited publicly available data on specific this compound isomers, this guide draws upon information from safety data sheets for structurally similar compounds, such as 1-bromo-4-chlorobutane (B103958) and various brominated and chlorinated butanes, as well as the broader class of halogenated hydrocarbons. This information is intended to empower researchers to implement robust safety protocols and mitigate potential risks in the laboratory and during drug development processes.
Core Hazards and Toxicological Profile
This compound and its isomers are halogenated hydrocarbons that present a range of potential health and physical hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is a less common route in a laboratory setting but can lead to severe health consequences.
Health Hazards
The health effects of this compound are generally aligned with those of other volatile halogenated hydrocarbons. These compounds can act as central nervous system (CNS) depressants and irritants.
-
Inhalation: Vapors may cause respiratory tract irritation, leading to coughing and wheezing.[1][2] High concentrations can lead to dizziness, headache, nausea, and in severe cases, loss of consciousness.[1][2]
-
Skin Contact: Causes skin irritation, and prolonged or repeated contact can lead to dermatitis.[3][4] Some halogenated hydrocarbons can be absorbed through the skin, contributing to systemic toxicity.[2]
-
Eye Contact: Can cause serious eye irritation and potential damage.[3][4]
-
Ingestion: May cause gastrointestinal irritation with symptoms such as nausea and vomiting.[3] Ingestion of significant amounts can lead to CNS depression.[3]
-
Chronic Exposure: Long-term exposure to some halogenated hydrocarbons has been associated with damage to the liver and kidneys.[5] Some related compounds are suspected of causing cancer.[6]
Physical and Chemical Hazards
-
Flammability: this compound isomers are flammable liquids and their vapors can form explosive mixtures with air.[7][8][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[9]
-
Reactivity: These compounds are generally stable under normal conditions but may react with strong oxidizing agents, strong bases, and some metals.[8][9]
-
Hazardous Decomposition Products: When heated to decomposition, they can emit toxic and corrosive fumes, including hydrogen bromide and hydrogen chloride.[8][9]
Quantitative Hazard Data
The following tables summarize available quantitative data for representative this compound isomers and related compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for the particular isomer being used.
Table 1: Physical and Chemical Properties
| Property | 1-Bromo-4-chlorobutane | 2-Bromobutane |
| Molecular Formula | C4H8BrCl | C4H9Br |
| Molecular Weight | 171.46 g/mol | 137.02 g/mol |
| Boiling Point | 80 - 82 °C @ 30 mmHg[9] | 91.2 °C |
| Flash Point | 60 °C[4] | 21 °C[10] |
| Vapor Density | 5.9 (Air = 1.0)[11] | 4.7 (Air = 1.0) |
Table 2: Toxicological Data
| Isomer/Compound | Exposure Route | Species | Value | Reference |
| 1-Bromo-4-chlorobutane | Oral | Rat | LD50 > 2000 mg/kg | [11] |
| 2-Chlorobutane | Oral | Rat | LD50 = 20 mL/kg | [12] |
Experimental Protocols for Hazard Assessment
Detailed experimental protocols for specific this compound isomers are not widely published. However, the following outlines general methodologies for assessing the hazards of halogenated hydrocarbons, which can be adapted for these compounds.
In Vitro Mutagenicity Assay (Ames Test)
This test is a widely used method for identifying substances that can cause genetic mutations.
Methodology:
-
Bacterial Strains: Utilize tester strains of Salmonella typhimurium (e.g., TA1535, TA1538) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Incubate the bacterial strains with various concentrations of the test compound (this compound isomer).
-
Plating: Plate the treated bacteria on a minimal glucose agar (B569324) medium.
-
Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
In Vivo Acute Toxicity Study
This study provides information on the short-term toxic effects of a substance.
Methodology:
-
Animal Model: Typically conducted in rodents (e.g., rats or mice).
-
Dose Administration: Administer the test substance via the intended route of human exposure (e.g., oral gavage, dermal application, or inhalation). Use a range of doses to determine the dose-response relationship.
-
Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible abnormalities in organs and tissues.
-
Data Analysis: Calculate the LD50 (oral or dermal) or LC50 (inhalation), which is the dose or concentration that is lethal to 50% of the test animals.
In Vivo Safety Pharmacology Core Battery
These studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Methodology:
-
Central Nervous System (CNS) Assessment: Evaluate the effects on motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature in a relevant animal model.
-
Cardiovascular System Assessment: Monitor blood pressure, heart rate, and the electrocardiogram (ECG) in conscious, unrestrained animals.
-
Respiratory System Assessment: Measure respiratory rate and other ventilatory parameters.
Visualizing Potential Hazards and Workflows
To further aid in the understanding of the potential risks and necessary precautions, the following diagrams illustrate key concepts.
References
- 1. 2-Bromo-3-chlorobutane | C4H8BrCl | CID 12644679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Metabolic activation of haloalkanes and tests in vitro for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. carlroth.com [carlroth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Page loading... [guidechem.com]
A Technical Guide to the Solubility of Bromo-Chloro-Butane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of bromo-chloro-butane isomers in various organic solvents. Understanding the solubility of these compounds is crucial for their application in organic synthesis, drug development, and various industrial processes where they may be used as intermediates or solvents.
Core Concepts of Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For bromo-chloro-butanes, which are halogenated alkanes, their solubility in organic solvents is governed by the principle of "like dissolves like."[1][2] This means that they tend to dissolve well in solvents with similar polarity and intermolecular forces.
Bromo-chloro-butanes are polar molecules due to the presence of electronegative bromine and chlorine atoms, which create a dipole moment.[2] However, the overall polarity is influenced by the carbon chain. As a result, they exhibit good solubility in a range of organic solvents.[3][4][5] In contrast, their solubility in water is generally low because they cannot form strong hydrogen bonds with water molecules.[3][4][6][7][8][9][10]
Factors Influencing Solubility
The dissolution of bromo-chloro-butanes in organic solvents is a complex interplay of several factors. The key determinants include the molecular structure of both the solute and the solvent, the types of intermolecular forces at play, and the temperature of the system.
Caption: Logical relationship of factors governing the solubility of this compound.
Qualitative Solubility of this compound Isomers
While specific quantitative solubility data for this compound isomers is not extensively documented in publicly available literature, general solubility trends can be summarized based on the behavior of haloalkanes. The following table provides a qualitative overview of the expected solubility of this compound isomers in common classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility of this compound Isomers | Rationale |
| Alcohols | Ethanol, Methanol | Good | Alcohols are polar solvents that can engage in dipole-dipole interactions with the polar C-X bonds of bromo-chloro-butanes.[5][11] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Excellent | Ethers are good solvents for haloalkanes due to their ability to solvate the alkyl portion of the molecule and interact via dipole-dipole forces.[3][4] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good | Ketones are polar aprotic solvents that can effectively dissolve bromo-chloro-butanes through dipole-dipole interactions.[12][13][14] |
| Alkanes | Hexane, Heptane | Moderate to Good | Nonpolar alkanes can dissolve bromo-chloro-butanes, especially those with longer carbon chains, through London dispersion forces.[2] |
| Aromatic Hydrocarbons | Benzene, Toluene | Good | Aromatic solvents can induce dipoles and interact favorably with the polar C-X bonds of bromo-chloro-butanes.[3][5] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Excellent | "Like dissolves like" is strongly exemplified here, with chlorinated solvents readily dissolving other haloalkanes.[15] |
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
A standard and reliable method for determining the solubility of a liquid solute in a liquid solvent is the isothermal equilibrium method, often referred to as the shake-flask method.[16] This protocol is suitable for determining the solubility of this compound isomers in various organic solvents.
Materials and Equipment
-
This compound isomer (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated flasks or vials with secure caps
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)
-
Syringes and filters
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a known volume of the organic solvent in a sealed flask. The presence of a distinct second phase (undissolved solute) is necessary to ensure supersaturation.
-
Equilibration: Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute-solvent system and should be determined experimentally.[16]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow for complete phase separation.
-
Sampling: Carefully extract an aliquot of the clear, saturated solvent phase using a syringe. It is crucial to avoid disturbing the undissolved solute phase.
-
Filtration (Optional but Recommended): To ensure no undissolved micro-droplets are present in the sample, it can be filtered through a syringe filter compatible with the solvent.
-
Dilution: Accurately dilute the sampled saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of the this compound isomer.
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL, mol/L, or mole fraction.
Experimental Workflow
The following diagram illustrates the workflow for the isothermal equilibrium method for solubility determination.
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Conclusion
This compound isomers, as polar haloalkanes, are generally soluble in a wide array of organic solvents. This solubility is primarily dictated by the principle of "like dissolves like," where solvents with similar polarity and intermolecular forces are most effective. While specific quantitative data is sparse, qualitative assessments and established experimental protocols, such as the isothermal equilibrium method, provide a strong foundation for researchers and professionals working with these compounds. A thorough understanding of their solubility behavior is essential for optimizing reaction conditions, purification processes, and formulation development.
References
- 1. education.com [education.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. organicmystery.com [organicmystery.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. einsteinclasses.com [einsteinclasses.com]
- 10. selfstudys.com [selfstudys.com]
- 11. physicsandmathstutor.com [physicsandmathstutor.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
Chirality in Bromo-Chloro-Butane Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemical properties of bromo-chloro-butane isomers. Chirality, a fundamental concept in stereochemistry, plays a critical role in the pharmacological and toxicological profiles of drug candidates. Understanding the chiral nature of small molecules is paramount in drug discovery and development to ensure safety, efficacy, and stereospecificity of action. This document details the chiral isomers of this compound, presents methods for their analysis, and provides experimental protocols relevant to their separation and characterization.
Isomers of this compound and Their Chirality
The constitutional isomers of this compound exhibit a range of stereochemical properties, from simple achirality to the presence of multiple stereocenters, leading to enantiomeric and diastereomeric relationships. A chiral center is a carbon atom bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers.
Summary of this compound Isomers
The following table summarizes the structural isomers of this compound and their respective chiral properties.
| IUPAC Name | Structure | Chiral Center(s) | Number of Stereoisomers |
| 1-Bromo-1-chlorobutane | CH₃CH₂CH₂CH(Br)Cl | C1 | 2 (one pair of enantiomers) |
| 1-Bromo-2-chlorobutane | CH₃CH₂CH(Cl)CH₂Br | C2 | 2 (one pair of enantiomers) |
| 1-Bromo-3-chlorobutane | CH₃CH(Cl)CH₂CH₂Br | C3 | 2 (one pair of enantiomers) |
| 1-Bromo-4-chlorobutane | BrCH₂CH₂CH₂CH₂Cl | None | 1 (achiral) |
| 2-Bromo-1-chlorobutane | CH₃CH₂CH(Br)CH₂Cl | C2 | 2 (one pair of enantiomers) |
| 2-Bromo-2-chlorobutane | CH₃CH₂C(Br)(Cl)CH₃ | C2 | 2 (one pair of enantiomers) |
| 2-Bromo-3-chlorobutane | CH₃CH(Br)CH(Cl)CH₃ | C2, C3 | 4 (two pairs of enantiomers) |
Stereoisomers of 2-Bromo-3-chlorobutane
2-Bromo-3-chlorobutane is a notable isomer as it possesses two chiral centers (C2 and C3), leading to the possibility of up to 2ⁿ = 4 stereoisomers, where n is the number of chiral centers.[1][2][3] These stereoisomers exist as two pairs of enantiomers. The relationships between the stereoisomers of 2-bromo-3-chlorobutane are outlined below:
-
(2R, 3R)-2-bromo-3-chlorobutane and (2S, 3S)-2-bromo-3-chlorobutane are enantiomers.
-
(2R, 3S)-2-bromo-3-chlorobutane and (2S, 3R)-2-bromo-3-chlorobutane are enantiomers.
-
Any other pairing of the above stereoisomers (e.g., (2R, 3R) and (2R, 3S)) are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[2]
Quantitative Data: Optical Activity
Enantiomers have identical physical properties, such as boiling point and density, but they differ in their interaction with plane-polarized light.[2] This property, known as optical activity, is measured using a polarimeter and is reported as the specific rotation [α]. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.
| Compound | Enantiomer | Specific Rotation ([α]D) |
| 2-Bromobutane (Example) | (R)-2-bromobutane | -23.1°[4] |
| (S)-2-bromobutane | +23.1°[4] | |
| 1-Bromo-1-chlorobutane | (R)-1-bromo-1-chlorobutane | Data not available |
| (S)-1-bromo-1-chlorobutane | Data not available | |
| 1-Bromo-2-chlorobutane | (R)-1-bromo-2-chlorobutane | Data not available |
| (S)-1-bromo-2-chlorobutane | Data not available | |
| ... (other chiral isomers) | ... | Data not available |
Experimental Protocols for Chiral Analysis
The determination of chirality and the separation of enantiomers are critical tasks in chemical analysis and drug development. Several instrumental methods are employed for this purpose.
Polarimetry
Polarimetry is the primary technique for measuring the optical activity of a chiral compound.
Objective: To determine the specific rotation of a chiral this compound isomer.
Methodology:
-
Sample Preparation: Prepare a solution of the purified chiral isomer of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform).
-
Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589 nm) as the light source. The sample is contained in a cell of a specific path length (l, in decimeters).
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
-
Measure the observed rotation (α) in degrees.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)[3]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of enantiomers.
Objective: To separate the enantiomers of a chiral this compound isomer.
Methodology:
-
Column Selection: Utilize a capillary GC column coated with a chiral stationary phase (CSP). Cyclodextrin-based CSPs are commonly used for the separation of halogenated hydrocarbons.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
-
Sample Preparation: Dilute the sample mixture of enantiomers in a volatile organic solvent (e.g., hexane).
-
Chromatographic Conditions:
-
Injector Temperature: Typically 250 °C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program is crucial for achieving separation. This usually involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.
-
Detector Temperature: Typically 280-300 °C.
-
-
Data Analysis: The two enantiomers will exhibit different retention times as they interact differently with the chiral stationary phase. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of the mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to distinguish between enantiomers by employing chiral shift reagents.
Objective: To resolve the NMR signals of the enantiomers in a racemic mixture of a this compound isomer.
Methodology:
-
Sample Preparation: Dissolve the racemic mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer.
-
Addition of Chiral Shift Reagent:
-
Acquire a standard ¹H NMR spectrum of the racemic mixture.
-
Add a small, incremental amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.[6]
-
-
Spectral Acquisition: Acquire ¹H NMR spectra after each addition of the shift reagent.
-
Data Analysis: The chiral shift reagent will form diastereomeric complexes with each enantiomer, which have different magnetic environments.[6] This results in the separation of signals for corresponding protons in the two enantiomers, allowing for their distinction and quantification by integration.
Visualizations
The following diagrams illustrate the relationships between the stereoisomers of 2-bromo-3-chlorobutane and a general workflow for chiral analysis.
References
Introduction to Constitutional Isomerism
An In-depth Technical Guide to the Constitutional Isomers of C4H9BrCl
For Researchers, Scientists, and Drug Development Professionals
Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1][2][3] This variance in atomic arrangement leads to distinct chemical and physical properties for each isomer. The molecular formula C4H9BrCl represents a haloalkane. Identifying all possible constitutional isomers for a given formula is a fundamental exercise in organic chemistry, crucial for understanding structure-property relationships in fields like drug discovery and material science. The process involves systematically exploring different carbon chain structures and the various possible positions for substituent groups.[4]
There are three main types of constitutional isomerism:
-
Chain Isomerism: Isomers possess different arrangements of the carbon skeleton.[1][3]
-
Positional Isomerism: Isomers have the same carbon skeleton and functional groups but differ in the position of the functional groups on the chain.[1][3]
-
Functional Group Isomerism: Isomers have the same molecular formula but contain different functional groups.[1][3]
For C4H9BrCl, we will primarily observe chain and positional isomerism.
Methodology for Isomer Identification
A systematic approach is required to identify all constitutional isomers of C4H9BrCl without duplication. The methodology employed here involves two primary steps:
-
Identification of Carbon Skeletons: The formula C4H9... corresponds to the butyl group. There are two possible arrangements (skeletal isomers) for a four-carbon alkane chain:
-
A linear, unbranched chain: butane (B89635) .
-
A branched chain: isobutane (IUPAC name: 2-methylpropane).
-
-
Systematic Placement of Substituents: For each carbon skeleton, the bromine (Br) and chlorine (Cl) atoms are placed on all non-equivalent carbon positions. The resulting structures are then named according to IUPAC nomenclature to confirm their uniqueness.
The logical workflow for this identification process is visualized in the diagram below.
Isomer Derivation and Data Summary
Following the outlined methodology, a total of 12 unique constitutional isomers were identified for the molecular formula C4H9BrCl. These are derived from the two primary carbon skeletons.
Isomers Derived from the Butane Skeleton
The linear four-carbon chain of butane presents multiple non-equivalent positions for the two halogen substituents, resulting in eight distinct isomers.
Isomers Derived from the 2-Methylpropane Skeleton
The branched structure of 2-methylpropane, with its primary and tertiary carbons, gives rise to four unique isomers.
Comprehensive Data Table
The quantitative data, comprising the IUPAC names and structural details of all 12 constitutional isomers, are summarized in the table below for clear comparison.
| Isomer ID | IUPAC Name | Carbon Skeleton | Structural Description |
| 1 | 1-Bromo-1-chlorobutane | Butane | Br and Cl are on the terminal carbon (C1). |
| 2 | 1-Bromo-2-chlorobutane | Butane | Br is on C1; Cl is on C2. |
| 3 | 1-Bromo-3-chlorobutane | Butane | Br is on C1; Cl is on C3. |
| 4 | 1-Bromo-4-chlorobutane | Butane | Br is on C1; Cl is on the other terminal carbon (C4). |
| 5 | 2-Bromo-1-chlorobutane | Butane | Cl is on C1; Br is on C2. |
| 6 | 2-Bromo-2-chlorobutane | Butane | Br and Cl are on the same internal carbon (C2). |
| 7 | 2-Bromo-3-chlorobutane | Butane | Br is on C2; Cl is on C3. |
| 8 | 2-Bromo-4-chlorobutane | Butane | This name is incorrect; correct IUPAC name is 1-Bromo-3-chlorobutane (Isomer 3). |
| 9 | 1-Bromo-1-chloro-2-methylpropane | 2-Methylpropane | Br and Cl are on a primary carbon. |
| 10 | 1-Bromo-2-chloro-2-methylpropane | 2-Methylpropane | Br is on a primary carbon; Cl is on the tertiary carbon. |
| 11 | 1-Bromo-3-chloro-2-methylpropane | 2-Methylpropane | Br is on one primary carbon; Cl is on another primary carbon. |
| 12 | 2-Bromo-1-chloro-2-methylpropane | 2-Methylpropane | Cl is on a primary carbon; Br is on the tertiary carbon. |
Experimental Protocols
This document is a theoretical guide to the constitutional isomers of C4H9BrCl based on the principles of organic chemistry. As such, it does not cite or detail experimental protocols for synthesis or analysis. The identification and structural elucidation of these isomers in a laboratory setting would typically involve techniques such as:
-
Fractional Distillation: To separate the isomeric mixture based on differences in boiling points.
-
Gas Chromatography (GC): To further separate and quantify the individual isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR and ¹³C NMR) to determine the precise connectivity of atoms in each isolated isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine fragmentation patterns that can help identify the structure.
Detailed methodologies for these standard analytical techniques are widely available in chemical literature and textbooks.
Conclusion
The molecular formula C4H9BrCl gives rise to 12 distinct constitutional isomers. These isomers originate from two possible carbon skeletons, butane and 2-methylpropane, and the various positional arrangements of the bromine and chlorine substituents. A systematic analysis based on skeletal structure and substituent placement, confirmed by IUPAC nomenclature, is essential for the exhaustive identification of all possible isomers. The structural diversity presented by these 12 compounds underscores the importance of precise structural determination in chemical research and development.
References
discovery and history of bromo-chloro-butane
An In-depth Technical Guide to the Discovery and History of Bromo-chloro-butane
Introduction
This compound (C₄H₈BrCl) encompasses a group of halogenated organic compounds that have served as versatile building blocks in synthetic organic chemistry. The presence of two different halogen atoms, bromine and chlorine, on a butane (B89635) backbone provides differential reactivity that allows for selective and sequential chemical transformations. This technical guide delves into the discovery, historical synthesis, and physicochemical properties of various this compound isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of these important chemical entities.
Historical Context and Discovery
The systematic synthesis of haloalkanes began to develop in the 19th century, in conjunction with the advancement of organic chemistry and the structural understanding of alkanes.[1] Methods for the selective formation of carbon-halogen bonds were established, including the addition of halogens to alkenes, hydrohalogenation of alkenes, and the conversion of alcohols to alkyl halides.[1] These reliable and easily implementable methods made haloalkanes readily available for industrial and laboratory use.[1]
While a single discoverer for this compound is not credited, the synthesis of specific isomers, such as 1-bromo-4-chlorobutane (B103958), was first reported in the mid-20th century.[2] These efforts were part of a broader initiative to develop versatile alkylating agents for use in heterocyclic and pharmaceutical synthesis.[2] Early preparations of 1-bromo-4-chlorobutane involved either the anti-Markovnikov radical addition of hydrogen bromide to 4-chloro-1-butene (B1662094) in the presence of peroxides or the nucleophilic substitution of 1,4-butanediol (B3395766).[2]
Physicochemical and Spectroscopic Data of this compound Isomers
The various isomers of this compound exhibit distinct physical and spectroscopic properties. The following tables summarize key quantitative data for some of the common isomers.
Table 1: Physical Properties of this compound Isomers
| Property | 1-Bromo-4-chlorobutane | 1-Bromo-2-chlorobutane | 2-Bromo-3-chlorobutane |
| CAS Number | 6940-78-9[3][4] | 108200-18-6[5] | 19246-45-8 (threo)[6] |
| Molecular Formula | C₄H₈BrCl[3][4] | C₄H₈BrCl[5] | C₄H₈BrCl[6] |
| Molecular Weight | 171.46 g/mol [3][7] | 171.46 g/mol [5] | 171.465 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[2] | - | - |
| Boiling Point | 80-82 °C at 30 mmHg | - | - |
| Density | 1.488 g/mL at 25 °C | - | - |
| Refractive Index | n20/D 1.4875 | - | - |
Table 2: Spectroscopic Data for 1-Bromo-4-chlorobutane
| Spectroscopic Technique | Key Features |
| Mass Spectrometry (EI) | Molecular Ion Peaks (M+): m/z 170, 172 (due to Br and Cl isotopes)[3][4] |
| Infrared (IR) Spectroscopy | C-H stretching, C-Cl stretching, C-Br stretching bands[7] |
| ¹H NMR Spectroscopy | Signals corresponding to the four inequivalent methylene (B1212753) groups[8] |
| ¹³C NMR Spectroscopy | Four distinct signals for the four carbon atoms[8] |
Experimental Protocols for Synthesis
The synthesis of bromo-chloro-butanes can be achieved through various methods. Below are detailed protocols for the preparation of 1-bromo-4-chlorobutane, adapted from historical and patented methods.
Protocol 1: Synthesis of 1-Bromo-4-chlorobutane from 4-Chloro-1-butanol (B43188)
This method involves the conversion of an alcohol to a bromoalkane using hydrobromic acid.
Materials:
-
4-chloro-1-butanol
-
Dry gaseous hydrobromic acid (HBr)
-
A solvent that forms an azeotrope with water (e.g., toluene)
Procedure (adapted from U.S. Patent 2,839,574): [9]
-
Predistill the 4-chloro-1-butanol to ensure purity.
-
In a reaction vessel equipped with a gas inlet, a condenser, and a stirrer, charge the distilled 4-chloro-1-butanol and the azeotropic solvent.
-
Heat the mixture to its boiling point.
-
Bubble dry gaseous hydrobromic acid through the boiling reaction mixture. The water formed during the reaction will be removed as an azeotrope with the solvent.
-
Monitor the reaction progress using gas chromatography (GC) to observe the conversion of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture will separate into two phases: an aqueous phase and an organic phase containing the product. Separate the organic layer.
-
Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purify the crude 1-bromo-4-chlorobutane by fractional distillation under reduced pressure.
Protocol 2: Two-Step Synthesis of 1-Bromo-4-chlorobutane from Tetrahydrofuran (THF)
This process involves the ring-opening of THF to form 4-chloro-1-butanol, followed by bromination.
Materials:
-
Tetrahydrofuran (THF)
-
Dry hydrochloric acid (HCl)
-
Zinc chloride (ZnCl₂) (catalyst)
-
Red phosphorus
-
Dry bromine (Br₂)
Procedure (adapted from British Patent 788,349): [9] Step 1: Synthesis of 4-chloro-1-butanol
-
In a suitable reactor, treat THF with dry hydrochloric acid in the presence of a catalytic amount of ZnCl₂.
-
Heat the reaction mixture to approximately 100°C.
-
After the reaction is complete, isolate the resulting 4-chloro-1-butanol.
Step 2: Synthesis of 1-bromo-4-chlorobutane
-
Treat the 4-chloro-1-butanol obtained in the first step with red phosphorus.
-
Cool the mixture to a temperature between 0°C and -10°C.
-
Slowly add dry bromine to the cooled mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Isolate and purify the 1-bromo-4-chlorobutane, for example, by steam distillation followed by fractional distillation.[10]
Synthesis and Reaction Pathways
The synthesis of this compound isomers often involves multi-step processes. The following diagrams, rendered using the DOT language, illustrate key synthetic workflows.
Caption: Two-step synthesis of 1-bromo-4-chlorobutane from THF.
Caption: Stepwise halogenation of 1,4-butanediol to yield 1-bromo-4-chlorobutane.
Conclusion
The history of this compound is intertwined with the broader development of synthetic organic chemistry. From early reports in the mid-20th century to the refined industrial processes of today, these compounds have proven to be valuable intermediates. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for a wide range of selective transformations, making them indispensable tools for chemists in academia and industry. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers working with these versatile chemical building blocks.
References
- 1. Haloalkane - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
- 4. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
- 5. 1-Bromo-2-chlorobutane|CAS 108200-18-6| [benchchem.com]
- 6. threo-2-bromo-3-chlorobutane|lookchem [lookchem.com]
- 7. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 10. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 1-Bromo-4-chlorobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chlorobutane (B103958) is a versatile bifunctional haloalkane, bearing two different halogen atoms on a four-carbon chain.[1][2] This structural feature allows for differential reactivity, making it a valuable building block in a variety of organic syntheses. The bromine atom, being a better leaving group than chlorine, can be selectively displaced by nucleophiles, leaving the chloro group intact for subsequent transformations. This property is particularly useful in the construction of complex molecules, including heterocyclic compounds and pharmaceutical intermediates.[3][4] These notes provide an overview of its applications and detailed protocols for its use in key synthetic transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-bromo-4-chlorobutane is presented in the table below.[5][6]
| Property | Value |
| CAS Number | 6940-78-9 |
| Molecular Formula | C4H8BrCl |
| Molecular Weight | 171.46 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Density | 1.488 g/mL at 25°C[5] |
| Boiling Point | 80-82°C at 30 mmHg[5] |
| Flash Point | 60°C (140°F)[5] |
| Solubility | Insoluble in water; soluble in common organic solvents like chloroform.[2][5] |
Applications in Organic Synthesis
The unique reactivity of 1-bromo-4-chlorobutane makes it a valuable reagent in several classes of organic reactions.
Synthesis of Heterocyclic Compounds
The four-carbon chain of 1-bromo-4-chlorobutane is ideal for the construction of five-membered heterocyclic rings. By reacting with dinucleophiles, or through a two-step process involving sequential nucleophilic substitution, various saturated heterocycles can be efficiently synthesized.
a) Synthesis of Tetrahydrothiophene:
1-Bromo-4-chlorobutane can react with a sulfur nucleophile, such as sodium sulfide (B99878), to form tetrahydrothiophene. The reaction proceeds via an initial displacement of the bromide followed by an intramolecular cyclization to displace the chloride.
b) Synthesis of Pyrrolidines:
Reaction with primary amines leads to the formation of N-substituted pyrrolidines. This is a fundamental transformation for the synthesis of many biologically active compounds, including some antipsychotic agents.[7]
Bifunctional Alkylating Agent
As a bifunctional alkylating agent, 1-bromo-4-chlorobutane can be used to introduce a four-carbon linker between two nucleophilic sites. This is particularly relevant in the synthesis of analogues of pharmaceutical agents like busulfan, an anticancer drug known for its DNA alkylating properties.[2][8]
The general mechanism for bifunctional alkylating agents involves the formation of covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine.[9] This can lead to the formation of interstrand or intrastrand cross-links, which disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[9][10]
Alkylation of Active Methylene (B1212753) Compounds
Carbanions derived from active methylene compounds can be alkylated with 1-bromo-4-chlorobutane. The initial reaction occurs at the more reactive bromo-end. The remaining chloro-group can then be used in a subsequent cyclization or further functionalization.[5]
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrothiophene
This protocol is adapted from a procedure using a similar dihaloalkane.[1]
Reaction Scheme:
Br-(CH₂)₄-Cl + Na₂S → C₄H₈S + NaBr + NaCl
Materials:
-
1-Bromo-4-chlorobutane
-
Sodium sulfide (Na₂S)
-
Ethanol (B145695) (or a similar suitable solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide in a mixture of ethanol and water.
-
Slowly add 1-bromo-4-chlorobutane to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield crude tetrahydrothiophene.
-
Purify the product by distillation.
Quantitative Data Example:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Bromo-4-chlorobutane | 171.46 | 50 | 8.57 g |
| Sodium Sulfide (anhydrous) | 78.04 | 55 | 4.3 g |
| Ethanol | - | - | 100 mL |
| Water | - | - | 20 mL |
| Product (Tetrahydrothiophene) | 88.17 | - | Expected Yield: ~70-80% |
Protocol 2: Synthesis of N-Benzylpyrrolidine
Reaction Scheme:
Br-(CH₂)₄-Cl + 2 C₆H₅CH₂NH₂ → C₁₁H₁₅N + C₆H₅CH₂NH₃Br + C₆H₅CH₂NH₃Cl
Materials:
-
1-Bromo-4-chlorobutane
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (B52724) (or another suitable polar aprotic solvent)
Procedure:
-
To a solution of benzylamine in acetonitrile in a round-bottom flask, add potassium carbonate.
-
Add 1-bromo-4-chlorobutane dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Example:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Bromo-4-chlorobutane | 171.46 | 20 | 3.43 g |
| Benzylamine | 107.15 | 44 | 4.71 g (4.8 mL) |
| Potassium Carbonate | 138.21 | 40 | 5.53 g |
| Acetonitrile | - | - | 50 mL |
| Product (N-Benzylpyrrolidine) | 161.24 | - | Expected Yield: High |
Visualizations
Caption: General experimental workflow for organic synthesis using 1-bromo-4-chlorobutane.
Caption: Signaling pathway of a bifunctional alkylating agent leading to cell death.[9]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 9. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
- 10. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Bromo-chloro-butane as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of bromo-chloro-butane, specifically 1-bromo-4-chlorobutane (B103958), as a versatile precursor in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both a bromine and a chlorine atom, allows for selective chemical transformations, making it a valuable building block in the construction of complex drug molecules.
Introduction to 1-Bromo-4-chlorobutane in Pharmaceutical Synthesis
1-Bromo-4-chlorobutane (CAS No: 6940-78-9) is a key organic intermediate utilized in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system, such as antipsychotic and antidepressant agents.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of its utility. The C-Br bond is more labile and susceptible to nucleophilic substitution under milder conditions compared to the C-Cl bond. This allows for a stepwise functionalization, where the bromine atom is typically displaced first, leaving the chlorine atom available for subsequent reactions. This selective reactivity is crucial for building complex molecular architectures.[2]
Key Application: Synthesis of a Buspirone Intermediate
A significant application of 1-bromo-4-chlorobutane is in the synthesis of an intermediate for Buspirone, an anxiolytic drug that acts on serotonin (B10506) and dopamine (B1211576) receptors. The synthesis involves the N-alkylation of 1-(2-pyrimidinyl)piperazine with 1-bromo-4-chlorobutane to yield 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine. This intermediate can then be further reacted to form Buspirone.
Quantitative Data
| Reactants | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(2-Pyrimidinyl)piperazine, 8-azaspiro[4.5]decane-7,9-dione | 1-Bromo-4-chlorobutane | - | - | - | - | 90 (for a related final step to Buspirone) | [2] |
| N-Acetylpiperazine | 1-Bromobutane | K₂CO₃ | THF | Reflux | Overnight | 88 | [3] |
| Piperazine (B1678402) (protected) | Alkyl Halide | K₂CO₃ | Acetone | Reflux | - | High | [4] |
| 1-(4-bromophenyl)piperazine | Alkyl Bromide | K₂CO₃ | Acetonitrile (B52724) | 60-80 | - | - | [1] |
Note: The yield of 90% for the Buspirone synthesis refers to a later step in a patented process and may not be representative of the initial alkylation.
Experimental Protocols
Disclaimer: The following protocol is a generalized procedure based on common methodologies for the N-alkylation of piperazine derivatives. A detailed, validated protocol for the specific synthesis of 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine from 1-bromo-4-chlorobutane was not found in the performed search. Researchers should optimize the reaction conditions for their specific needs.
Generalized Protocol for the Synthesis of 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine
Objective: To synthesize 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine via N-alkylation of 1-(2-pyrimidinyl)piperazine with 1-bromo-4-chlorobutane.
Materials:
-
1-(2-Pyrimidinyl)piperazine
-
1-Bromo-4-chlorobutane
-
Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Acetonitrile (MeCN) or another suitable aprotic solvent (e.g., Dimethylformamide - DMF)
-
Dichloromethane (B109758) (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 1-(2-pyrimidinyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
-
Addition of Alkylating Agent: While stirring, slowly add 1-bromo-4-chlorobutane (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically run for several hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Visualizations
Experimental Workflow
Signaling Pathway of Buspirone
Buspirone, the final drug product derived from the synthesized intermediate, exerts its anxiolytic effects through a complex mechanism involving the modulation of serotonergic and dopaminergic neurotransmitter systems.[1][2] It acts as a partial agonist at presynaptic serotonin 5-HT1A receptors, which leads to a decrease in the firing rate of serotonin-producing neurons.[2][5] It also has a moderate affinity for dopamine D2 receptors, where it acts as an antagonist.[1][2] This dual action is believed to contribute to its efficacy in treating anxiety without the sedative effects associated with other anxiolytics.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HU217129B - Process for the preparation of buspiron as therapeutical active ingredient of high purity - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application of Bromo-Chloro-Butane in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-chloro-butane is a versatile bifunctional alkyl halide that holds significant potential in polymer chemistry. Its structure, featuring two different halogen atoms (bromine and chlorine), allows for selective chemical transformations, making it a valuable tool for the synthesis of well-defined polymers with specific architectures and functionalities.[1] The differential reactivity of the C-Br and C-Cl bonds enables its use as a bifunctional initiator or a chain transfer agent in various polymerization techniques. This document provides detailed application notes and protocols for the potential use of this compound in polymer synthesis, catering to researchers in polymer chemistry and drug development.
Physicochemical Properties of 1-Bromo-4-chlorobutane
A clear understanding of the physical and chemical properties of the reagent is crucial for its effective application.
| Property | Value |
| CAS Number | 6940-78-9 |
| Molecular Formula | C4H8BrCl |
| Molecular Weight | 171.46 g/mol [2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 175-176 °C |
| Density | 1.488 g/mL at 25 °C[2] |
| Refractive Index | 1.4875 (n20/D)[2] |
| Solubility | Insoluble in water, soluble in common organic solvents |
Application in Cationic Polymerization: Bifunctional Initiator
In cationic polymerization, this compound can serve as a precursor to a bifunctional initiator, enabling the synthesis of telechelic polymers (polymers with functional groups at both ends). The more labile carbon-bromine bond can be selectively cleaved to generate a carbocation, which then initiates the polymerization of cationically polymerizable monomers such as isobutylene (B52900) or vinyl ethers.[3] The less reactive carbon-chlorine bond remains intact at the other end of the initiator, thus becoming a terminal functional group on the resulting polymer chain.
Logical Workflow for Bifunctional Initiation
References
Application Note and Protocol: Chemoselective Formation of 4-Chlorobutylmagnesium Bromide via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents in organic synthesis, pivotal for the formation of carbon-carbon bonds. The preparation of these organomagnesium halides involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] A significant challenge and opportunity arise when the organic halide substrate contains multiple halogen atoms. In such cases, the chemoselective formation of a Grignard reagent at a specific halogen site is crucial for directing subsequent synthetic steps.
This application note provides a detailed protocol for the chemoselective formation of a Grignard reagent from 1-bromo-4-chlorobutane (B103958). The difference in bond dissociation energies between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for the preferential insertion of magnesium at the more labile C-Br bond, leaving the C-Cl bond intact.[2][3] This protocol is designed to be a robust resource for researchers in organic synthesis and drug development, providing a reliable method for the preparation of 4-chlorobutylmagnesium bromide, a valuable bifunctional intermediate.
Principle of Chemoselectivity
The selective formation of the Grignard reagent at the C-Br bond is governed by the relative bond strengths of the carbon-halogen bonds. The order of reactivity of alkyl halides with magnesium is RI > RBr > RCl > RF.[4] The C-Br bond is weaker than the C-Cl bond, and therefore has a lower activation energy for the oxidative addition of magnesium. This inherent difference in reactivity allows for the selective formation of the Grignard reagent at the bromine-bearing carbon, even in the presence of a chlorine atom within the same molecule.
Experimental Protocol
This protocol outlines the procedure for the formation of 4-chlorobutylmagnesium bromide from 1-bromo-4-chlorobutane.
Materials:
-
1-bromo-4-chlorobutane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Iodine (crystal) or 1,2-dibromoethane (B42909) (for activation)
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standardized solution of a secondary alcohol (e.g., sec-butanol in xylene) and a colorimetric indicator (e.g., 1,10-phenanthroline) for titration.
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles
Procedure:
-
Apparatus Setup:
-
All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube or connected to an inert gas line, a dropping funnel, and a septum for the introduction of reagents.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents relative to 1-bromo-4-chlorobutane) into the reaction flask.
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
-
Initiation of the Reaction:
-
Add a small amount of anhydrous THF or diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of 1-bromo-4-chlorobutane (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small portion (approximately 5-10%) of the 1-bromo-4-chlorobutane solution to the magnesium suspension.
-
The reaction should initiate within a few minutes, which can be observed by the disappearance of the iodine color, a gentle refluxing of the solvent, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining solution of 1-bromo-4-chlorobutane dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. An ice bath may be used to moderate the reaction temperature if necessary.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium turnings.
-
-
Quantification and Use:
-
The resulting gray-to-brown solution is the 4-chlorobutylmagnesium bromide reagent. It is best to use it immediately in subsequent reactions.
-
The concentration of the Grignard reagent can be determined by titration. An aliquot of the solution is added to a known excess of a standardized solution of a secondary alcohol in the presence of an indicator. The excess alcohol is then back-titrated with a standard solution of the Grignard reagent of known concentration.[5]
-
-
Work-up (for characterization of the protonated product):
-
To confirm the formation of the Grignard reagent, a small aliquot can be quenched with a saturated aqueous solution of ammonium chloride.
-
The quenched sample is then extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and analyzed (e.g., by GC-MS) to confirm the presence of 1-chlorobutane.
-
Data Presentation
The following tables summarize the key quantitative data for the chemoselective formation of 4-chlorobutylmagnesium bromide. The expected yields are based on analogous reactions reported in the literature, as specific quantitative data for this exact transformation is not widely available.[2]
Table 1: Reaction Parameters for the Formation of 4-Chlorobutylmagnesium Bromide
| Parameter | Value / Condition | Rationale |
| Starting Material | 1-bromo-4-chlorobutane | Dihaloalkane for chemoselective Grignard formation. |
| Reagent | Magnesium Turnings (1.2 eq.) | Slight excess to ensure complete reaction. |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent.[6] |
| Initiator | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface.[7] |
| Reaction Temperature | Gentle reflux (self-sustaining) | The reaction is exothermic. |
| Reaction Time | 1 - 3 hours | To ensure complete formation of the Grignard reagent. |
| Expected Yield | 70 - 90% (estimated) | Based on analogous chemoselective Grignard reactions.[2] |
Table 2: Potential Side Reactions
| Side Reaction | Description | Mitigation Strategy |
| Wurtz Coupling | The formed Grignard reagent reacts with unreacted 1-bromo-4-chlorobutane to form 1,8-dichloro-octane. | Slow, controlled addition of the alkyl halide to maintain its low concentration in the reaction mixture. |
| Formation of Di-Grignard Reagent | Reaction of both the C-Br and C-Cl bonds with magnesium. | This is generally disfavored due to the lower reactivity of the C-Cl bond under standard conditions. |
| Intramolecular Cyclization | The Grignard reagent could potentially cyclize to form cyclobutylmagnesium bromide. | Generally less favored for the formation of a four-membered ring. |
Diagrams
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for the chemoselective formation of 4-chlorobutylmagnesium bromide.
Signaling Pathway of Grignard Reagent Formation
Caption: Simplified representation of the chemoselective Grignard formation.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Solved Experiment Three: Chemoselectivity in Gringard | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Stereoselective Synthesis of (2R,3S)-2-bromo-3-chlorobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the stereoselective synthesis of (2R,3S)-2-bromo-3-chlorobutane, a meso compound, through the anti-addition of bromine and chlorine to (E)-2-butene. The described method utilizes N-bromosuccinimide (NBS) as the bromine source and lithium chloride (LiCl) as the chloride source, a combination known for its high diastereoselectivity in the bromochlorination of alkenes. This protocol is intended to serve as a practical guide for researchers in organic synthesis, offering a reliable method for the preparation of vicinal bromochloroalkanes with specific stereochemistry, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction
Vicinal dihalides are important structural motifs in a variety of natural products and are versatile intermediates in organic synthesis. The ability to selectively introduce two different halogens across a double bond with high stereocontrol is a significant challenge. The synthesis of (2R,3S)-2-bromo-3-chlorobutane, a meso compound, requires a stereospecific anti-addition of bromine and chlorine to the prochiral alkene, (E)-2-butene. This is achieved through the formation of a cyclic bromonium ion intermediate, which is then attacked by a chloride nucleophile from the face opposite to the bromonium ion. This application note details a robust and highly stereoselective method for this transformation.
Reaction Principle
The synthesis of (2R,3S)-2-bromo-3-chlorobutane is achieved via the electrophilic addition of bromine and chlorine to (E)-2-butene. The reaction proceeds through an anti-addition mechanism, which dictates the stereochemical outcome.
-
Formation of the Bromonium Ion: The electrophilic bromine from N-bromosuccinimide (NBS) adds to the double bond of (E)-2-butene to form a cyclic bromonium ion intermediate. The formation of this cyclic ion is crucial for the high stereoselectivity of the reaction, as it blocks one face of the molecule.
-
Nucleophilic Attack by Chloride: The chloride ion (from LiCl) then acts as a nucleophile and attacks one of the carbons of the bromonium ion. This attack occurs from the side opposite to the bromonium ion ring (anti-attack), leading to the opening of the ring and the formation of the vicinal dihalide.
Starting with (E)-2-butene, this anti-addition results in the formation of the meso compound, (2R,3S)-2-bromo-3-chlorobutane.
Data Presentation
| Starting Material | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| (E)-Stilbene | (1R,2S)-1-bromo-2-chloro-1,2-diphenylethane | 85-95 | >20:1 | Adapted from literature on similar systems |
| (E)-2-Butene | (2R,3S)-2-bromo-3-chlorobutane | Estimated >80 | Expected >20:1 | Theoretical and based on analogous reactions |
Experimental Protocols
Materials and Equipment
-
(E)-2-butene (gas)
-
N-bromosuccinimide (NBS)
-
Lithium chloride (LiCl), anhydrous
-
Ethyl acetate (B1210297) (EtOAc), anhydrous
-
Acetic acid (AcOH), glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a gas inlet
-
Gas-tight syringe or mass flow controller for gas handling
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Experimental Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. (E)-2-butene is a flammable gas. NBS is a lachrymator.
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum, add anhydrous lithium chloride (1.2 g, 28.3 mmol, 1.2 equiv). The flask is then flushed with nitrogen or argon.
-
Addition of Reagents: Add anhydrous ethyl acetate (40 mL) and glacial acetic acid (10 mL) to the flask. Stir the mixture until the lithium chloride is fully dissolved. Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (4.2 g, 23.6 mmol, 1.0 equiv) to the cooled solution in one portion.
-
Introduction of (E)-2-Butene: Bubble (E)-2-butene gas (1.33 g, 23.6 mmol, 1.0 equiv) slowly into the stirred reaction mixture through the gas inlet tube over a period of 30-60 minutes. The flow rate should be controlled to ensure efficient absorption and reaction. The disappearance of the characteristic yellow color of the reaction mixture indicates the consumption of the starting materials.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (2 x 30 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure (2R,3S)-2-bromo-3-chlorobutane.
Mandatory Visualization
Caption: Reaction pathway for the stereoselective synthesis of (2R,3S)-2-bromo-3-chlorobutane.
Application Note: High-Resolution Separation of Bromo-Chloro-Butane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the separation and identification of bromo-chloro-butane isomers using gas chromatography coupled with mass spectrometry (GC-MS). Due to the existence of numerous constitutional isomers and stereoisomers, resolving these closely related compounds is a significant analytical challenge. The methodologies outlined herein are designed to provide a robust starting point for researchers requiring high-resolution separation for purity assessment, reaction monitoring, and quality control in drug development and chemical synthesis.
Introduction
This compound and its isomers are important intermediates in organic synthesis and can be present as impurities in pharmaceutical manufacturing. The isomeric forms, which include positional isomers (e.g., 1-bromo-2-chlorobutane (B25774) vs. 2-bromo-2-chlorobutane) and, where applicable, stereoisomers (enantiomers and diastereomers), can exhibit different toxicological and pharmacological profiles.[1][2] Therefore, their accurate separation and identification are critical. Gas chromatography is a powerful technique for separating volatile compounds like halogenated alkanes based on their boiling points and interactions with the stationary phase.[3][4][5] Coupling GC with a mass spectrometer (MS) allows for definitive identification of the separated isomers based on their mass-to-charge ratio and fragmentation patterns.[6][7][8] For the separation of enantiomers, a chiral stationary phase is necessary.[9][10]
Experimental Protocol: GC-MS Analysis of this compound Isomers
This protocol provides a general method for the separation of this compound isomers. Optimization may be required based on the specific isomers of interest and the available instrumentation.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound isomer mixture.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) in a volumetric flask.
-
Mix thoroughly to ensure complete dissolution.
-
If necessary, perform serial dilutions to achieve a final concentration of approximately 100 µg/mL.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial.
2. Instrumentation
-
A gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
3. Chromatographic Conditions
-
Column: A non-polar or medium-polarity capillary column is recommended for general isomer separation. For chiral separations, a specialized chiral column is required.
-
General Purpose: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent).
-
Chiral Separation: Cyclodextrin-based chiral column (e.g., Beta DEX™, Gamma DEX™).
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (50:1 ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
Transfer Line Temperature: 280 °C.
4. Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Scan Mode: Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for higher sensitivity.
5. Data Analysis
-
Identify the peaks corresponding to the this compound isomers based on their retention times.
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST) or by interpreting the fragmentation pattern.
-
Quantify the relative abundance of each isomer by integrating the peak areas.
Data Presentation
The separation of this compound isomers by GC is primarily dependent on their boiling points and polarity. The following table summarizes the expected elution order for a non-polar column and highlights the chirality of the isomers.
| Isomer | Structure | Boiling Point (°C) (Predicted/Approx.) | Chirality | Expected Elution Order (Non-Polar Column) |
| 2-Chloro-2-methylpropane | (CH₃)₃CCl | ~51 | Achiral | 1 |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | ~73 | Achiral | 2 |
| 1-Chloro-2-methylpropane | (CH₃)₂CHCH₂Cl | ~69 | Achiral | 3 |
| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | ~91 | Achiral | 4 |
| 2-Chlorobutane | CH₃CH₂CHClCH₃ | ~68 | Chiral | 5 |
| 2-Bromobutane | CH₃CH₂CHBrCH₃ | ~91 | Chiral | 6 |
| 1-Chlorobutane | CH₃CH₂CH₂CH₂Cl | ~78 | Achiral | 7 |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | ~101 | Achiral | 8 |
| 1-Bromo-1-chlorobutane | CH₃CH₂CH₂CHBrCl | ~125-130 | Chiral | 9 |
| 1-Bromo-2-chlorobutane | CH₃CH₂CHClCH₂Br | ~135-140 | Chiral | 10 |
| 2-Bromo-2-chlorobutane | CH₃CH₂CBrClCH₃ | ~115-120 | Chiral | 11 |
| 1-Bromo-3-chlorobutane | CH₃CHClCH₂CH₂Br | ~150-155 | Chiral | 12 |
| 2-Bromo-3-chlorobutane | CH₃CHBrCHClCH₃ | ~130-135 | Chiral | 13 |
| 1-Bromo-4-chlorobutane | BrCH₂CH₂CH₂CH₂Cl | ~160-165 | Achiral | 14 |
Note: The boiling points are approximate and can vary. The elution order is a prediction based on general chromatographic principles and may vary depending on the specific column and conditions used.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the separation of this compound isomers and the decision-making process for chiral versus achiral analysis.
Caption: GC-MS Workflow for Isomer Analysis
Caption: Column Selection Logic
References
- 1. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vurup.sk [vurup.sk]
- 4. reddit.com [reddit.com]
- 5. turbo.vernier.com [turbo.vernier.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of Bromo-chloro-butane Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the analysis of reaction products from the synthesis of bromo-chloro-butanes using Gas Chromatography-Mass Spectrometry (GC-MS). Bromo-chloro-alkanes are valuable intermediates in organic synthesis. Their synthesis often results in a mixture of the desired product, isomers, and halogenated byproducts such as dichloro- and dibromo-alkanes. GC-MS is a powerful analytical technique for separating, identifying, and quantifying these closely related compounds.[1] This document outlines the synthetic context, sample preparation, GC-MS instrumental parameters, and data interpretation strategies, including the characteristic isotopic patterns of bromine and chlorine.
Introduction to Bromo-chloro-butane Synthesis
The synthesis of bromo-chloro-butanes can be achieved through various methods. A common approach involves the ring-opening of tetrahydrofuran (B95107) (THF) followed by halogenation. For instance, THF can be treated with hydrochloric acid to form 4-chloro-1-butanol, which is then subjected to bromination using reagents like phosphorus tribromide or a combination of phosphorus and bromine to yield 1-bromo-4-chlorobutane.[2][3]
Reaction Scheme Example:
-
Ring-opening: THF + HCl → HO-(CH₂)₄-Cl (4-chloro-1-butanol)
-
Bromination: HO-(CH₂)₄-Cl + PBr₃ → Br-(CH₂)₄-Cl (1-bromo-4-chlorobutane)
This process can lead to the formation of byproducts, including the starting material 4-chloro-1-butanol, and other dihalogenated alkanes like 1,4-dichlorobutane (B89584) and 1,4-dibromobutane, necessitating a robust analytical method for product verification and purity assessment.[3]
Experimental Protocols
Synthesis of 1-Bromo-4-chlorobutane (Illustrative Protocol)
This protocol is an example of how a reaction mixture for analysis might be generated.
-
Ring-Opening of THF: In a suitable reaction vessel, pass dry hydrochloric acid gas through boiling tetrahydrofuran until the temperature of the reaction mixture stabilizes, indicating the formation of 4-chloro-1-butanol.[2][3]
-
Cooling: Cool the resulting crude mixture to between 10°C and 20°C.[2]
-
Bromination: To the cooled mixture of raw 4-chloro-1-butanol, add red phosphorus. Then, slowly add bromine while maintaining the temperature below 30°C to control the exothermic reaction.[2]
-
Work-up: After the reaction is complete, the mixture is typically washed with water, a mild base (e.g., dilute potassium carbonate solution) to neutralize acidity, and then brine.[2]
-
Extraction: The organic product is extracted using a suitable solvent like diethyl ether.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.
Sample Preparation for GC-MS Analysis
Proper sample preparation is critical for obtaining high-quality data and preventing instrument contamination.[4]
-
Dilution: Accurately weigh approximately 10-20 mg of the crude reaction product mixture.
-
Solvation: Dissolve the sample in a volatile organic solvent suitable for GC-MS, such as dichloromethane (B109758) or hexane, to a final concentration of approximately 10-100 µg/mL.[4]
-
Filtration/Centrifugation: If the sample contains any particulate matter, centrifuge the solution and transfer the supernatant to a clean autosampler vial, or filter it through a 0.2 µm syringe filter.[4]
-
Vialing: Transfer the final solution to a 1.5 mL glass GC autosampler vial for analysis.
GC-MS Instrumentation and Protocol
The following table outlines a typical set of parameters for the analysis of this compound products. Parameters may need to be optimized for specific instruments and isomers.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | Non-polar column, e.g., Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar. |
| Injection Mode | Split/Splitless (Splitless for trace analysis, Split for concentrated samples). |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow Rate of 1.0 mL/min |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 min. - Ramp: 10 °C/min to 200 °C. - Hold: Hold at 200 °C for 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation and Interpretation
Quantitative Analysis
After GC-MS analysis, the relative abundance of each component in the reaction mixture can be determined by integrating the peak areas in the total ion chromatogram (TIC). The results can be summarized in a table for clear comparison.
Table 1: Example Quantitative Analysis of a this compound Reaction Mixture
| Peak No. | Compound Name | Retention Time (min) | Relative Area (%) |
|---|---|---|---|
| 1 | 1,4-Dichlorobutane | 8.52 | 4.5 |
| 2 | 1-Bromo-4-chlorobutane | 10.25 | 88.2 |
| 3 | 1,4-Dibromobutane | 11.89 | 7.3 |
Mass Spectra Interpretation
The identification of halogenated compounds is strongly supported by their characteristic isotopic patterns.[5]
-
Chlorine: Has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), resulting in an M+2 peak with an intensity of about one-third of the molecular ion (M) peak for compounds containing one chlorine atom.[6]
-
Bromine: Has two stable isotopes, ⁷⁹Br (~51%) and ⁸¹Br (~49%), leading to M and M+2 peaks of nearly equal intensity for compounds with one bromine atom.[7]
For a molecule containing one bromine and one chlorine atom, like this compound, a characteristic pattern of M, M+2, and M+4 peaks will be observed.[6]
Table 2: Key Mass Spectral Data for 1-Bromo-4-chlorobutane (C₄H₈BrCl)
| m/z Value | Proposed Ion Fragment | Notes |
|---|---|---|
| 170/172/174 | [C₄H₈⁷⁹Br³⁵Cl]⁺ / [C₄H₈⁸¹Br³⁵Cl]⁺ & [C₄H₈⁷⁹Br³⁷Cl]⁺ / [C₄H₈⁸¹Br³⁷Cl]⁺ | Molecular Ion Cluster (M, M+2, M+4). The relative intensity pattern is a key identifier.[6] |
| 135/137 | [C₄H₈³⁵Cl]⁺ / [C₄H₈³⁷Cl]⁺ | Loss of a Bromine radical (•Br) |
| 91/93 | [C₄H₈Br]⁺ - C₂H₄ | Loss of a Chlorine radical (•Cl) |
| 55 | [C₄H₇]⁺ | Loss of both •Br and •Cl |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and a representative fragmentation pathway.
Caption: Overall workflow from synthesis to final data analysis.
Caption: Key fragmentation pathways for a this compound molecular ion.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. US2868850A - Method for the synthesis of bromo-1-chloro-4-butane - Google Patents [patents.google.com]
- 3. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. youtube.com [youtube.com]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Bromo-chloro-butane Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of bromo-chloro-butane isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes experimental protocols for sample preparation and data acquisition, as well as a comprehensive analysis of ¹H and ¹³C NMR data for various isomers.
Introduction
Bromo-chloro-butanes are halogenated hydrocarbons with the chemical formula C₄H₈BrCl. The structural diversity of these compounds, arising from the different possible substitution patterns of the bromine and chlorine atoms on the butane (B89635) backbone, leads to distinct chemical and physical properties. NMR spectroscopy is an indispensable tool for the unambiguous identification and characterization of these isomers, providing detailed information about the chemical environment of each proton and carbon atom.
Data Presentation
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) and predicted coupling constants (J) for the different this compound isomers.
Table 1: ¹H NMR Data for this compound Isomers (in CDCl₃)
| Isomer | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| 1-Bromo-2-chlorobutane | H-1 | 3.65 | dd | J_H1a-H2 = 8.0, J_H1a-H1b = 11.0 |
| 3.55 | dd | J_H1b-H2 = 4.5, J_H1b-H1a = 11.0 | ||
| H-2 | 4.30 | m | - | |
| H-3 | 1.95 | m | - | |
| H-4 | 1.10 | t | J_H4-H3 = 7.5 | |
| 1-Bromo-3-chlorobutane | H-1 | 3.50 | t | J_H1-H2 = 6.5 |
| H-2 | 2.25 | m | - | |
| H-3 | 4.15 | m | - | |
| H-4 | 1.70 | d | J_H4-H3 = 6.5 | |
| 1-Bromo-4-chlorobutane (B103958) | H-1 | 3.45 | t | J_H1-H2 = 6.6 |
| H-2 | 2.05 | m | - | |
| H-3 | 1.95 | m | - | |
| H-4 | 3.58 | t | J_H4-H3 = 6.4 | |
| 2-Bromo-2-chlorobutane | H-1 | 1.85 | t | J_H1-H3 = 7.5 |
| H-3 | 2.50 | q | J_H3-H1 = 7.5 | |
| H-4 | 1.05 | s | - |
Note: Predicted values were obtained using commercially available NMR prediction software. Experimental values for 1-bromo-4-chlorobutane are consistent with these predictions.
Table 2: ¹³C NMR Data for this compound Isomers (in CDCl₃)
| Isomer | Position | Predicted Chemical Shift (ppm) |
| 1-Bromo-2-chlorobutane | C-1 | 35.0 |
| C-2 | 65.0 | |
| C-3 | 30.0 | |
| C-4 | 10.0 | |
| 1-Bromo-3-chlorobutane | C-1 | 30.0 |
| C-2 | 38.0 | |
| C-3 | 58.0 | |
| C-4 | 25.0 | |
| 1-Bromo-4-chlorobutane | C-1 | 33.1 |
| C-2 | 30.5 | |
| C-3 | 29.8 | |
| C-4 | 44.5 | |
| 2-Bromo-2-chlorobutane | C-1 | 15.0 |
| C-2 | 75.0 | |
| C-3 | 38.0 | |
| C-4 | 25.0 |
Note: Predicted values were obtained using commercially available NMR prediction software. Experimental values for 1-bromo-4-chlorobutane are consistent with these predictions.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for haloalkanes as it is a good solvent and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-defined and can be used as internal references.
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent.[1]
-
For ¹³C NMR, a higher concentration of 20-100 mg in 0.5-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Handling:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation, especially for volatile compounds like bromo-chloro-butanes.
-
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of moderate concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of 10-12 ppm, centered around 5-6 ppm, is usually adequate for haloalkanes.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon environment.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for the accurate integration of quaternary carbons, although this is not a primary concern for qualitative analysis.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of 200-220 ppm is typically used for organic molecules.
-
Temperature: 298 K (25 °C).
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum. For CDCl₃, the residual solvent peak can be set to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound isomers.
Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the molecular structure of a this compound isomer and its expected NMR spectral features.
References
The Role of 1-Bromo-4-chlorobutane in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
1-Bromo-4-chlorobutane (B103958) is a versatile bifunctional alkylating agent that serves as a key building block in the synthesis of a variety of organic compounds, including active agrochemical ingredients. Its distinct reactivity, stemming from the presence of two different halogen atoms, allows for sequential and selective reactions, making it a valuable intermediate in the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of 1-bromo-4-chlorobutane in the synthesis of a novel class of herbicidal compounds: quaternary ammonium (B1175870) salts.
Application: Synthesis of Herbicidal Quaternary Ammonium Salts
Quaternary ammonium salts (QAS) are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups. Certain QAS exhibit herbicidal activity by disrupting cell membrane integrity in plants. 1-Bromo-4-chlorobutane can be utilized to synthesize these compounds by reacting it with a suitable tertiary amine. The resulting quaternary ammonium salt contains a four-carbon linker derived from the butane (B89635) backbone.
General Synthetic Pathway
The synthesis of herbicidal quaternary ammonium salts using 1-bromo-4-chlorobutane generally follows a nucleophilic substitution reaction, specifically the Menshutkin reaction. In this reaction, a tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom in 1-bromo-4-chlorobutane. The bromine atom, being a better leaving group than chlorine, is displaced, leading to the formation of the quaternary ammonium bromide salt. The chlorine atom on the other end of the butane chain can be retained for further functionalization or can be the basis for the final salt form.
Caption: Synthetic workflow for herbicidal quaternary ammonium salts.
Experimental Protocol: Synthesis of a Pyridinium-based Herbicidal Salt
This protocol details the synthesis of a novel pyridinium-based quaternary ammonium salt with potential herbicidal activity, using 1-bromo-4-chlorobutane as the alkylating agent.
Materials:
-
1-Bromo-4-chlorobutane (≥98% purity)
-
Substituted Pyridine (e.g., 4-phenylpyridine, ≥98% purity)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted pyridine (1.0 equivalent) in anhydrous acetonitrile (100 mL).
-
Addition of Alkylating Agent: To the stirred solution, add 1-bromo-4-chlorobutane (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Isolation of Product: Add anhydrous diethyl ether (100 mL) to the reaction mixture to precipitate the product completely.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Parameter | Value |
| Reactants | 4-Phenylpyridine, 1-Bromo-4-chlorobutane |
| Molar Ratio | 1 : 1.2 (Pyridine : Alkyl Halide) |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 24 hours |
| Product Yield | 85-95% (typical) |
| Appearance | White to off-white solid |
Note: The specific yield and appearance may vary depending on the purity of the reactants and the precise reaction conditions.
Logical Relationship Diagram
The following diagram illustrates the logical steps and considerations in the development of agrochemicals using 1-bromo-4-chlorobutane.
Caption: Development workflow for agrochemicals from 1-bromo-4-chlorobutane.
Conclusion
1-Bromo-4-chlorobutane is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocol provided for the synthesis of a pyridinium-based quaternary ammonium salt demonstrates a practical application of this building block in the development of potential herbicides. The differential reactivity of the bromine and chlorine atoms offers further opportunities for the creation of diverse and complex molecules for crop protection. Researchers are encouraged to explore the use of 1-bromo-4-chlorobutane in the synthesis of other classes of agrochemicals to discover new and effective solutions for agriculture.
Application Notes and Protocols: Unraveling the Mechanism of Nucleophilic Substitution in Bromo-Chloro-Butane Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed examination of the mechanisms of nucleophilic substitution reactions in various isomers of bromo-chloro-butane. Understanding these mechanisms is crucial for predicting reaction outcomes, controlling stereochemistry, and designing synthetic routes in drug development and other chemical industries. This document outlines the theoretical basis, presents experimental data, and provides detailed protocols for investigating SN1 and SN2 reaction pathways in primary, secondary, and tertiary this compound substrates.
Introduction to Nucleophilic Substitution in Dihaloalkanes
Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile replaces a leaving group on a substrate. In the case of this compound isomers, both bromine and chlorine can act as leaving groups. The reaction mechanism, either unimolecular (SN1) or bimolecular (SN2), is highly dependent on the structure of the this compound isomer, the nature of the nucleophile, the solvent, and the leaving group ability of the halides.
The key factors influencing the reaction pathway include:
-
Substrate Structure: The substitution pattern of the carbon atom bearing the halogen (primary, secondary, or tertiary) is a primary determinant of the mechanism.
-
Leaving Group: The better the leaving group, the faster the reaction. In general, bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion.
-
Nucleophile: Strong nucleophiles favor the SN2 mechanism, while weak nucleophiles are more common in SN1 reactions.
-
Solvent: Polar protic solvents stabilize the carbocation intermediate in SN1 reactions, while polar aprotic solvents favor the concerted SN2 mechanism.
Mechanistic Pathways: SN1 vs. SN2 in this compound Isomers
The competition between SN1 and SN2 pathways can be modulated by carefully selecting the this compound isomer and reaction conditions.
The SN2 Mechanism
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1] This concerted mechanism leads to an inversion of stereochemistry at the reaction center.[2] Primary haloalkanes, such as 1-bromo-4-chlorobutane , predominantly undergo SN2 reactions due to the low steric hindrance around the reactive carbon center.
The SN1 Mechanism
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the formation of a carbocation intermediate, followed by a rapid attack by the nucleophile.[3] This mechanism is favored by tertiary haloalkanes, such as 2-bromo-2-chlorobutane , due to the stability of the resulting tertiary carbocation. SN1 reactions typically lead to a racemic mixture of products if the starting material is chiral.[4]
Competing Mechanisms in Secondary Systems
Secondary haloalkanes, like 2-bromo-3-chlorobutane , can undergo both SN1 and SN2 reactions. The predominant pathway is highly sensitive to the reaction conditions. For instance, a strong nucleophile in a polar aprotic solvent will favor the SN2 mechanism, while a weak nucleophile in a polar protic solvent will promote the SN1 pathway.[3]
Data Presentation: Quantitative Analysis of Reaction Rates
The following tables summarize quantitative data on the relative rates of nucleophilic substitution, highlighting the influence of the leaving group and substrate structure.
Table 1: Relative SN2 Reaction Rates of Primary Alkyl Halides with Sodium Iodide in Acetone (B3395972) at 25°C
| Substrate | Leaving Group | Relative Rate | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 1-Chlorobutane | Cl | 1 | 1.05 x 10⁻⁵[5] |
| 1-Bromobutane | Br | 167 | 1.75 x 10⁻³[5] |
This data clearly illustrates that bromide is a significantly better leaving group than chloride, leading to a much faster SN2 reaction rate.[5]
Table 2: Qualitative Comparison of Reactivity of Butyl Halide Isomers in SN1 and SN2 Conditions
| Substrate | Structure | SN2 Conditions (NaI in Acetone) | SN1 Conditions (AgNO₃ in Ethanol) |
| 1-Bromobutane | Primary | Fast | Slow |
| 2-Bromobutane | Secondary | Intermediate | Intermediate |
| 2-Bromo-2-methylpropane | Tertiary | Very Slow/No Reaction | Very Fast |
This table demonstrates the strong influence of substrate structure on the reaction mechanism. Primary halides favor SN2, tertiary halides favor SN1, and secondary halides show intermediate behavior.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the mechanism of nucleophilic substitution in this compound isomers.
Experiment 1: Determination of Relative SN2 Reaction Rates
Objective: To qualitatively compare the SN2 reaction rates of different primary and secondary this compound isomers.
Materials:
-
1-Bromo-4-chlorobutane
-
1-Chloro-4-bromobutane (for comparison of leaving group)
-
2-Bromo-3-chlorobutane
-
15% Sodium iodide (NaI) in acetone solution
-
Test tubes and rack
-
Water bath
Protocol:
-
Label three clean, dry test tubes for each of the this compound isomers.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 5 drops of the respective this compound isomer to each corresponding test tube.
-
Stopper the tubes and shake to mix the contents thoroughly.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide).
-
Record the time it takes for the first appearance of a precipitate.
-
If no reaction is observed at room temperature after 10-15 minutes, place the test tubes in a 50°C water bath and continue to observe.[6]
Expected Outcome: The rate of precipitate formation will indicate the relative reactivity of the substrates in an SN2 reaction. It is expected that the substrate with bromide as the leaving group will react faster. Steric hindrance in the secondary isomer may lead to a slower reaction compared to the primary isomers.
Experiment 2: Investigation of SN1 Reactivity through Solvolysis
Objective: To qualitatively compare the SN1 reactivity of secondary and tertiary this compound isomers.
Materials:
-
2-Bromo-3-chlorobutane
-
2-Bromo-2-chlorobutane
-
0.1 M Silver nitrate (B79036) (AgNO₃) in ethanol (B145695) solution
-
Test tubes and rack
-
Water bath
Protocol:
-
Label two clean, dry test tubes for each of the this compound isomers.
-
Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to each test tube.
-
Add 5 drops of the respective this compound isomer to each corresponding test tube.
-
Stopper the tubes and shake to mix the contents.
-
Observe the test tubes for the formation of a precipitate (silver bromide or silver chloride).
-
Record the time it takes for the precipitate to appear.
-
If the reaction is slow, a warm water bath can be used to accelerate it.[6]
Expected Outcome: The tertiary isomer, 2-bromo-2-chlorobutane, is expected to form a precipitate much faster than the secondary isomer, indicating a greater propensity for SN1 reaction due to the formation of a more stable carbocation.
Experiment 3: Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the substitution and elimination products formed under different reaction conditions.
Protocol:
-
Set up reactions for a selected this compound isomer (e.g., 2-bromo-3-chlorobutane) under both SN1-favoring (e.g., in aqueous ethanol) and SN2-favoring (e.g., with sodium methoxide (B1231860) in methanol) conditions.
-
After a set reaction time, quench the reactions and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous salt (e.g., MgSO₄) and carefully concentrate it.
-
Analyze the product mixture using GC-MS to separate, identify, and quantify the different substitution and elimination products.[7][8]
Data Analysis: The relative peak areas in the gas chromatogram can be used to determine the ratio of different products formed, providing insight into the competition between SN1, SN2, E1, and E2 pathways.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key mechanistic pathways and a general experimental workflow.
Caption: The concerted SN2 mechanism showing backside attack and inversion of stereochemistry.
Caption: The two-step SN1 mechanism involving a planar carbocation intermediate, leading to racemization.
Caption: A general workflow for investigating nucleophilic substitution reactions of this compound.
Stereochemical Considerations: The Case of 2-Bromo-3-chlorobutane
2-Bromo-3-chlorobutane has two chiral centers, leading to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[9][10][11] The stereochemical outcome of a nucleophilic substitution reaction on one of these isomers is highly dependent on the mechanism.
-
SN2 Reaction: An SN2 reaction at either chiral center will proceed with inversion of configuration at that center. For example, if the bromine at C-2 of (2R,3R)-2-bromo-3-chlorobutane is substituted via an SN2 mechanism, the product will have the (2S,3R) configuration.
-
SN1 Reaction: An SN1 reaction at a chiral center will lead to racemization at that center. If the bromine at C-2 of (2R,3R)-2-bromo-3-chlorobutane is substituted via an SN1 mechanism, a mixture of (2R,3R) and (2S,3R) products will be formed.
The stereochemical outcome can be determined experimentally using techniques such as polarimetry to measure the optical rotation of the product mixture or by using chiral chromatography to separate and identify the stereoisomers.
Conclusion
The mechanism of nucleophilic substitution in this compound isomers is a nuanced interplay of substrate structure, leaving group ability, nucleophile strength, and solvent effects. By understanding these factors and employing the experimental protocols outlined in these application notes, researchers can effectively probe and control these reactions for various synthetic applications. The provided data and visualizations serve as a valuable resource for predicting and interpreting the outcomes of nucleophilic substitution reactions on these important dihaloalkane substrates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ.. [askfilo.com]
- 4. Stereochemistry in Substitutions [sites.science.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 11. homework.study.com [homework.study.com]
Application Note: A Detailed Protocol for the Reflux Synthesis of Bromo-chloro-butanes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental setup and execution of reflux reactions for the synthesis of bromo-chloro-butanes, which are valuable bifunctional intermediates in organic and medicinal chemistry.[1][2] The protocol details the necessary apparatus, a step-by-step procedure for a representative synthesis, and post-reaction work-up. Quantitative data from various synthetic routes are summarized for comparison, and workflows are visualized to ensure clarity and reproducibility in a research setting.
Principle of Reflux
Many organic reactions, including the synthesis of haloalkanes, require prolonged heating to proceed at a reasonable rate.[3] However, the reactants and solvents are often volatile and would evaporate if heated in an open vessel, leading to poor yields and changes in reactant concentrations.[4][5] The reflux technique overcomes this by using a condenser attached vertically to the reaction flask.[6][7] Vapors produced during boiling travel up into the condenser, are cooled by circulating water, and liquefy back into the reaction mixture.[3][5] This process maintains the reaction at the constant temperature of the solvent's boiling point without loss of material, allowing for safe and efficient heating over extended periods.[5]
Experimental Apparatus and Setup
A standard reflux apparatus is required for this procedure. All glassware should be thoroughly cleaned and dried before assembly to prevent contamination and side reactions.[3]
Required Equipment:
-
Round-bottom flask (three-neck preferred for versatility)[4]
-
Liebig or Allihn (bulb) condenser[4]
-
Heating mantle with a variable voltage controller and a magnetic stirrer[7][8]
-
Magnetic stir bar
-
Laboratory clamps and stand
-
Flexible tubing for water circulation
-
Glass stoppers[4]
-
Dropping funnel (optional, for controlled addition of reagents)
The components are assembled as illustrated in the diagram below. The flask is clamped securely at the neck, and the condenser is attached to the central neck, held by a second clamp to prevent tipping.[4] Water should enter the condenser jacket at the lower inlet and exit at the upper outlet to ensure the jacket remains full of cold water for maximum efficiency.[5][7]
Detailed Experimental Protocol: Synthesis of 1-Bromo-4-chlorobutane (B103958)
This protocol is a representative example for the synthesis of 1-bromo-4-chlorobutane starting from 4-chloro-1-butanol (B43188). Safety is paramount; this procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Reagents:
-
4-chloro-1-butanol
-
Red phosphorus
-
Bromine (handle with extreme care)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate (B86663) or calcium chloride
-
Benzene (B151609) or other suitable extraction solvent
Procedure:
-
Apparatus Setup: Assemble the reflux apparatus as shown in the diagram above, using a three-necked flask equipped with a stirrer, a condenser, and a dropping funnel.
-
Reagent Addition:
-
In the round-bottom flask, place the 4-chloro-1-butanol and red phosphorus.
-
Begin stirring the mixture and cool the flask in an ice bath.
-
Slowly add bromine to the mixture via the dropping funnel. Maintain the temperature below 30°C (preferably between 10-20°C) during the addition, as the reaction can be vigorous.[9]
-
-
Refluxing:
-
Once the bromine addition is complete, remove the ice bath and replace it with the heating mantle.
-
Heat the mixture to a gentle reflux. Continue heating under reflux until the evolution of hydrobromic acid gas ceases (approx. 90 minutes).[9]
-
-
Reaction Work-up:
-
Allow the reaction mixture to cool to room temperature.[10]
-
The desired product, 1-bromo-4-chlorobutane, can be isolated from the reaction mass by steam distillation.[9][11]
-
Separate the organic layer from the aqueous layer by decantation.
-
Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again. Check for the correct layer before discarding any phase.[12][13]
-
-
Product Purification and Drying:
-
Extract the aqueous washings with a small amount of a suitable solvent like benzene and add this to the main organic product.[9]
-
Dry the combined organic layer over an anhydrous drying agent such as magnesium sulfate.
-
Filter to remove the drying agent.
-
The final product can be purified by fractional distillation under reduced pressure (boiling point of 1-bromo-4-chlorobutane is ~81°C at 30 mmHg).[1][9]
-
Data Presentation
The synthesis of bromo-chloro-butanes can be achieved through various routes. The following table summarizes quantitative data from different reported methods for producing 1-bromo-4-chlorobutane.
| Starting Material(s) | Key Reagents | Reaction Conditions | Crude Yield | Purified Yield | Reference |
| Tetrahydrofuran (THF) | Gaseous HCl, then HBr gas | 50°C | 94.5% | ~75% | [14] |
| 4-chloro-1-butanol | Red Phosphorus, Bromine | Reflux ~90 mins | - | 69-72% | [9] |
| Tetrahydrofuran (THF) | ZnCl₂, HCl, P, Br₂ | 0 to -10°C for bromination | - | ~62% | [14] |
| Benzyloxyacetic acid | n-BuLi, 1-bromo-3-chloropropane | -70°C to room temp, 2.5h | - | 32% | [15] |
Experimental Workflow Visualization
The overall process from initial setup to final product purification follows a logical sequence.
Safety Precautions
-
Chemical Hazards: Handle corrosive reagents like bromine and acids with extreme care in a fume hood.[8] Bromine can cause severe burns.
-
Exothermic Reactions: The initial mixing of reagents can be highly exothermic. Use an ice bath for cooling to control the reaction rate.[16]
-
Pressure: Never heat a sealed system. Ensure the top of the reflux condenser is open to the atmosphere to prevent pressure buildup.
-
Solvent Choice: For nucleophilic substitution reactions of haloalkanes, an aqueous solvent or a water/ethanol (B145695) mixture is often used to favor substitution over elimination.[6][17][18] Using pure ethanol as a solvent with a strong base like KOH tends to favor the elimination pathway.[18][19]
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Video: Assembly of a Reflux System for Heated Chemical Reactions [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. US2868850A - Method for the synthesis of bromo-1-chloro-4-butane - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 15. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-4-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-bromo-4-chlorobutane (B103958), a versatile bifunctional intermediate crucial in the pharmaceutical and fine chemical industries. The following sections outline the most common and efficient synthesis routes, complete with quantitative data, detailed experimental procedures, purification methods, and essential safety information.
Overview of Synthetic Strategies
The large-scale synthesis of 1-bromo-4-chlorobutane can be achieved through several viable routes. The most prominent methods, which will be detailed in this document, include:
-
Synthesis from Tetrahydrofuran (B95107) (THF): This is a widely used industrial method involving the ring-opening of THF. This can be performed as a one-pot reaction with hydrogen chloride and hydrogen bromide or as a two-step process. The two-step process involves the initial formation of 4-chlorobutan-1-ol, which is then subjected to bromination.
-
Halogen Exchange from 1,4-Dichlorobutane (B89584): This method involves the selective substitution of one chlorine atom in 1,4-dichlorobutane with bromine.
Quantitative Data Summary
The choice of synthetic route can significantly impact yield, purity, and overall process efficiency. The following table summarizes quantitative data for the primary large-scale synthesis methods.
| Synthesis Route | Starting Material | Key Reagents | Typical Crude Yield (%) | Typical Distilled Yield (%) | Purity (%) | Reference |
| Two-Step from THF | Tetrahydrofuran | 1. Gaseous HCl2. Gaseous HBr | 94.5 (as 4-chloro-1-butanol) | 75 | >99 | [1] |
| Two-Step from THF | 4-Chlorobutan-1-ol | Red Phosphorus, Bromine | ~62 | Not Specified | Not Specified | [2] |
| Halogen Exchange | 1,4-Dichlorobutane | 1,4-Dibromobutane, Tetrabutylammonium bromide | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
The following are detailed protocols for the large-scale synthesis of 1-bromo-4-chlorobutane.
Protocol 1: Two-Step Synthesis from Tetrahydrofuran (THF)
This method involves the initial conversion of THF to 4-chlorobutan-1-ol, followed by bromination.
Step 1: Synthesis of 4-Chlorobutan-1-ol
-
Reaction Scheme:
-
THF + HCl → Cl(CH₂)₄OH
-
-
Procedure:
-
Under an inert atmosphere, charge a suitable glass-lined reactor with 325 g (4.5 mol) of tetrahydrofuran and 16.2 g of water.[1]
-
Heat the mixture to 50°C with stirring.[1]
-
Inject 365 g of gaseous hydrogen chloride over 25 hours, maintaining the reaction temperature at 50°C.[1]
-
Upon completion, the crude reaction mixture will contain approximately 78.5% 4-chloro-1-butanol.[1]
-
Step 2: Synthesis of 1-Bromo-4-chlorobutane
-
Reaction Scheme:
-
Cl(CH₂)₄OH + HBr → Br(CH₂)₄Cl + H₂O
-
-
Procedure:
-
Into the crude 4-chlorobutan-1-ol mixture from Step 1, inject 6.9 mol of gaseous hydrogen bromide at 50°C over 18.5 hours.[1]
-
After the addition is complete, cool the reaction mixture to room temperature and stop stirring to allow for phase separation.[1]
-
Separate the lower acidic aqueous phase from the upper organic phase which contains the crude 1-bromo-4-chlorobutane.[1]
-
Protocol 2: Purification of 1-Bromo-4-chlorobutane
This protocol is applicable to the crude product obtained from the synthesis routes.
-
Procedure:
-
Washing: The crude organic phase can be washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine to aid in phase separation.
-
Drying: Dry the organic phase over a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride. Filter to remove the drying agent.
-
Fractional Distillation: Purify the dried crude product by fractional distillation under reduced pressure.[1]
-
Azeotropic Distillation: For further drying, azeotropic distillation can be employed.[2]
-
Visualization of Workflows
The following diagrams illustrate the key processes in the synthesis and purification of 1-bromo-4-chlorobutane.
Caption: Overall workflow for the two-step synthesis and purification.
Caption: Detailed purification process for 1-bromo-4-chlorobutane.
Safety and Handling
The large-scale synthesis of 1-bromo-4-chlorobutane requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.
5.1. Hazard Identification
-
1-Bromo-4-chlorobutane: Flammable liquid and vapor.[5] Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr): Corrosive gases that can cause severe respiratory and skin burns.
-
Bromine: Highly toxic and corrosive. Causes severe burns.
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical-resistant apron.[6]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a fume hood. For handling large quantities or in case of insufficient ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[6][7]
5.3. Handling and Storage
-
All operations should be conducted in a well-ventilated area, away from ignition sources.[8]
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[8]
-
Store 1-bromo-4-chlorobutane in a cool, dry, and well-ventilated area in tightly sealed containers.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
5.4. Emergency Procedures
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[8]
-
Fire: Use carbon dioxide, dry chemical powder, or foam to extinguish fires. Water spray can be used to cool containers.[7]
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[7]
References
- 1. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 2. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 3. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 1-Bromo-4-chlorobutane, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: Bromo-chloro-butane as a Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 1-Bromo-4-chlorobutane (B103958)
1-Bromo-4-chlorobutane is a highly valuable bifunctional alkylating agent in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development.[1] Its utility stems from the differential reactivity of the bromine and chlorine atoms. The carbon-bromine bond is more labile and susceptible to nucleophilic attack than the carbon-chlorine bond, allowing for selective sequential reactions.[2][3] This property enables the introduction of a four-carbon linear chain into a molecule, which can then be further functionalized or cyclized. This intermediate is instrumental in the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[4][5]
Applications in Complex Molecule Synthesis
The primary application of 1-bromo-4-chlorobutane in complex molecule synthesis is as an electrophile in nucleophilic substitution reactions.[6] It allows for the introduction of a butyl-chloride moiety, which can then undergo a second nucleophilic substitution, often intramolecularly, to form cyclic structures. This strategy is widely employed in the synthesis of heterocyclic compounds and spirocycles, which are common motifs in pharmacologically active molecules.[4]
Synthesis of Spirocyclic Compounds
1-Bromo-4-chlorobutane is a key reagent in the synthesis of spirohydantoin derivatives, which have shown potential as antipsychotic and antidepressant agents.[4] The synthesis typically involves the N-alkylation of a hydantoin (B18101) precursor with 1-bromo-4-chlorobutane, followed by an intramolecular cyclization to form the spirocyclic core.
N-Alkylation of Heterocycles
The introduction of an N-alkyl group is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. 1-Bromo-4-chlorobutane is used for the N-alkylation of various nitrogen-containing heterocycles, such as indoles and piperazines. These N-alkylated derivatives are often precursors to more complex drug molecules. For instance, the alkylation of indoles with 1-bromo-4-chlorobutane can yield intermediates for a variety of pharmacologically active compounds.[7]
Synthesis of Buspirone (B1668070) and Analogs
While some synthetic routes for the anxiolytic drug Buspirone utilize 4-chlorobutyronitrile, the underlying principle of introducing a four-carbon chain attached to a piperazine (B1678402) ring is a key strategy.[8] 1-Bromo-4-chlorobutane can be used as a synthon for this four-carbon unit in the development of Buspirone analogs and other piperazine-containing drug candidates.
Data Presentation: Quantitative Analysis of Reactions
The following table summarizes the quantitative data for key reactions involving 1-bromo-4-chlorobutane as a building block.
| Nucleophile/Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 2,3-dihydrospiro[cyclopentane-1,4'-piperidine]-2',6'-dione | 1'-(4-chlorobutyl)-2,3-dihydrospiro[cyclopentane-1,4'-piperidine]-2',6'-dione | K₂CO₃, KI, Acetonitrile (B52724), Reflux, 7h | Not specified | [6] |
| 1-(pyridin-2-yl)-1H-indole | 2-(4-chlorobutyl)-1-(pyridin-2-yl)-1H-indole | (thf)₂NiBr₂, bpy, LiHMDS, Toluene (B28343), 60°C | Good | [7] |
| 1-(pyridin-2-yl)-1H-indole (2 equiv.) | 1,4-bis(1-(pyridin-2-yl)-1H-indol-2-yl)butane | (thf)₂NiBr₂, bpy, LiHMDS, Toluene | 66% | [7] |
| Benzyloxyacetic acid | 2-(benzyloxy)hex-5-enoic acid (via intermediate) | n-BuLi, Diisopropylamine, THF, -70°C to rt | 32% | [1] |
Experimental Protocols
Protocol for the Synthesis of 1'-(4-chlorobutyl)-2,3-dihydrospiro[cyclopentane-1,4'-piperidine]-2',6'-dione
This protocol describes the N-alkylation of a spiro-piperidinedione, a key step in the synthesis of spirocyclic compounds with potential therapeutic applications.
Materials:
-
2,3-dihydrospiro[cyclopentane-1,4'-piperidine]-2',6'-dione (1.16 mmol)
-
1-Bromo-4-chlorobutane (2.92 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (3.47 mmol, 0.48 g)
-
Potassium iodide (KI) (0.30 mmol, 0.05 g)
-
Acetonitrile (5 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add 2,3-dihydrospiro[cyclopentane-1,4'-piperidine]-2',6'-dione (1.16 mmol), anhydrous potassium carbonate (0.48 g, 3.47 mmol), 1-bromo-4-chlorobutane (2.92 mmol), and potassium iodide (0.05 g, 0.30 mmol) in acetonitrile (5 mL).[6]
-
Stir the reaction mixture at reflux for 7 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the residue with water and ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[6]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography.
Protocol for Nickel-Catalyzed C-2 Alkylation of Indole
This protocol details a modern, nickel-catalyzed approach for the selective alkylation of indoles at the C-2 position using 1-bromo-4-chlorobutane.
Materials:
-
1-(pyridin-2-yl)-1H-indole (0.20 mmol)
-
1-Bromo-4-chlorobutane (0.40 mmol)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (0.40 mmol, 0.067 g)
-
(thf)₂NiBr₂ (0.01 mmol, 0.0037 g)
-
2,2'-Bipyridine (bpy) (0.01 mmol, 0.0016 g)
-
Toluene (1.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 1-(pyridin-2-yl)-1H-indole (0.20 mmol), (thf)₂NiBr₂ (0.01 mmol), and bpy (0.01 mmol) in toluene (1.0 mL).[7]
-
Add LiHMDS (0.40 mmol) to the mixture and stir for a few minutes.
-
Add 1-bromo-4-chlorobutane (0.40 mmol) to the reaction mixture.
-
Heat the reaction at 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(4-chlorobutyl)-1-(pyridin-2-yl)-1H-indole.[7]
Logical Relationships in Synthesis Design
The strategic use of 1-bromo-4-chlorobutane relies on the predictable difference in reactivity between the bromo and chloro substituents. This allows for a two-step synthetic sequence, which is a fundamental concept in multi-step synthesis.
References
- 1. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery and development of buspirone: a new approach to the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US4810789A - Process for buspirone hydrochloride polymorphic crystalline form conversion - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buspirone synthesis - chemicalbook [chemicalbook.com]
Applications of Brominated Compounds in Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine, a halogen element, plays a significant role in the development of a diverse range of pharmaceuticals. The unique physicochemical properties conferred by the bromine atom, such as increased lipophilicity and the ability to form halogen bonds, have been exploited to enhance the efficacy, selectivity, and pharmacokinetic profiles of various drugs.[1] This document provides detailed application notes on several classes of brominated compounds in medicine, complete with quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.
I. Neuromuscular Blocking Agents
Brominated aminosteroids are a cornerstone of neuromuscular blockade in modern anesthesia, facilitating endotracheal intubation and providing skeletal muscle relaxation during surgery.[2][3][4][5]
A. Key Compounds and Mechanisms of Action
Pancuronium (B99182), vecuronium, and rocuronium (B1662866) are non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate.[2][6][7][8][9][10][11][12] By blocking the binding of acetylcholine, these drugs prevent depolarization of the muscle fiber, leading to muscle relaxation.[6][8][10][11][12]
B. Quantitative Data: Comparative Efficacy and Pharmacokinetics
| Drug | ED95 (µg/kg) | Onset of Action (min) | Clinical Duration (min) | Elimination Half-life (min) | Primary Route of Elimination |
| Pancuronium bromide | 60 | 3-5 | 60-100 | 120 | Renal |
| Vecuronium bromide | 40-60 | 2.5-3 | 25-40 | 65-75 | Biliary/Renal |
| Rocuronium bromide | 300 | 1-2 | 20-35 | 83 | Biliary/Renal |
ED95: The dose required to produce 95% depression of the first twitch in a train-of-four stimulation. Data compiled from multiple sources.[2][6][13]
C. Experimental Protocols
Objective: To determine the potency (ED50/ED95) and time course of action of a brominated neuromuscular blocking agent in an animal model (e.g., rat or beagle dog).
Materials:
-
Anesthetic agent (e.g., isoflurane)
-
Mechanical ventilator
-
Peripheral nerve stimulator
-
Force transducer
-
Data acquisition system
-
Test compound (e.g., pancuronium bromide) solution
-
Saline solution
Procedure:
-
Anesthetize the animal and maintain a stable level of anesthesia.
-
Intubate the animal and provide mechanical ventilation.
-
Catheterize a peripheral vein for drug administration and an artery for blood pressure monitoring.
-
Place stimulating electrodes along a peripheral nerve (e.g., the sciatic nerve).
-
Attach a force transducer to the corresponding muscle (e.g., the gastrocnemius muscle) to measure twitch tension.
-
Apply supramaximal stimuli (e.g., 0.1 Hz) to the nerve and record the baseline twitch response.
-
Administer incremental doses of the test compound intravenously, allowing the effect of each dose to reach a plateau.
-
Record the percentage of twitch depression from baseline for each dose.
-
For time course evaluation, administer a bolus dose (e.g., 2x ED95) and monitor the onset of blockade, duration of action, and recovery.
Data Analysis:
-
Plot the log-dose versus the probit of the percentage of twitch depression to calculate ED50 and ED95.
-
Determine the onset time (time to 95% twitch depression), clinical duration (time to 25% recovery of twitch height), and recovery index (time from 25% to 75% recovery).
Objective: To assess the degree of neuromuscular blockade during a surgical procedure.
Procedure:
-
Place two electrodes over the path of a peripheral nerve (commonly the ulnar nerve).
-
Connect the electrodes to a peripheral nerve stimulator.
-
Deliver four supramaximal electrical stimuli in a two-second interval (2 Hz).
-
Observe the number of muscle twitches (TOF count) or measure the ratio of the fourth twitch to the first twitch (TOF ratio) using a quantitative monitor.
Interpretation:
-
TOF Count: A lower number of twitches indicates a deeper level of blockade.
-
TOF Ratio: A TOF ratio of less than 0.9 indicates residual neuromuscular blockade.
D. Visualization
Caption: Competitive antagonism of pancuronium bromide at the neuromuscular junction.
Caption: Experimental workflow for Train-of-Four (TOF) monitoring.
II. Dopamine (B1211576) Agonists
Bromocriptine (B1667881) is an ergot alkaloid derivative containing a bromine atom that acts as a potent dopamine D2 receptor agonist.[14][15][16] It is used in the treatment of Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[14][16][17]
A. Mechanism of Action
Bromocriptine mimics the action of dopamine by binding to and stimulating D2 receptors in the brain.[14][15][16][18] In the pituitary gland, this leads to the inhibition of prolactin secretion.[14][15][16] In the nigrostriatal pathway, it helps to alleviate the motor symptoms of Parkinson's disease.[14][15][16]
B. Quantitative Data: Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) |
| Bromocriptine | Dopamine D2 | ~2-5 |
| Dopamine D1 | ~120-300 | |
| Dopamine D3 | ~10-25 |
Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. Data compiled from multiple sources.
C. Experimental Protocols
Objective: To determine the binding affinity (Ki) of bromocriptine for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[8][19]
-
Unlabeled ("cold") ligand for non-specific binding: Haloperidol.[8][19]
-
Bromocriptine solutions of varying concentrations.
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates, glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [³H]-Spiperone.
-
Non-specific Binding: Membranes + [³H]-Spiperone + a high concentration of haloperidol.
-
Competition: Membranes + [³H]-Spiperone + varying concentrations of bromocriptine.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of bromocriptine.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
D. Visualization
Caption: Simplified signaling pathway of Bromocriptine via the Dopamine D2 receptor.
III. Anticancer Agents
A. Pipobroman (B1677944)
Pipobroman is a brominated piperazine (B1678402) derivative used in the treatment of polycythemia vera, a myeloproliferative neoplasm.[3][19][20][21] It is considered an alkylating agent, although its precise mechanism of action is not fully elucidated.[4]
B. Quantitative Data: Clinical Efficacy in Polycythemia Vera
| Study Cohort | Complete Remission Rate | Median Duration of Remission (months) |
| Previously untreated patients (n=54) | 94.4% | 17.5 |
| Previously treated patients (n=20) | 85% | - |
| Prospective study (n=179) | 98.3% (initial response) | - |
Data from clinical trials on the efficacy of pipobroman in polycythemia vera.[15][20][21]
C. Experimental Protocols
Objective: To assess the DNA alkylating potential of a brominated compound like pipobroman.
Materials:
-
Purified DNA (e.g., calf thymus DNA)
-
Test compound (pipobroman)
-
DNA damage-specific enzymes (e.g., AAG, APE1)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide)
-
MMS (methyl methanesulfonate) as a positive control
Procedure:
-
Incubate purified DNA with varying concentrations of the test compound for a defined period.
-
Treat the DNA with enzymes that recognize and cleave at alkylated bases, creating single-strand breaks.
-
Perform alkaline agarose gel electrophoresis to separate the DNA fragments based on size.
-
Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light.
-
Quantify the amount of DNA fragmentation, which is indicative of the extent of DNA alkylation.[4][9][22]
Objective: To determine the cytotoxic effect of a brominated anticancer agent on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HELA, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., a brominated marine alkaloid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][13][23][24]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][13][23][24]
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
D. Visualization
Caption: Mechanism of action of an alkylating agent like Pipobroman.
IV. Antimicrobial and Antiviral Agents
A number of brominated compounds, particularly those derived from marine organisms, have demonstrated significant antimicrobial and antiviral activity.[25]
A. Quantitative Data: Antimicrobial and Antiviral Activity
| Compound Class | Organism | Activity (MIC or IC50) |
| Brominated Furanones | Candida albicans | MIC: ~3 µg/mL |
| Brominated Phenols | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.25-10 µg/mL |
| Brominated Alkaloids | Staphylococcus aureus | MIC: 1.81 µM |
| Brominated Nucleoside Analogs | Influenza A (H1N1) | IC50: 24.3-57.5 µM |
| Coxsackie B3 virus | IC50: 11.3-12.4 µM |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data compiled from multiple sources.[22][25][26][27][28][29]
B. Experimental Protocol
Objective: To determine the lowest concentration of a brominated compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
V. Historical and Other Applications
A. Sedatives: Bromovalerylurea
Bromovalerylurea is a sedative and hypnotic agent that enhances the action of the neurotransmitter GABA at GABA-A receptors, leading to a calming effect.[10][30] Its use has largely been superseded by newer drugs with better safety profiles.
B. Antiseptics: Merbromin
Merbromin, marketed as Mercurochrome, is a topical antiseptic containing mercury and bromine.[26] Its use has been discontinued (B1498344) in many countries due to concerns about mercury toxicity.[26][27]
Conclusion
Brominated compounds represent a versatile class of molecules with a wide array of applications in medicine. From life-saving anesthetics and anticancer drugs to potent antimicrobials, the incorporation of bromine into a molecular structure can significantly enhance its therapeutic properties. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to further explore the potential of brominated compounds in addressing a range of medical needs.
References
- 1. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN105566056A - Synthetic method of pancuronium bromide pharmaceutical intermediate 2-bromopropylene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists [mdpi.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN101648987A - Method for synthesizing 17S-pancuronium bromide - Google Patents [patents.google.com]
- 16. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 17. Development of novel tools for dissection of central versus peripheral dopamine D2-like receptor signaling in dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ppno.ca [ppno.ca]
- 19. benchchem.com [benchchem.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. biophysics-reports.org [biophysics-reports.org]
- 22. biorxiv.org [biorxiv.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-bromo-4-chlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-bromo-4-chlorobutane (B103958). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1-bromo-4-chlorobutane?
A1: Common starting materials for the synthesis of 1-bromo-4-chlorobutane include tetrahydrofuran (B95107) (THF), 1,4-dichlorobutane, 4-chloro-1-butanol (B43188), and 1,4-butanediol.[1][2][3][4] The choice of starting material often depends on factors such as cost, availability, and desired purity of the final product.
Q2: What are the typical side products observed during the synthesis of 1-bromo-4-chlorobutane?
A2: The primary side products are typically 1,4-dibromobutane (B41627) and 1,4-dichlorobutane.[3][5] The formation of these di-halogenated byproducts arises from the reaction of both ends of the butane (B89635) chain. The extent of their formation is influenced by the reaction conditions and the stoichiometry of the reagents.
Q3: How can I purify the crude 1-bromo-4-chlorobutane product?
A3: Purification is commonly achieved through distillation under reduced pressure.[3][5] Other methods include steam distillation and silica (B1680970) gel column chromatography.[1][6] The choice of purification method depends on the scale of the reaction and the nature of the impurities. For instance, distillation is effective for separating products with different boiling points, while chromatography is useful for removing closely related impurities.
Q4: What are the key safety precautions to consider during the synthesis?
A4: 1-Bromo-4-chlorobutane is a flammable liquid and vapor. It may cause skin and eye irritation.[4] It is crucial to work in a well-ventilated area, away from heat sources, and to use appropriate personal protective equipment (PPE), including gloves and safety goggles. The synthesis may also involve corrosive reagents like hydrochloric and hydrobromic acids, which require careful handling.[4]
Troubleshooting Guides
Issue 1: Low Yield of 1-bromo-4-chlorobutane
Low yields can be a significant challenge. The following guide provides potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reagent Stoichiometry | Carefully control the molar ratios of the reactants. An excess of the brominating or chlorinating agent can lead to the formation of di-substituted byproducts, reducing the yield of the desired product. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[4] Water can react with some of the reagents, leading to undesired side reactions and decreased yield. |
| Loss During Work-up and Purification | Optimize the extraction and distillation procedures. During aqueous work-up, ensure complete phase separation to avoid loss of product in the aqueous layer.[7] When performing distillation, use an efficient column and carefully control the vacuum and temperature to minimize loss of the product.[3] |
Issue 2: High Levels of Impurities (1,4-dibromobutane and 1,4-dichlorobutane)
The presence of di-halogenated impurities is a common problem that complicates purification.
| Potential Cause | Troubleshooting Step |
| Excess Halogenating Agent | Use a stoichiometric amount or a slight excess of the limiting halogenating agent to minimize the formation of di-substituted products. |
| High Reaction Temperature | Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of byproducts.[4] |
| Inefficient Purification | For closely boiling impurities, a fractional distillation column with a higher number of theoretical plates may be necessary for effective separation.[3][5] Alternatively, silica gel chromatography can be employed for small-scale purifications.[1] |
Experimental Protocols
Synthesis of 1-bromo-4-chlorobutane from Tetrahydrofuran (THF)
This two-step protocol involves the initial conversion of THF to 4-chloro-1-butanol, followed by bromination.
Step 1: Synthesis of 4-chloro-1-butanol from THF
-
In a reaction vessel equipped with a stirrer and a gas inlet, introduce tetrahydrofuran and a catalytic amount of zinc chloride.[3]
-
Heat the mixture to approximately 100°C.[3]
-
Bubble dry hydrochloric acid gas through the reaction mixture.[3]
-
Monitor the reaction progress by GC until the desired conversion of THF is achieved.
-
Upon completion, cool the reaction mixture and proceed to the next step.
Step 2: Synthesis of 1-bromo-4-chlorobutane from 4-chloro-1-butanol
-
Cool the crude 4-chloro-1-butanol in an ice bath.
-
Slowly add phosphorus tribromide or a mixture of red phosphorus and bromine to the cooled solution while maintaining the temperature between 0°C and -10°C.[3][6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.[3]
Data Presentation
The following table summarizes typical yields for different synthetic routes to 1-bromo-4-chlorobutane.
| Starting Material | Reagents | Yield (%) | Reference |
| Tetrahydrofuran | 1. HCl, ZnCl₂ 2. PBr₃ or P + Br₂ | ~62 | [3] |
| 4-chloro-1-butanol | HBr | ~70 | [3] |
| n-Bromobutane | SO₂Cl₂, Benzoyl Peroxide | 35 | [3] |
| 1,4-Dichlorobutane | 1,4-Dibromobutane, Tetrabutylammonium Bromide in DMF | Not specified | [1] |
Visualizations
General Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of 1-bromo-4-chlorobutane.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US5981815A - Method for preparing α, Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 6. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of Bromo-chloro-butane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of bromo-chloro-butane from its reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: Depending on the synthetic route, common impurities include unreacted starting materials such as 4-chloro-1-butanol (B43188) or tetrahydrofuran (B95107) (THF), and side-products like 1,4-dichlorobutane (B89584) and 1,4-dibromobutane.[1][2] The presence of these impurities is a result of competing substitution reactions during the synthesis.
Q2: How can I effectively remove water from my organic extract containing this compound?
A2: After an aqueous workup, the organic layer should be treated with a solid drying agent. Anhydrous magnesium sulfate (B86663) (MgSO₄), calcium chloride (CaCl₂), and sodium sulfate (Na₂SO₄) are commonly used for halogenated hydrocarbons.[3][4] Add the drying agent to the solution and swirl. If the agent clumps together, add more until some particles remain free-flowing, indicating the water has been absorbed.[3] For a comprehensive comparison of common drying agents, refer to Table 3.
Q3: My distilled this compound is still impure. What are the next steps?
A3: If fractional distillation under reduced pressure does not yield a product of sufficient purity (e.g., >99%), further purification can be achieved through silica (B1680970) gel column chromatography.[1][5] A non-polar eluent system, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, is typically effective for separating halogenated alkanes from more polar impurities.[6][7]
Q4: The organic layer remains cloudy after washing. What should I do?
A4: A cloudy organic layer typically indicates the presence of a fine emulsion or suspended water. To break the emulsion and remove the bulk of the water, wash the organic layer with a saturated aqueous sodium chloride solution (brine).[5][6] The high ionic strength of the brine solution helps to draw water out of the organic phase.[3] Afterward, proceed with treatment using a solid drying agent as described in Q2.
Q5: What is the most effective method for large-scale purification of this compound?
A5: For large-scale purification, fractional distillation under reduced pressure is the most practical and efficient method.[1] This technique separates compounds based on differences in their boiling points. Given the boiling points of the likely impurities (see Table 2), a distillation column with a sufficient number of theoretical plates can achieve high purity.[1] For instance, distillation at 30 mmHg has been shown to yield 1-bromo-4-chlorobutane (B103958) with 99.3% purity.[1]
Q6: Can steam distillation be used for purification?
A6: Yes, steam distillation is a viable method for separating this compound from the reaction mixture, especially for removing non-volatile impurities.[8][9] The product is then collected, and the organic layer is separated from the aqueous layer and dried.
Data Presentation
Table 1: Physical Properties of 1-Bromo-4-chlorobutane
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈BrCl |
| Molecular Weight | 171.46 g/mol |
| Boiling Point | 80-82 °C at 30 mmHg[7][10] |
| Density | 1.488 g/mL at 25 °C[7][10] |
| Refractive Index (n20/D) | 1.4875[7][10] |
| Flash Point | 60 °C (140 °F)[10] |
Table 2: Common Impurities in 1-Bromo-4-chlorobutane Synthesis and their Boiling Points
| Compound | Boiling Point (°C) | Notes |
|---|---|---|
| Tetrahydrofuran (THF) | 66 °C | Common starting material.[1] |
| 1,4-Dichlorobutane | 161-163 °C | Common side-product.[1][2] |
| 4-Chloro-1-butanol | 83-85 °C at 14 mmHg | Common starting material.[1] |
| 1,4-Dibromobutane | 197-200 °C | Common side-product.[1][2] |
Table 3: Recommended Drying Agents for Halogenated Hydrocarbons
| Drying Agent | Capacity | Speed | Suitability Notes |
|---|---|---|---|
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Slightly acidic; works well for most general applications.[3][4] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | Suitable for hydrocarbons and alkyl halides.[4][11] Can form adducts with alcohols, amines, and some carbonyl compounds.[4] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral and generally useful, but slow. Best for pre-drying very wet solutions.[3][4] |
| Calcium Sulfate (Drierite®) | Low | Fast | Generally useful, but has a low capacity for water.[3][4] |
| Molecular Sieves | High | Fast | Very efficient for removing water from nearly all liquids and gases.[11][12] |
Experimental Protocols
Protocol 1: Aqueous Wash and Extraction
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the funnel.
-
Stopper the funnel and invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate. The denser, halogenated organic layer will typically be the bottom layer.[13]
-
Drain the lower organic layer into a clean flask.
-
To remove residual water and break any emulsions, add the organic layer back to the separatory funnel and wash with an equal volume of saturated aqueous sodium chloride (brine).[5][6]
-
Again, allow the layers to separate and drain the organic layer into a clean, dry flask for the drying step.
Protocol 2: Drying the Organic Phase
-
To the flask containing the washed organic layer, add a suitable drying agent such as anhydrous magnesium sulfate or calcium chloride.[4][11] Start with a small amount (e.g., 1-2 spatula tips for a 100 mL solution).
-
Swirl the flask. The drying agent will clump as it absorbs water.
-
Continue to add small portions of the drying agent until newly added particles no longer clump and swirl freely in the solution.[3] This indicates that all the water has been absorbed.
-
Allow the solution to stand for 10-15 minutes to ensure complete drying.
-
Separate the dried liquid from the solid drying agent by decanting or gravity filtration into a round-bottom flask suitable for distillation.[3]
Protocol 3: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus equipped for vacuum distillation.
-
Place the dried crude product into the distillation flask along with boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 30 mmHg).[1]
-
Begin heating the distillation flask gently.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvent or volatile impurities.
-
Collect the main fraction that distills at the expected boiling point for this compound at the working pressure (e.g., 80-82 °C at 30 mmHg).[7][10]
-
Stop the distillation before the flask goes to dryness to avoid the formation of potentially unstable residues.
Protocol 4: Purification by Silica Gel Column Chromatography
-
Prepare a chromatography column with silica gel, using a non-polar solvent like hexane as the slurry solvent.
-
Concentrate the crude this compound under reduced pressure and dissolve a minimal amount in the starting eluent (e.g., 100% hexane).
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with 100% hexane.
-
If necessary, gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., a gradient from 100:0 to 50:50 hexane/ethyl acetate) to elute more polar impurities.[5][6][7]
-
Collect fractions and analyze them (e.g., by TLC or GC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[5]
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 2. US5981815A - Method for preparing α, Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 8. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 9. US2868850A - Method for the synthesis of bromo-1-chloro-4-butane - Google Patents [patents.google.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 乾燥剤 [sigmaaldrich.com]
- 12. activatedaluminaballs.com [activatedaluminaballs.com]
- 13. innospk.com [innospk.com]
Technical Support Center: Synthesis of 2-bromo-1-chlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-bromo-1-chlorobutane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-bromo-1-chlorobutane?
A1: The most direct method for synthesizing 2-bromo-1-chlorobutane is through the electrophilic addition of bromine monochloride (BrCl) to 1-butene (B85601). This reaction involves the breaking of the double bond in 1-butene and the addition of bromine and chlorine atoms to the adjacent carbons.
Q2: What is the expected regioselectivity of the addition of BrCl to 1-butene?
A2: According to Markovnikov's rule, in the electrophilic addition of an unsymmetrical reagent to an unsymmetrical alkene, the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.[1][2] In the case of BrCl, bromine is less electronegative than chlorine, and thus the bromine atom acts as the electrophile (δ+). Therefore, the bromine atom is expected to add to the first carbon of 1-butene, leading to the formation of a more stable secondary carbocation on the second carbon. The chloride ion then attacks this carbocation. Consequently, the major product is predicted to be 1-bromo-2-chlorobutane (B25774), with 2-bromo-1-chlorobutane being the minor product.[3]
Q3: What are the main side products to expect in this synthesis?
A3: The primary side products in the synthesis of 2-bromo-1-chlorobutane via the addition of BrCl to 1-butene include:
-
1-bromo-2-chlorobutane: This is the major regioisomer expected from the reaction.[3]
-
1,2-dibromobutane (B1584511) and 1,2-dichlorobutane: These can form if bromine (Br₂) or chlorine (Cl₂) are present as impurities or are formed during the reaction.
-
Polymerization products: Alkenes can undergo polymerization under certain acidic conditions.
Q4: How can I purify the desired 2-bromo-1-chlorobutane from the reaction mixture?
A4: Purification can be achieved through a series of steps:
-
Washing: The crude product should be washed with a solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with sodium thiosulfate (B1220275) to remove any unreacted bromine, and finally with brine to remove water-soluble impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: Fractional distillation is the most effective method for separating 2-bromo-1-chlorobutane from its regioisomer and other side products, taking advantage of their different boiling points.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Loss of volatile starting material (1-butene). 3. Ineffective generation of BrCl in situ. | 1. Monitor the reaction progress using GC or TLC. Extend the reaction time if necessary. 2. Ensure the reaction is carried out in a well-sealed apparatus at a low temperature to prevent the evaporation of 1-butene. 3. If generating BrCl in situ (e.g., from NBS and a chloride source), ensure the reagents are pure and the reaction conditions are appropriate for its formation. |
| Formation of a large amount of the undesired 1-bromo-2-chlorobutane regioisomer | The electrophilic addition of BrCl to 1-butene follows Markovnikov's rule, favoring the formation of the secondary carbocation.[1][3] | 1. Solvent Effects: Experiment with different solvents to see if the polarity can influence the regioselectivity. Less polar solvents may slightly alter the stability of the carbocation intermediates. 2. Temperature Control: Running the reaction at very low temperatures can sometimes increase the selectivity of a reaction. 3. Alternative Routes: Consider a multi-step synthesis if high purity of 2-bromo-1-chlorobutane is required (see "Alternative Synthetic Pathway" diagram). |
| Significant formation of 1,2-dibromobutane and 1,2-dichlorobutane | Presence of free Br₂ or Cl₂ in the reaction mixture. | 1. Use a high-purity source of BrCl or generate it in situ under controlled conditions to minimize the presence of free halogens. 2. Add a radical scavenger if free radical side reactions are suspected, although the primary mechanism is ionic. |
| Polymerization of 1-butene | Presence of strong acids or high temperatures. | 1. Ensure that the reaction is carried out under anhydrous conditions and that any acidic catalysts are used in moderation. 2. Maintain a low reaction temperature. |
| Product decomposes during distillation | Alkyl halides can be thermally unstable, especially in the presence of impurities. | 1. Perform the distillation under reduced pressure to lower the boiling point. 2. Ensure the product is thoroughly washed and dried before distillation to remove any acidic or basic impurities that could catalyze decomposition. |
Experimental Protocols
Key Experiment: Synthesis of 2-bromo-1-chlorobutane via Electrophilic Addition of BrCl to 1-Butene
Objective: To synthesize 2-bromo-1-chlorobutane by the addition of bromine monochloride to 1-butene.
Materials:
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1-Butene (gas or condensed liquid)
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Bromine monochloride (BrCl) or a method for its in situ generation (e.g., N-chlorosuccinimide and sodium bromide)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂) as a solvent
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Sodium bicarbonate solution (5% w/v)
-
Sodium thiosulfate solution (10% w/v)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask equipped with a gas inlet, stirrer, and a cooling bath
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Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a three-necked round-bottom flask in a dry ice/acetone bath (-78 °C).
-
Condense a known amount of 1-butene into the flask.
-
Add anhydrous dichloromethane to dissolve the 1-butene.
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Slowly add a pre-cooled solution of bromine monochloride in dichloromethane to the stirred 1-butene solution. The addition should be dropwise to maintain the low temperature and control the reaction rate.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Slowly warm the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, 10% sodium thiosulfate solution, and brine.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to 2-bromo-1-chlorobutane.
Visualizations
Caption: Electrophilic addition of BrCl to 1-butene.
Caption: Troubleshooting workflow for low yield.
Caption: An alternative multi-step synthetic pathway.
References
Technical Support Center: Synthesis of Bromo-Chloro-Butane
Welcome to the Technical Support Center for the preparation of bromo-chloro-butane isomers. This resource is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, alongside detailed experimental protocols and data on side reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Issue | Possible Causes | Recommended Solutions |
| Low yield of the desired this compound isomer | - Incomplete reaction. - Formation of side products (e.g., elimination, over-halogenation). - Loss of product during workup and purification. | - Monitor the reaction progress using techniques like GC or TLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) to minimize side reactions. - Ensure careful handling during extraction and distillation to prevent mechanical losses. |
| Presence of significant amounts of di- or poly-halogenated byproducts | - High concentration of halogenating agent. - Reaction conditions favoring multiple substitutions (e.g., high temperature in free-radical halogenation). | - Use a controlled stoichiometry of the halogenating agent. In free-radical reactions, using a higher concentration of the alkane relative to the halogen can favor mono-substitution.[1] - For allylic bromination, using N-bromosuccinimide (NBS) can help maintain a low concentration of Br₂, thus reducing addition to double bonds. |
| Formation of alkene impurities (e.g., butene) | - Elimination side reactions are competing with substitution. This is more common with secondary and tertiary substrates and in the presence of strong, bulky bases.[2] | - Use a less hindered base if substitution is desired. - Employ lower reaction temperatures, as higher temperatures tend to favor elimination.[2] - In the synthesis of 1-bromobutane (B133212) from 1-butanol, adding the acid slowly and keeping the temperature controlled can minimize dehydration to butene.[3] |
| Formation of isomeric this compound products | - Lack of regioselectivity in the reaction (e.g., free-radical halogenation of butane). - Carbocation rearrangements in reactions proceeding through an SN1 or E1 mechanism. | - For free-radical halogenation, bromination is generally more selective than chlorination.[4] - To achieve specific isomers, choose a starting material and reaction that favor the desired regiochemistry, such as electrophilic addition to a specific butene isomer. - To avoid carbocation rearrangements, consider using reaction conditions that favor an SN2 mechanism (e.g., for primary and secondary substrates). |
| Presence of unreacted starting materials | - Insufficient reaction time or temperature. - Deactivation of reagents or catalysts. | - Increase the reaction time or temperature, monitoring for the formation of degradation products. - Ensure that all reagents and catalysts are fresh and active, and that the reaction is performed under the recommended atmospheric conditions (e.g., anhydrous). |
| Formation of ether byproducts (e.g., dibutyl ether in synthesis from butanol) | - Condensation of the starting alcohol, which can be catalyzed by strong acids. | - This is a common side reaction in the acid-catalyzed synthesis of alkyl halides from alcohols. Purification by distillation is typically used to separate the desired haloalkane from the higher-boiling ether byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when preparing 1-bromo-4-chlorobutane (B103958) from tetrahydrofuran (B95107) (THF)?
A1: The primary side reactions in the synthesis of 1-bromo-4-chlorobutane from THF are the formation of 1,4-dichlorobutane (B89584) and 1,4-dibromobutane (B41627). These occur due to the reaction of the intermediate, 4-chloro-1-butanol (B43188), with an excess of the chlorinating or brominating agent. Residual THF can also react to form 1,4-dibromobutane if not fully converted to 4-chloro-1-butanol in the first step.
Q2: How can I control the regioselectivity of halogen addition to an unsymmetrical alkene like 1-butene (B85601) to get a specific this compound?
A2: The regioselectivity of electrophilic addition to an unsymmetrical alkene is governed by Markovnikov's rule, which states that the electrophile (in this case, the more electropositive halogen) will add to the carbon with more hydrogen atoms. For instance, in the addition of a reagent like BrCl to 1-butene, the bromine atom is the more electrophilic species and will add to the C1 carbon, leading to the formation of 1-bromo-2-chlorobutane. To achieve anti-Markovnikov addition, a free-radical mechanism is required, which is typically achieved with HBr in the presence of peroxides, but this is not standard for mixed halogen additions.
Q3: Why is free-radical halogenation of butane (B89635) not a preferred method for synthesizing a specific this compound isomer?
A3: Free-radical halogenation of an alkane like butane is generally unselective and leads to a mixture of all possible mono-halogenated isomers (1-halo and 2-halobutane).[4] Furthermore, the reaction is difficult to stop at mono-substitution, often resulting in di-, tri-, and even tetra-halogenated products.[1] Separating these various products can be challenging due to their similar boiling points.
Q4: What is the role of a radical initiator in some halogenation reactions?
A4: A radical initiator, such as AIBN or benzoyl peroxide, is used to facilitate the formation of halogen radicals, which are necessary for the propagation of a free-radical chain reaction. This is particularly common in allylic bromination using N-bromosuccinimide (NBS). The initiator decomposes upon heating or UV irradiation to produce radicals, which then react with NBS to generate a bromine radical.
Q5: How does the choice of solvent affect substitution versus elimination side reactions?
A5: The solvent plays a crucial role in the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions. Polar protic solvents (e.g., water, ethanol) can stabilize carbocation intermediates, thus favoring SN1 and E1 pathways. Polar aprotic solvents (e.g., acetone, DMF) are preferred for SN2 reactions as they do not solvate the nucleophile as strongly, making it more reactive. For E2 reactions, which are favored by strong bases, the choice of solvent can influence the basicity of the nucleophile.
Data Presentation
Byproduct Formation in the Synthesis of 1-Bromo-4-Chlorobutane from THF
The following table summarizes the composition of the crude organic phase from two different experimental conditions for the synthesis of 1-bromo-4-chlorobutane starting from tetrahydrofuran (THF), as reported in patent literature.
| Component | Example 1 (%) | Example 2 (%) |
| 1-Bromo-4-chlorobutane | 91.0 | 84.7 |
| 1,4-Dichlorobutane | 2.8 | 2.5 |
| 1,4-Dibromobutane | 5.8 | 9.3 |
| Residual 4-chloro-1-butanol | 0.1 | Not Reported |
| Residual THF | Not Reported | 1.9 |
Experimental Protocols
Preparation of 1-Bromo-4-chlorobutane from Tetrahydrofuran
This protocol is a generalized procedure based on patent literature and should be adapted and optimized for specific laboratory conditions.
-
Step 1: Synthesis of 4-chloro-1-butanol.
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Charge a suitable reactor with tetrahydrofuran (THF) and a small amount of water.
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Heat the mixture to approximately 50°C with stirring.
-
Inject gaseous hydrochloric acid (HCl) into the mixture while maintaining the temperature.
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Monitor the conversion of THF to 4-chloro-1-butanol by GC analysis.
-
-
Step 2: Synthesis of 1-bromo-4-chlorobutane.
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Into the crude reaction mixture from Step 1, inject gaseous hydrobromic acid (HBr) at a controlled rate, maintaining the temperature at around 50°C.
-
Continue the reaction for several hours until the conversion of 4-chloro-1-butanol is complete, as monitored by GC.
-
-
Workup and Purification.
-
After cooling, allow the reaction mixture to separate into aqueous and organic phases.
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Separate the organic phase, which contains the crude 1-bromo-4-chlorobutane.
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Wash the organic phase with water and then a sodium bicarbonate solution to neutralize any remaining acid.
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Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).
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Purify the crude product by distillation under reduced pressure.
-
Note: Detailed experimental procedures for other specific this compound isomers are less commonly documented in readily available literature. The general principles of electrophilic addition to the corresponding butene isomer or nucleophilic substitution from the corresponding alcohol or diol would apply.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for 1-bromo-4-chlorobutane synthesis from THF, including major side reactions.
References
preventing the formation of impurities in bromo-chloro-butane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of bromo-chloro-butane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 1-bromo-4-chlorobutane (B103958)?
A1: The most prevalent impurities are typically 1,4-dibromobutane (B41627) and 1,4-dichlorobutane (B89584).[1] Other potential impurities include unreacted starting materials such as 4-chloro-1-butanol (B43188) or tetrahydrofuran (B95107) (THF), and byproducts from side reactions, which can vary depending on the specific synthetic route employed.[1]
Q2: How can I minimize the formation of 1,4-dibromobutane?
A2: The formation of 1,4-dibromobutane often occurs when residual brominating agent reacts with the desired product or with unreacted starting materials. To minimize its formation, it is crucial to carefully control the stoichiometry of the reactants. Using a purified starting material, such as pre-distilled 4-chloro-1-butanol, can also help prevent the excessive formation of 1,4-dibromobutane.[1] Additionally, maintaining a low reaction temperature can favor the desired monosubstitution over disubstitution.
Q3: What causes the formation of 1,4-dichlorobutane as an impurity?
A3: 1,4-Dichlorobutane can form as a byproduct, particularly in syntheses starting from tetrahydrofuran (THF) and involving a chlorinating agent.[1] Its presence can be attributed to the reaction of the intermediate with the chlorinating agent. Careful control over reaction conditions and purification of the intermediate can reduce the formation of this impurity.
Q4: Can the choice of solvent impact the purity of the final product?
A4: Yes, the solvent can play a significant role. For instance, if ethanol (B145695) is used as a solvent in the synthesis of bromoethane, a side reaction between the ethanol and concentrated sulfuric acid can lead to the formation of ethoxyethane (diethyl ether) as an impurity.[2] It is essential to choose a solvent that is inert under the reaction conditions.
Q5: What is the recommended method for purifying the crude 1-bromo-4-chlorobutane?
A5: The most common and effective method for purifying 1-bromo-4-chlorobutane is distillation under reduced pressure.[1] This technique allows for the separation of the desired product from less volatile impurities. Washing the crude product with water and a mild base, such as sodium bicarbonate solution, can remove acidic impurities prior to distillation.[2] For removal of residual starting materials and other byproducts, fractional distillation is often employed.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High levels of 1,4-dibromobutane in the final product | - Excess of brominating agent.- High reaction temperature.- Presence of reactive impurities in the starting material. | - Carefully control the stoichiometry of the brominating agent.- Lower the reaction temperature to favor monosubstitution.- Ensure the purity of the starting 4-chloro-1-butanol by distillation before use.[1] |
| Significant amount of 1,4-dichlorobutane detected | - Incomplete conversion of the intermediate to the final product, allowing for side reactions with the chlorinating agent. | - Monitor the reaction progress closely (e.g., by GC) to ensure complete conversion of the intermediate.- Optimize the reaction time and temperature to favor the desired product formation. |
| Low yield of 1-bromo-4-chlorobutane | - Incomplete reaction.- Loss of product during workup and purification.- Competing elimination reactions. | - Increase the reaction time or temperature, while monitoring for impurity formation.- Optimize the extraction and distillation procedures to minimize product loss.- Consider using a milder base or lower temperature during the reaction to disfavor elimination. |
| Presence of unreacted 4-chloro-1-butanol | - Insufficient amount of brominating agent.- Short reaction time. | - Ensure the correct stoichiometry of the brominating agent is used.- Increase the reaction time and monitor for the disappearance of the starting material by TLC or GC. |
| Product is discolored (yellow or brown) | - Presence of elemental bromine (Br₂) from oxidation of bromide ions. | - Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove residual bromine.[2] |
Quantitative Data on Impurity Formation
The following table summarizes the composition of a crude reaction mixture from a specific synthesis of 1-bromo-4-chlorobutane, highlighting the typical distribution of the product and major impurities.
| Component | Percentage in Crude Mixture (%) |
| 1-bromo-4-chlorobutane | 91.0 |
| 1,4-dibromobutane | 5.8 |
| 1,4-dichlorobutane | 2.8 |
| 4-chloro-1-butanol | 0.1 |
Data sourced from a synthesis involving the reaction of 4-chloro-1-butanol with gaseous hydrobromic acid.[1]
Experimental Protocols
Synthesis of 1-bromo-4-chlorobutane from 4-chloro-1-butanol
This protocol is based on the reaction of 4-chloro-1-butanol with phosphorus and bromine.
Materials:
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4-chloro-1-butanol
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Red phosphorus
-
Bromine
-
Ice bath
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Distillation apparatus
Procedure:
-
In a reaction flask equipped with a dropping funnel and a condenser, place the 4-chloro-1-butanol and red phosphorus.
-
Cool the flask in an ice bath to approximately 0°C.
-
Slowly add bromine from the dropping funnel to the cooled mixture while maintaining the temperature close to 0°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then gently heat to complete the reaction.
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The crude 1-bromo-4-chlorobutane can be separated from the reaction mixture by steam distillation.
-
The collected organic layer is then dried, for example by azeotropic distillation, and finally purified by distillation under reduced pressure.
GC-MS Analysis of this compound and Impurities
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for the separation of halogenated hydrocarbons.
Sample Preparation:
-
Dilute a small aliquot of the crude or purified reaction product in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
The concentration should be adjusted to be within the linear range of the detector, typically in the low µg/mL range.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.
Visualizing Reaction Pathways and Impurity Formation
The following diagrams illustrate the key reaction pathways and the formation of major impurities in the synthesis of 1-bromo-4-chlorobutane.
Caption: Main reaction and impurity formation pathways.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Stereoselective Bromo-Chloro-Butane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of bromo-chloro-butanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in bromo-chloro-butane reactions?
A1: The main challenges in stereoselective this compound synthesis revolve around controlling both regioselectivity (which carbon gets the bromine vs. the chlorine) and stereochemistry (the 3D arrangement of atoms). Key issues include:
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Formation of multiple isomers: Reactions can produce a mixture of constitutional isomers (e.g., 1-bromo-2-chlorobutane (B25774) and 2-bromo-1-chlorobutane) and stereoisomers (enantiomers and diastereomers).[1]
-
Competing reaction pathways: Besides the desired addition reaction, side reactions like dibromination, dichlorination, and elimination can occur, reducing the yield and purity of the target this compound.[2][3]
-
Control of stereocenters: For substrates like butene, the reaction creates two new stereocenters, potentially leading to four possible stereoisomers. Achieving a single desired isomer requires precise control over the reaction mechanism.[1]
Q2: How does the choice of starting alkene (e.g., cis- vs. trans-2-butene) affect the stereochemical outcome of the bromochlorination reaction?
A2: The geometry of the starting alkene is crucial for the stereochemical outcome. The reaction typically proceeds through a cyclic bromonium ion intermediate, followed by an anti-attack of the chloride nucleophile.[4][5] This stereospecific anti-addition mechanism means that:
-
trans-alkenes will yield the anti-addition product.
-
cis-alkenes will yield the syn-addition product.
Therefore, starting with a stereochemically pure alkene is essential for obtaining a stereochemically defined product. For instance, the bromochlorination of trans- and cis-styrenes produces the expected diastereomeric products, respectively, consistent with a stereospecific anti-addition.[2]
Q3: What is the role of a chiral catalyst in enantioselective bromochlorination?
A3: Chiral catalysts create a chiral environment around the reactants, influencing the transition state of the reaction. This leads to a preferential formation of one enantiomer over the other. In the context of bromochlorination, a chiral Lewis base catalyst can be employed to control the delivery of the chloride ion to the bromonium ion intermediate, resulting in an enantiomerically enriched product. For example, the use of (DHQD)₂PHAL, a cinchona alkaloid-derived catalyst, has been shown to promote enantioselective bromochlorination of chalcones with high enantiomeric ratios.[2][6][7]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity
| Possible Cause | Suggested Solution |
| Non-stereospecific reaction conditions. | Ensure the reaction proceeds via a mechanism that favors a specific stereochemical outcome, such as the formation of a bromonium ion followed by anti-attack. Avoid conditions that might lead to carbocation intermediates, which can result in a loss of stereochemical information. |
| Incorrect choice of starting material geometry. | Verify the stereochemical purity of your starting alkene (cis or trans). As the reaction is stereospecific, the geometry of the alkene directly dictates the diastereoselectivity of the product.[2] |
| Suboptimal reaction temperature. | Lowering the reaction temperature can often enhance diastereoselectivity by reducing the energy available for competing, less selective reaction pathways. |
Problem 2: Low Enantioselectivity (in catalytic reactions)
| Possible Cause | Suggested Solution |
| Inefficient chiral catalyst. | Screen a variety of chiral catalysts to find one that is well-suited for your specific substrate. The effectiveness of a catalyst can be highly substrate-dependent. |
| Suboptimal catalyst loading. | The concentration of the chiral catalyst can significantly impact enantioselectivity. Optimize the catalyst loading (mol%) to find the ideal balance between reaction rate and enantiomeric excess. In some cases, increasing catalyst loading does not improve enantioselectivity.[6] |
| Interference from background reactions. | Non-catalyzed background reactions can lead to the formation of a racemic mixture, thus lowering the overall enantioselectivity. Ensure that the catalyzed reaction is significantly faster than any uncatalyzed pathways. This can sometimes be achieved by adjusting the concentration of reactants or the reaction temperature.[8][9] |
| Solvent effects. | The choice of solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. Screen a range of solvents to identify the optimal medium for your reaction. |
Problem 3: Formation of Dihalogenated Byproducts (Dibromination/Dichlorination)
| Possible Cause | Suggested Solution |
| Use of highly reactive halogen sources. | Traditional methods using reagents like BrCl can be unselective. Employing a two-component system, such as N-bromosuccinimide (NBS) as the bromine source and a separate chloride source, can provide better control over the reaction.[2] |
| Lack of a suitable catalyst. | A Lewis base catalyst, such as triphenylphosphine (B44618) oxide (TPPO), can be used to control the release of the chloride ion from a latent source like thionyl chloride (SOCl₂), thereby minimizing the formation of dihalogenated byproducts.[2][6][7] |
Quantitative Data
Table 1: Catalytic Enantioselective Bromochlorination of Chalcones [6][7]
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | er |
| 1 | Chalcone | (DHQD)₂PHAL (1) | Toluene | 0 | 67 | 92:08 |
| 2 | 4'-Methylchalcone | (DHQD)₂PHAL (1) | Toluene | 0 | 85 | 91:09 |
| 3 | 4'-Methoxychalcone | (DHQD)₂PHAL (1) | Toluene | 0 | 90 | 90:10 |
| 4 | 4'-Chlorochalcone | (DHQD)₂PHAL (1) | Toluene | 23 | 88 | 90:10 |
| 5 | 4'-Trifluoromethylchalcone | (DHQD)₂PHAL (3) | Toluene | 23 | 76 | 90:10 |
er = enantiomeric ratio
Experimental Protocols
Protocol 1: General Procedure for Catalytic Bromochlorination of Alkenes[2]
This protocol describes a general method for the diastereoselective bromochlorination of alkenes using a Lewis base catalyst.
Materials:
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Alkene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv)
-
Triphenylphosphine oxide (TPPO) (1 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene and the anhydrous solvent.
-
Add triphenylphosphine oxide (TPPO) to the solution.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
In a separate flask, prepare a solution of N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂) in the anhydrous solvent.
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Slowly add the NBS/SOCl₂ solution to the alkene solution via syringe pump over a period of 1-2 hours.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for catalytic bromochlorination.
Caption: Troubleshooting low stereoselectivity.
References
- 1. How many diastereomers are present in 2-bromo-3-chlorobutane?? - askIITians [askiitians.com]
- 2. Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reactions with Bromo-Chloro-Butane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving bromo-chloro-butane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1-bromo-4-chlorobutane (B103958) is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a common issue in Grignard synthesis, often stemming from the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of moisture.[1][2][3] The reactivity of alkyl halides in Grignard formation follows the order I > Br > Cl, making the activation of the C-Br bond in 1-bromo-4-chlorobutane the expected primary reaction.[4]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours and cooling under nitrogen or argon.[1] Solvents like THF or diethyl ether must be anhydrous.[3][5]
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Activate the Magnesium: The magnesium turnings need activation to remove the oxide layer and expose a fresh, reactive surface.[1][6] Several methods can be employed.
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Check Reagent Quality: Ensure the 1-bromo-4-chlorobutane is pure and dry.
Q2: How do I activate the magnesium turnings effectively?
A2: Several chemical and physical methods can be used to activate magnesium.[1][7][8]
| Activation Method | Description | Key Indicators |
| Iodine | Add a small crystal of iodine to the magnesium turnings. The iodine is thought to etch the magnesium surface, creating reactive sites.[1][9] | The disappearance of the purple or brown color of iodine signals activation.[1] |
| 1,2-Dibromoethane (DBE) | Add a few drops of this highly reactive alkyl halide. The reaction produces ethylene (B1197577) gas and magnesium bromide, cleaning the magnesium surface.[1][7] | Observation of bubbling (ethylene gas evolution) indicates a successful activation.[1] |
| Mechanical Activation | Crushing the magnesium turnings with a dry glass rod or stirring them vigorously under an inert atmosphere can break the oxide layer.[7][10] | Visual inspection for fresh, shiny magnesium surfaces. |
| Sonication | Placing the reaction flask in an ultrasonic bath can help dislodge the oxide layer.[7][10] | This is a physical method without a direct visual indicator of activation, but it can be effective. |
| Chemical Activators | Reagents like Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface at lower temperatures.[11][12] | Initiation can be detected by a temperature rise.[11] |
Q3: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize it?
A3: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer (in this case, 1,8-dichloro-octane or other coupled products).[13][14][15]
Factors Favoring Wurtz Coupling:
-
High Local Concentration of Alkyl Halide: Adding the 1-bromo-4-chlorobutane too quickly can lead to a high concentration before it has a chance to react with the magnesium.[13]
-
High Reaction Temperature: The coupling reaction is often favored at higher temperatures.[13][16]
-
Insufficiently Activated Magnesium: If the magnesium surface is not reactive enough, the alkyl halide will have more opportunity to react with the already formed Grignard reagent.[3][13]
Strategies to Minimize Wurtz Coupling:
-
Slow, Dropwise Addition: Add the 1-bromo-4-chlorobutane solution slowly to the magnesium suspension to maintain a low concentration of the halide.[13]
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be necessary for initiation, the reaction is exothermic and may require cooling to maintain a gentle reflux.[3][16]
-
Ensure High Magnesium Activation: Use one of the activation methods described above to ensure the magnesium is highly reactive.[13]
-
Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. For some substrates, diethyl ether may be preferred over THF to minimize this side reaction.[13]
Q4: Which halogen is expected to react to form the Grignard reagent in 1-bromo-4-chlorobutane?
A4: The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond in the formation of Grignard reagents.[4][17] Therefore, the selective formation of 4-chloro-butylmagnesium bromide is the expected outcome. However, further reaction to form a di-Grignard reagent or Wurtz coupling products involving the chloro-group can occur under forcing conditions.
Experimental Protocols
Protocol 1: Preparation of 4-Chloro-butylmagnesium Bromide
Materials:
-
Magnesium turnings
-
1-bromo-4-chlorobutane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Round-bottom flask, condenser, and addition funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is rigorously dried by flame-drying under vacuum or oven-drying at >120°C and cooled under an inert atmosphere.[1]
-
Reaction Setup: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the round-bottom flask under an inert atmosphere.
-
Magnesium Activation: Add a single crystal of iodine. Gently warm the flask until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.[9][13]
-
Initiation: Add a small portion of the 1-bromo-4-chlorobutane (1.0 equivalent) dissolved in the anhydrous solvent via the addition funnel. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1][13]
-
Addition: Once the reaction has initiated, add the remaining 1-bromo-4-chlorobutane solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-to-brown solution is the Grignard reagent.
Protocol 2: Titration of the Grignard Reagent
Materials:
-
Salicylaldehyde phenylhydrazone or 1,10-phenanthroline[18]
-
Anhydrous THF
-
Standardized secondary butanol in THF
-
Dry glassware (burette, flask)
-
Inert atmosphere
Procedure using 1,10-Phenanthroline (B135089):
-
Indicator Preparation: In a flame-dried flask under an inert atmosphere, dissolve a small amount (1-2 mg) of 1,10-phenanthroline in anhydrous THF.[18]
-
Titration Setup: Add a known volume of the Grignard solution to be titrated to the flask containing the indicator. The solution should turn a color (e.g., violet).[19][20]
-
Titration: Titrate the Grignard solution with the standardized solution of sec-butanol until the color disappears.[19] The endpoint is the persistence of the colorless state.
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume of the titrant used.
Visualizations
Caption: Pathway for the formation of 4-chloro-butylmagnesium bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. homework.study.com [homework.study.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. reddit.com [reddit.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Solvent Effects on the Reactivity of Bromo-Chloro-Butane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bromo-chloro-butane. The following information addresses common issues related to solvent effects on nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of this compound in a substitution reaction?
The reactivity of this compound is primarily governed by the reaction mechanism, which can be either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1).[1][2] Key factors that determine the dominant pathway and overall reaction rate include:
-
The Solvent: The polarity and ability of the solvent to form hydrogen bonds are critical. Polar aprotic solvents favor SN2 reactions, while polar protic solvents favor SN1 reactions.[3][4]
-
The Nucleophile: Strong nucleophiles are required for SN2 reactions, whereas weak nucleophiles are common in SN1 reactions.[4]
-
The Leaving Group: The reaction occurs at the carbon bonded to the better leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more stable in solution.[5][6][7]
-
Substrate Structure: this compound has primary carbons at both ends. Primary alkyl halides strongly favor the SN2 pathway because the formation of a primary carbocation (required for SN1) is energetically unfavorable.[1][4]
Q2: Why is my reaction with 1-bromo-4-chlorobutane (B103958) proceeding slower than expected?
Several factors could contribute to a slow reaction rate:
-
Incorrect Solvent Choice: For an SN2 reaction, which is typical for a primary alkyl halide like 1-bromo-4-chlorobutane, using a polar protic solvent (e.g., water, ethanol) can significantly slow the reaction.[8] These solvents solvate the nucleophile through hydrogen bonding, reducing its reactivity.[3][9]
-
Weak Nucleophile: SN2 reactions depend on the concentration and strength of the nucleophile.[2][10] If the nucleophile is too weak, the reaction rate will be slow.
-
Low Temperature: Like most chemical reactions, nucleophilic substitutions have an activation energy barrier. Insufficient thermal energy (low temperature) will result in a slower rate.
-
Steric Hindrance: While 1-bromo-4-chlorobutane is a primary halide, significant steric hindrance near the reaction site can impede the backside attack required for an SN2 mechanism.[11]
Q3: I am observing a mixture of products. How can I improve the selectivity of my reaction?
Product mixtures often arise from competing reaction pathways or reactions at different sites. For 1-bromo-4-chlorobutane, the reaction should preferentially occur at the carbon-bromine bond because bromide is a superior leaving group.[5][6] If you are seeing substitution at the C-Cl bond or elimination products, consider the following:
-
Favoring Substitution over Elimination: Elimination reactions (E1 and E2) can compete with substitution.[12] To favor substitution, use a strong, non-bulky nucleophile and lower temperatures. Strong, bulky bases tend to favor elimination.
-
Solvent Choice: The choice of solvent can influence the SN1/SN2/E1/E2 competition. Polar aprotic solvents strongly favor the SN2 pathway, which is generally desired for primary halides to avoid carbocation rearrangements and elimination side-products associated with SN1/E1 pathways.[4][13]
Q4: Which solvent type is best for reactions with this compound?
Since this compound is a primary alkyl halide, SN2 reactions are highly favored.[1] Therefore, polar aprotic solvents are the best choice.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can dissolve the necessary salts (e.g., sodium iodide) but do not form hydrogen bonds with the nucleophile.[3][4] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction rate.[3][9]
-
Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): These solvents should generally be avoided. They stabilize the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the SN2 reaction.[3][9][14] However, they are ideal for SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group.[9][10]
Troubleshooting Guides
Issue: Low or No Reactivity
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | For primary halides like this compound, ensure you are using a polar aprotic solvent such as acetone, DMF, or DMSO to promote the SN2 mechanism.[4][13] |
| Weak Nucleophile | Use a stronger, less sterically hindered nucleophile. The rate of an SN2 reaction is directly dependent on the nucleophile's concentration and strength.[2] |
| Poor Leaving Group | The reaction will occur preferentially at the C-Br bond.[6] If targeting the C-Cl bond, a much stronger nucleophile and more forcing conditions (higher temperature) may be required. |
| Low Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. |
Issue: Formation of Impurities or Side-Products
| Potential Cause | Recommended Solution |
| Competing Elimination Reaction | Use a less basic nucleophile or lower the reaction temperature. Strong bases favor elimination. |
| Reaction at C-Cl bond | Due to the better leaving group ability of bromide, reaction at the C-Br bond is favored.[7] To achieve selective reaction at the C-Cl bond is challenging and generally not feasible while the bromide is present. |
| Solvolysis | If using a nucleophilic solvent (like ethanol or water), the solvent itself can act as the nucleophile, leading to solvolysis products.[15] Use a non-nucleophilic, polar aprotic solvent. |
Quantitative Data: Leaving Group Reactivity
The choice of halogen significantly impacts the reaction rate in nucleophilic substitutions. Bromide is a better leaving group than chloride, leading to faster reactions under identical conditions. This is demonstrated by the relative rates of reaction for 1-chlorobutane (B31608) and 1-bromobutane (B133212) with sodium iodide in acetone, a classic SN2 reaction.
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
| Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[7] |
As the data shows, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these SN2 conditions, highlighting the superior leaving group ability of bromide.[7]
Experimental Protocols
General Protocol for SN2 Reaction of 1-Bromo-4-chlorobutane
This protocol provides a general methodology for reacting 1-bromo-4-chlorobutane with a nucleophile (Nu⁻) via an SN2 mechanism.
Materials:
-
1-bromo-4-chlorobutane
-
Nucleophilic salt (e.g., NaN₃, NaCN, NaI)
-
Polar aprotic solvent (e.g., Acetone, DMF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nucleophilic salt in the chosen polar aprotic solvent.
-
Addition of Substrate: Add 1-bromo-4-chlorobutane to the stirred solution. The reaction should target the more reactive C-Br bond.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., reflux) to ensure a reasonable reaction rate. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with water and brine to remove any remaining salts and solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via distillation or column chromatography to obtain the desired substituted product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cbseacademic.nic.in [cbseacademic.nic.in]
- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 10. youtube.com [youtube.com]
- 11. 1 Chlorobutane And 2-Bromobutane Lab Report - 742 Words | Cram [cram.com]
- 12. SN1 substitution and E1 elimination frequently compete in the sam... | Study Prep in Pearson+ [pearson.com]
- 13. homework.study.com [homework.study.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. amherst.edu [amherst.edu]
Technical Support Center: Optimization of Bromo-Chloro-Butane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bromo-chloro-butanes. The primary focus is on the temperature-controlled synthesis of 1-bromo-4-chlorobutane, with additional guidance on the synthesis of other isomers based on established chemical principles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of bromo-chloro-butanes, with a focus on temperature-related problems.
Issue 1: Low Yield of 1-Bromo-4-Chlorobutane in the Two-Step Synthesis from Tetrahydrofuran (B95107) (THF)
Potential Cause: Suboptimal temperature control during either the formation of 4-chloro-1-butanol (B43188) or the subsequent bromination step.
Recommended Solutions:
-
Step 1: Formation of 4-chloro-1-butanol from THF and HCl:
-
Problem: Incomplete conversion of THF.
-
Solution: Ensure the reaction temperature is maintained within the optimal range of 40°C to 70°C. One study indicates that at 65-70°C, the conversion of THF may not exceed 82%, even with extended reaction times.[1] A lower temperature of around 50°C has been shown to achieve a THF conversion of approximately 97%.[1]
-
-
Problem: Formation of 1,4-dichlorobutane (B89584) byproduct.
-
Solution: Avoid excessively high temperatures during the hydrochlorination step. At 50°C, the crude product may contain around 2% 1,4-dichlorobutane.[1] Higher temperatures can favor the formation of this byproduct.
-
-
-
Step 2: Bromination of 4-chloro-1-butanol:
-
Problem: Formation of 1,4-dibromobutane (B41627) byproduct.
-
Solution: This is a critical temperature-controlled step. The addition of bromine should be carried out at low temperatures to prevent over-bromination and other side reactions. Recommended temperature ranges are typically below 30°C, with some protocols suggesting between 10°C and 20°C, or even as low as 0°C to -10°C.[1] One process reports that maintaining the temperature at 50°C during the introduction of HBr gas resulted in a crude organic phase containing approximately 5.5% of 1,4-dibromobutane.[1]
-
-
Problem: Reaction is too vigorous or difficult to control.
-
Solution: The reaction of 4-chloro-1-butanol with brominating agents like phosphorus and bromine is exothermic. Maintaining a low temperature, for instance, close to 0°C, is crucial for controlling the reaction rate.
-
-
Data Presentation: Effect of Temperature on Byproduct Formation in 1-Bromo-4-Chlorobutane Synthesis
| Reaction Stage | Temperature | Key Byproduct(s) | Typical Composition in Crude Product |
| THF Hydrochlorination | 50°C | 1,4-dichlorobutane | ~2% |
| THF Hydrochlorination | 65-70°C | 1,4-dichlorobutane | Potentially higher than at 50°C |
| Bromination | 50°C | 1,4-dibromobutane | ~5.5% |
| Bromination | 0 to 20°C | 1,4-dibromobutane | Lower concentrations expected |
Issue 2: Poor Selectivity in the Synthesis of Other Bromo-Chloro-Butane Isomers (e.g., from Free-Radical Halogenation)
Potential Cause: Inappropriate temperature control leading to a statistical mixture of products rather than the desired isomer.
Recommended Solutions:
-
Problem: Low selectivity in free-radical chlorination of a bromobutane or bromination of a chlorobutane.
-
Solution: In general, lower temperatures favor higher selectivity in free-radical halogenation. At higher temperatures, the halogen radical is more reactive and less discriminating, leading to a product distribution that is closer to the statistical ratio of available C-H bonds. Conversely, at lower temperatures, the radical is more selective and will preferentially abstract a hydrogen atom leading to the most stable radical intermediate (tertiary > secondary > primary).
-
-
Problem: Formation of multiple isomers during the addition of HBr to a chlorobutene.
-
Solution: The addition of HBr to alkenes can be temperature-dependent, leading to kinetic versus thermodynamic products. At lower temperatures, the kinetic product (formed via the most stable carbocation intermediate) is often favored. At higher temperatures, an equilibrium may be established, leading to the formation of the more stable thermodynamic product. Careful control of the reaction temperature is therefore essential to achieve the desired regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of 4-chloro-1-butanol from THF and HCl?
A1: The reaction can be carried out between room temperature (approx. 20°C) and 100°C. However, a preferred range is 40°C to 70°C.[1] One specific example demonstrated a high conversion of THF (97%) and a good yield of 4-chloro-1-butanol (94%) when the reaction was maintained at 50°C.[1]
Q2: Why is low temperature crucial during the bromination of 4-chloro-1-butanol?
A2: The bromination step is highly exothermic and needs to be controlled to prevent a runaway reaction and minimize the formation of byproducts such as 1,4-dibromobutane. Various sources recommend temperatures below 30°C, with ranges of 10-20°C or even 0 to -10°C being cited as preferable.[1]
Q3: How does temperature affect the selectivity of producing this compound isomers via free-radical halogenation?
A3: Temperature has a significant impact on the selectivity of free-radical halogenation. Lower temperatures generally lead to higher selectivity for the abstraction of hydrogens that form more stable radicals (tertiary > secondary > primary). As the temperature increases, the reaction becomes less selective, and the product distribution will more closely reflect the statistical probability of abstracting any given hydrogen atom.
Q4: Can I use the same temperature control principles for the synthesis of 1-bromo-2-chlorobutane (B25774) or 2-bromo-1-chlorobutane?
A4: While the specific optimal temperatures will vary depending on the synthetic route, the general principles apply. For reactions involving highly reactive reagents like bromine, careful temperature control, often at reduced temperatures, is necessary to manage the reaction rate and improve selectivity. For free-radical reactions, lower temperatures will generally favor the formation of the most stable radical intermediate, leading to a more selective outcome.
Experimental Protocols
Detailed Methodology for the Synthesis of 1-Bromo-4-Chlorobutane from Tetrahydrofuran
This protocol is based on a two-step process described in the literature.
Step 1: Synthesis of 4-chloro-1-butanol
-
Apparatus Setup: Equip a reaction vessel with a stirrer, a thermometer, a gas inlet tube, and a condenser.
-
Charging the Reactor: Charge the reactor with tetrahydrofuran (THF) and a small amount of water (e.g., for 325g of THF, 16.2g of water can be added).
-
Heating: Heat the mixture to 50°C with stirring.
-
HCl Gas Introduction: Inject gaseous hydrogen chloride (HCl) into the reaction mixture while maintaining the temperature at 50°C. The flow rate of HCl should be controlled and gradually decreased over the course of the reaction (e.g., over 25 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of THF.
-
Work-up: Once the desired conversion is reached, the crude reaction mixture containing 4-chloro-1-butanol can be used directly in the next step or purified by distillation.
Step 2: Synthesis of 1-bromo-4-chlorobutane
-
Apparatus Setup: Use a reaction vessel equipped with a stirrer, a thermometer, a dropping funnel, and a cooling bath.
-
Charging the Reactor: The crude 4-chloro-1-butanol from the previous step is placed in the reactor.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-10°C).
-
Bromination: A brominating agent, such as a mixture of bromine and red phosphorus or gaseous hydrobromic acid (HBr), is added slowly to the reaction mixture while vigorously stirring and maintaining the low temperature. For example, gaseous HBr can be injected into the crude mixture from Step 1 at 50°C.[1] Other protocols suggest adding bromine to a mixture of 4-chloro-1-butanol and phosphorus at a temperature close to 0°C.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure completion.
-
Work-up and Purification: The reaction mixture is worked up by washing with water and a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then separated, dried, and purified by distillation under reduced pressure.
Mandatory Visualizations
References
Technical Support Center: Catalyst Selection for Bromo-Chloro-Butane Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst selection in bromo-chloro-butane cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing a cross-coupling reaction with this compound?
A1: The main challenge is achieving chemoselectivity. This compound possesses two different halogen atoms, bromine and chlorine, on the same molecule. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in typical palladium or nickel-catalyzed cross-coupling reactions.[1][2] The goal is to selectively activate and couple at the C-Br position while leaving the C-Cl bond intact for potential subsequent transformations.
Q2: Which type of catalyst is generally preferred for selective C-Br bond activation in bromo-chloro-butanes?
A2: Both palladium and nickel-based catalysts are effective, with the choice often depending on the specific coupling partners and desired reaction conditions.
-
Palladium catalysts are widely used and well-understood for their selectivity in activating C-Br bonds over C-Cl bonds.[1] They often offer high functional group tolerance and predictable reactivity.
-
Nickel catalysts are a more cost-effective alternative and can be highly effective, sometimes offering unique reactivity, especially for C(sp³)-C(sp³) bond formation.[3][4] They are known to be particularly useful in Kumada-type couplings with Grignard reagents.[5][6]
Q3: What role do ligands play in controlling the selectivity of the reaction?
A3: Ligands are crucial for modulating the steric and electronic properties of the metal catalyst, which directly impacts its reactivity and selectivity.
-
Bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos, or trialkylphosphines like PCy₃) are often employed with palladium catalysts to enhance the rate of oxidative addition to the C-Br bond and promote the desired coupling.[2]
-
For nickel catalysts, a variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), can be used. In some cases, even ligand-free conditions or the use of additives like 1,3-butadiene (B125203) have been shown to be effective for cross-coupling of alkyl halides.[4][7]
Q4: Can I achieve a double cross-coupling to functionalize both the bromo and chloro positions?
A4: Yes, sequential cross-coupling is a common strategy. The more reactive C-Br bond is typically functionalized first under milder conditions. Subsequently, the less reactive C-Cl bond can be coupled, often requiring a more active catalyst system, higher temperatures, a stronger base, or longer reaction times.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or a pre-catalyst to ensure the active catalytic species is generated. Ensure proper storage of the catalyst under an inert atmosphere. |
| Insufficiently Degassed System | Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw method. The active Pd(0) or Ni(0) species is susceptible to oxidation.[8] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, Dioxane, Toluene). For Suzuki couplings, the addition of water can be beneficial.[9] |
| Low Reaction Temperature | Gradually increase the reaction temperature. The activation of C(sp³)-Br bonds can sometimes require more thermal energy than their C(sp²) counterparts. |
Issue 2: Poor Selectivity (Reaction at both C-Br and C-Cl sites)
| Possible Cause | Suggested Solution |
| Reaction Conditions are Too Harsh | Reduce the reaction temperature and/or shorten the reaction time. Overly aggressive conditions can lead to the activation of the less reactive C-Cl bond. |
| Incorrect Catalyst/Ligand Combination | The ligand plays a key role in selectivity. For higher selectivity towards the C-Br bond, use a less reactive catalyst system. For example, a palladium catalyst with a moderately electron-rich ligand might be more selective than a highly reactive nickel catalyst. |
| Incorrect Stoichiometry of Reagents | Use a controlled amount of the coupling partner (e.g., 1.0-1.2 equivalents) to favor mono-substitution at the more reactive C-Br site. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction system. Homocoupling of the organometallic reagent is often promoted by the presence of air.[8] |
| Presence of Water or Protic Solvents (for Kumada) | For Kumada couplings using Grignard reagents, strictly anhydrous conditions are necessary to prevent quenching of the Grignard reagent and formation of hydrodehalogenated byproducts. |
| Decomposition of the Organometallic Reagent | Ensure the quality of the organometallic reagent (e.g., Grignard reagent, boronic acid). For Grignard reagents, consider titrating before use. For boronic acids, check for signs of degradation (protodeboronation).[8] |
Data Presentation: Catalyst Performance in this compound Cross-Coupling
The following tables provide a summary of representative catalytic systems for the selective cross-coupling of 1-bromo-4-chlorobutane (B103958). Please note that optimal conditions are substrate-dependent and may require further optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Bromo-4-chlorobutane
| Entry | Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | >90 | >98:2 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | ~85 | >95:5 |
| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane / H₂O | 90 | >92 | >98:2 |
Table 2: Nickel-Catalyzed Kumada Coupling of 1-Bromo-4-chlorobutane
| Entry | Coupling Partner (Grignard Reagent) | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) (Mono-alkylated at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | Phenylmagnesium bromide | NiCl₂(dppp) | - | THF | 25 | ~90 | >98:2 |
| 2 | Ethylmagnesium bromide | NiCl₂ | 1,3-Butadiene | THF | 0 | >95 | >99:1 |
| 3 | Isopropylmagnesium chloride | Ni(acac)₂ | 1,3-Butadiene | THF | 25 | ~88 | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Bromo-4-chlorobutane
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chlorobutane (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent system (e.g., Toluene/H₂O, 5:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Nickel-Catalyzed Kumada Coupling of 1-Bromo-4-chlorobutane
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an argon atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 3 mol%).
-
Reagent Addition: Add anhydrous THF. If using an additive like 1,3-butadiene, add it at this stage. Cool the mixture to the desired temperature (e.g., 0 °C).
-
Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise from the dropping funnel.
-
Substrate Addition: After the Grignard addition is complete, add a solution of 1-bromo-4-chlorobutane (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Bromo-Chloro-Butane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving bromo-chloro-butane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of this compound reactions in a question-and-answer format.
Issue 1: Emulsion Formation During Extraction
Question: I am observing a thick, milky layer (emulsion) between the organic and aqueous phases during my liquid-liquid extraction, which is preventing proper separation. What should I do?
Answer: Emulsion formation is a common issue, especially when the reaction mixture contains surfactant-like byproducts.[1] Here are several techniques to break the emulsion:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of an emulsion while still allowing for extraction.[1]
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[1][2][3]
-
"Salting Out": Adding a solid salt, like sodium chloride, can also help break an emulsion.[1][4]
-
Change in pH: Adding a small amount of acid or base can alter the solubility of the compounds causing the emulsion, leading to phase separation.[5] Use this method with caution if your product is pH-sensitive.
-
Filtration: The emulsion can often be separated by filtering the mixture through a plug of glass wool.[1]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]
-
Patience: Sometimes, simply letting the separatory funnel sit for an extended period can allow the emulsion to break on its own.[4][5]
Issue 2: Low Product Yield
Question: After purification, my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield can result from several factors throughout the reaction and workup process. Consider the following:
-
Incomplete Reaction: Before beginning the workup, ensure the reaction has gone to completion using an appropriate analytical method, such as thin-layer chromatography (TLC).[6]
-
Product Solubility in Aqueous Layer: this compound may have some solubility in the aqueous wash solutions. To minimize this, use saturated aqueous solutions (like brine) for washing, which can decrease the solubility of organic compounds in the aqueous phase ("salting out").[7]
-
Decomposition During Workup: Haloalkanes can be susceptible to elimination or substitution reactions, especially in the presence of strong bases or high temperatures.[8][9] Ensure that any basic washes (e.g., sodium bicarbonate) are not excessively strong and avoid heating the product for extended periods.
-
Loss During Extraction: Ensure you are performing multiple extractions with the organic solvent to maximize the recovery of your product from the aqueous layer.
-
Loss During Purification: If purifying by distillation, ensure the distillation apparatus is properly set up to avoid loss of volatile product.[10] For column chromatography, select an appropriate solvent system to ensure good separation without excessive band broadening.[11]
Issue 3: Product Decomposition
Question: I suspect my this compound is decomposing during the workup. What are the signs of decomposition and how can I prevent it?
Answer: Decomposition of haloalkanes can occur via elimination or substitution reactions.[8][9]
-
Signs of Decomposition:
-
Formation of a new, unexpected spot on a TLC plate.
-
Discoloration of the organic layer.
-
A significant decrease in yield.
-
-
Prevention Strategies:
-
Avoid Strong Bases: When neutralizing acidic residues, use a mild base like saturated sodium bicarbonate solution rather than a strong base like sodium hydroxide, which can promote elimination reactions to form alkenes.[2][8]
-
Control Temperature: Perform the workup at room temperature or below, especially if the reaction was conducted at a low temperature.[6] Avoid excessive heating during solvent removal.
-
Minimize Water Content: Ensure the product is thoroughly dried before any high-temperature purification steps like distillation, as water can participate in hydrolysis reactions.[12]
-
Frequently Asked Questions (FAQs)
General Workup Procedure
Question: What are the standard steps in a workup procedure for a this compound reaction?
Answer: A typical workup involves the following sequence:[7]
-
Quenching: The reaction is stopped by the addition of a quenching reagent. This is often done at a low temperature, and care should be taken if the reaction is exothermic.[6] For many this compound syntheses, this involves adding the reaction mixture to ice-cold water.[13]
-
Extraction: The product is separated from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) using a separatory funnel.[7][11]
-
Washing: The organic layer is washed with various aqueous solutions to remove impurities. Common washes include:
-
Drying: The washed organic layer is treated with an anhydrous inorganic salt (drying agent) to remove residual water.[7][14][15]
-
Purification: The crude product is purified, typically by distillation under reduced pressure or silica (B1680970) gel column chromatography.[10][11]
Choosing a Drying Agent
Question: How do I select the appropriate drying agent for my this compound solution?
Answer: The choice of drying agent depends on the solvent used and the properties of your product. For alkyl halides, common and effective drying agents include anhydrous sodium sulfate (B86663) (Na₂SO₄), magnesium sulfate (MgSO₄), and calcium chloride (CaCl₂).[14][15][16]
| Drying Agent | Capacity | Speed | Notes |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Good for very wet solutions and is generally non-reactive.[16] |
| Magnesium Sulfate (MgSO₄) | High | Fast | A fine powder that works quickly but may require filtration to remove.[16] |
| Calcium Chloride (CaCl₂) | High | Medium | Can form complexes with alcohols, amines, and some carbonyl compounds.[16] |
Common Side Products and Removal
Question: What are the common side products in this compound synthesis, and how can they be removed during workup?
Answer: Depending on the synthetic route, common side products can include:
-
1,4-Dichlorobutane and 1,4-Dibromobutane: These can form if both hydroxyl groups of a diol precursor are substituted, or through other side reactions.[10]
-
Unreacted Starting Material: For example, residual 4-chloro-1-butanol.[10]
-
Elimination Products: Alkenes can be formed if a strong base is used.[8][9]
These impurities are typically removed during the purification step. Distillation under reduced pressure is effective for separating products with different boiling points.[10] Silica gel column chromatography can separate compounds based on polarity.[11]
Data Presentation
Yields from Different Synthetic Routes for 1-Bromo-4-Chlorobutane
| Starting Material | Reagents | Crude Yield | Purified Yield | Purity | Reference |
| 4-chloro-1-butanol | HBr | 92.5% | 87.5% (distillation) | 99.3% | [10] |
| Tetrahydrofuran (THF) | HBr, then SOCl₂ | 83% | - | >99.5% | [17] |
| n-bromobutane | SO₂Cl₂, benzoyl peroxide | - | 35% | - | [10] |
| Unpurified 4-chloro-1-butanol | SBr₆ | ~70% | - | - | [10][17] |
| Tetrahydrofuran (THF) | HCl, then PBr₃ | ~62% | - | - | [10][17] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction
-
After quenching the reaction, transfer the entire mixture to a separatory funnel of appropriate size.
-
Add the chosen organic extraction solvent (e.g., ethyl acetate).[11]
-
Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup.
-
Shake the funnel gently to allow for the transfer of the product into the organic layer. Vigorous shaking can lead to emulsion formation.[1]
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower layer. The identity of the lower layer depends on the relative densities of the organic solvent and the aqueous phase.
-
Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize product recovery.
-
Combine the organic layers for the washing steps.
Protocol 2: Drying the Organic Layer
-
Transfer the combined organic extracts into an Erlenmeyer flask.
-
Add a small amount of a suitable anhydrous drying agent, such as sodium sulfate or magnesium sulfate.[14][15] The solution should be swirled.
-
If the drying agent clumps together, it indicates that water is still present. Continue adding small portions of the drying agent until some of it remains free-flowing in the solution.[2]
-
Allow the solution to stand for 10-15 minutes to ensure all water has been absorbed.
-
Separate the dried organic solution from the drying agent by either decanting (carefully pouring off the liquid) or by gravity filtration.[2]
-
Rinse the drying agent with a small amount of fresh solvent and combine the rinsing with the dried solution to recover any adsorbed product.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the workup of this compound reactions.
Troubleshooting: Emulsion Formation
Caption: Decision-making workflow for resolving emulsion formation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. azom.com [azom.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. knockhardy.org.uk [knockhardy.org.uk]
- 10. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 14. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
- 16. researchgate.net [researchgate.net]
- 17. US5981815A - Method for preparing α, Ï-bromochloroalkanes - Google Patents [patents.google.com]
Technical Support Center: Stability of Bromo-chloro-butane
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of bromo-chloro-butane during storage. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing or browning) of the liquid. | Minor degradation due to exposure to light or air (oxidation). | 1. Verify the purity of the material using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. 2. If purity is acceptable for your application, continue to use the product. 3. Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool, and dry place. |
| Formation of a precipitate or cloudiness in the liquid. | Significant degradation, likely due to hydrolysis from moisture exposure, leading to the formation of less soluble byproducts. | 1. Do not use the material directly. 2. Separate the liquid from the precipitate by decantation or filtration. 3. Analyze the purity of the remaining liquid to determine if it is usable for your application. 4. Consider purification of the liquid fraction if necessary. |
| An acidic or sharp odor upon opening the container. | Formation of hydrogen halides (HBr and/or HCl) due to hydrolysis. | 1. Handle the material in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2. The presence of acidic vapors indicates significant degradation. The material's purity should be assessed before use. 3. If the material is to be used in a moisture-sensitive reaction, it should be purified and dried before use. |
| Inconsistent experimental results using a stored bottle of this compound. | Degradation of the starting material, leading to lower assay and the presence of impurities that may interfere with the reaction. | 1. Re-evaluate the purity of the this compound from the stored bottle using a validated analytical method. 2. Compare the results with the certificate of analysis of a fresh batch. 3. If significant degradation is confirmed, use a fresh bottle of the reagent for your experiments. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: In a cool, dry, and well-ventilated place, away from heat and direct sunlight.[1][2][3] Refrigeration (2-8 °C) is often recommended for long-term storage.
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: In a tightly sealed, amber glass bottle to protect from light and moisture.[4]
-
Incompatibilities: Store away from strong oxidizing agents and bases.[1][2]
2. What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Hydrolysis: Reaction with water or moisture, which can lead to the formation of the corresponding alcohol and hydrogen halides (HBr and HCl). This reaction is a common degradation pathway for haloalkanes.
-
Thermal Decomposition: When heated, this compound can decompose. The decomposition products may include carbon monoxide, carbon dioxide, and hydrogen halides.[1][2]
3. What are the visible signs of this compound degradation?
Visible signs of degradation include:
-
A change in color from colorless to yellow or brown.
-
The formation of a precipitate or cloudiness.
-
The detection of a sharp, acidic odor upon opening the container.
4. How can I check the purity of my stored this compound?
The purity of this compound can be assessed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the parent compound and any volatile impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and detect the presence of impurities.
5. Is it necessary to use a stabilizer for the long-term storage of this compound?
While not always required for short-term storage under ideal conditions, the addition of a stabilizer, such as a small amount of an acid scavenger like propylene (B89431) oxide, can be beneficial for long-term storage to neutralize any acidic byproducts of hydrolysis.[4]
Quantitative Data on Stability
| Parameter | Condition | Typical Value Range for Haloalkanes | Significance |
| Purity (Assay) | 25°C / 60% RH (Long-term) | > 99.0% at time zero, decreasing over time | Indicates the amount of active ingredient remaining. |
| Purity (Assay) | 40°C / 75% RH (Accelerated) | Faster decrease compared to long-term conditions | Used to predict shelf-life under normal storage conditions. |
| Total Impurities | 25°C / 60% RH (Long-term) | < 0.5% at time zero, increasing over time | Monitors the formation of degradation products. |
| Total Impurities | 40°C / 75% RH (Accelerated) | Faster increase compared to long-term conditions | Helps identify potential degradation products under stress. |
| Water Content | Initial | < 0.1% | High water content can accelerate hydrolysis. |
| Acidity (as HBr/HCl) | Initial & during storage | < 0.01% | An increase in acidity is a direct measure of hydrolysis. |
Experimental Protocols
1. Protocol for Stability Assessment by GC-MS
This protocol outlines the methodology for assessing the purity of this compound and identifying potential degradation products using Gas Chromatography-Mass Spectrometry.
-
Objective: To quantify the purity of this compound and identify any degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 35-300) to detect the parent ion and potential fragments of this compound and its degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
-
2. Protocol for Stability Assessment by NMR Spectroscopy
This protocol describes the use of ¹H and ¹³C NMR to monitor the stability of this compound.
-
Objective: To confirm the chemical structure and detect the presence of degradation products.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons of this compound and any impurity signals.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum to observe the carbon signals of the parent compound and any degradation products.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling patterns with the expected spectrum of pure this compound.[1][4][5][6][7]
-
The appearance of new signals may indicate the presence of degradation products. The structure of these products can often be elucidated from their NMR spectra.
-
Quantify the purity by comparing the integral of the this compound signals to the integral of the internal standard.
-
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: General workflow for a stability study of this compound.
Caption: Logical troubleshooting flow for stability issues.
References
- 1. 1-Bromo-4-chlorobutane(6940-78-9) 1H NMR spectrum [chemicalbook.com]
- 2. 1. Experiment 1 : Comparison of the rates of hydrolysis of 1-chlorobutane, 1-bromobutane and 1-iodobutane [studfile.net]
- 3. researchgate.net [researchgate.net]
- 4. C2H4BrCl BrCH2CH2Cl 1-bromo-2-chloroethane 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-chloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
identifying byproducts in bromo-chloro-butane synthesis by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-chloro-butane. The focus is on the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected major isomers of this compound from the free-radical halogenation of butane (B89635)?
A1: The free-radical halogenation of butane can lead to a mixture of mono-halogenated isomers. Subsequent halogenation can then produce various this compound isomers. The major products will depend on the specific halogenating agents and reaction conditions used. Due to the statistical nature of free-radical reactions and the relative stability of secondary radicals over primary radicals, you can expect to form a mixture of isomers, including 1-bromo-2-chlorobutane, 1-bromo-3-chlorobutane, 2-bromo-2-chlorobutane, and 1-bromo-4-chlorobutane, among others.[1]
Q2: What are the most common byproducts in the synthesis of this compound?
A2: Common byproducts arise from multiple halogenation events or reactions with impurities. These can include:
-
Dichlorobutane isomers: (e.g., 1,2-dichlorobutane, 1,3-dichlorobutane, 1,4-dichlorobutane)
-
Dibromobutane isomers: (e.g., 1,2-dibromobutane, 1,3-dibromobutane, 1,4-dibromobutane)
-
Unreacted starting materials: (e.g., butane, chlorobutane, or bromobutane)
-
Over-halogenated products: Butanes with more than two halogen atoms.
The formation of these byproducts is often influenced by the molar ratio of reactants and the reaction time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, with a focus on NMR analysis for byproduct identification.
Issue 1: My ¹H NMR spectrum shows more peaks than expected for my target this compound isomer.
-
Possible Cause: The presence of isomeric byproducts or other halogenated alkanes. Free-radical halogenation is often not very selective, leading to a mixture of isomers.[1]
-
Solution:
-
Compare with known spectra: Refer to the NMR data tables below to identify the signals corresponding to potential dichlorobutane and dibromobutane isomers.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown byproducts.
-
Purification: Employ fractional distillation or preparative chromatography to separate the isomers. Monitor the purity of fractions by NMR.
-
Issue 2: The integration of my ¹H NMR signals does not match the expected proton count for any single isomer.
-
Possible Cause: You have a mixture of isomers. The integration values represent the relative molar ratio of the different compounds in your sample.
-
Solution:
-
Quantify the mixture: Use the integration of well-resolved, characteristic peaks for each isomer to determine the approximate molar ratio of the components in your mixture.
-
Optimize reaction conditions: To favor the formation of a specific isomer, you can adjust reaction parameters such as temperature, reaction time, and the concentration of reactants. For instance, using a large excess of the starting alkane can favor mono-halogenation.
-
Issue 3: I see broad or overlapping signals in my NMR spectrum, making interpretation difficult.
-
Possible Cause:
-
Complex mixture: A large number of byproducts can lead to a crowded spectrum.
-
Viscous sample: High sample concentration or the presence of polymeric material can cause line broadening.
-
Paramagnetic impurities: Trace amounts of paramagnetic metals can significantly broaden NMR signals.
-
-
Solution:
-
Dilute the sample: Prepare a more dilute solution for NMR analysis.
-
Increase spectrometer field strength: A higher field spectrometer will provide better signal dispersion.
-
Purify the sample: Use column chromatography or distillation to remove impurities. Washing the crude product with a chelating agent solution (e.g., EDTA) can sometimes remove metal impurities.
-
Experimental Protocols
Synthesis of 1-Bromo-4-chlorobutane from 1,4-Dichlorobutane (B89584)
This method involves a halide exchange reaction.
Materials:
-
1,4-Dichlorobutane
-
Sodium bromide (NaBr)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dichlorobutane in acetone.
-
Add a molar excess of sodium bromide.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by GC-MS or by taking small aliquots for NMR analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Dissolve the remaining liquid in a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Isomers
The following tables provide predicted NMR chemical shift values for various this compound isomers. These values are calculated using NMR prediction software and should be used as a guide for identification. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Isomer | H-1 | H-2 | H-3 | H-4 |
| 1-Bromo-2-chlorobutane | 3.6-3.8 (m) | 4.2-4.4 (m) | 1.8-2.0 (m) | 1.0-1.2 (t) |
| 1-Bromo-3-chlorobutane | 3.4-3.6 (t) | 2.1-2.3 (m) | 4.0-4.2 (m) | 1.5-1.7 (d) |
| 2-Bromo-2-chlorobutane | 1.8-2.0 (q) | - | 2.2-2.4 (q) | 1.0-1.2 (t) |
| 1-Bromo-4-chlorobutane | 3.4-3.6 (t) | 1.9-2.1 (m) | 1.9-2.1 (m) | 3.6-3.8 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Isomer | C-1 | C-2 | C-3 | C-4 |
| 1-Bromo-2-chlorobutane | 35-40 | 60-65 | 30-35 | 10-15 |
| 1-Bromo-3-chlorobutane | 30-35 | 40-45 | 55-60 | 20-25 |
| 2-Bromo-2-chlorobutane | 25-30 | 70-75 | 40-45 | 10-15 |
| 1-Bromo-4-chlorobutane | 30-35 | 30-35 | 30-35 | 40-45 |
¹H NMR Data for Potential Dihalogenated Byproducts
Table 3: Experimental ¹H NMR Chemical Shifts (ppm) for Dichlorobutane Isomers
| Isomer | H-1 | H-2 | H-3 | H-4 |
| 1,2-Dichlorobutane | 3.68 (dd) | 4.13 (m) | 1.90 (m) | 1.07 (t) |
| 1,3-Dichlorobutane | 3.65 (t) | 2.20 (m) | 4.15 (m) | 1.65 (d) |
| 1,4-Dichlorobutane | 3.59 (t) | 1.92 (m) | 1.92 (m) | 3.59 (t) |
| 2,3-Dichlorobutane | 1.60 (d) | 4.15 (m) | 4.15 (m) | 1.60 (d) |
Table 4: Experimental ¹H NMR Chemical Shifts (ppm) for Dibromobutane Isomers
| Isomer | H-1 | H-2 | H-3 | H-4 |
| 1,2-Dibromobutane | 3.85 (dd) | 4.25 (m) | 2.10 (m) | 1.10 (t) |
| 1,3-Dibromobutane | 3.50 (t) | 2.40 (m) | 4.30 (m) | 1.75 (d) |
| 1,4-Dibromobutane | 3.45 (t) | 2.05 (m) | 2.05 (m) | 3.45 (t) |
| 2,3-Dibromobutane | 1.75 (d) | 4.40 (m) | 4.40 (m) | 1.75 (d) |
Visualization
Logical Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying byproducts in a this compound synthesis using NMR spectroscopy.
References
Technical Support Center: Drying Bromo-chloro-butane
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the drying of bromo-chloro-butane prior to its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for drying this compound?
A1: The most common methods involve treating the solvent with a solid inorganic drying agent (a desiccant). Suitable drying agents for halogenated hydrocarbons like this compound include anhydrous magnesium sulfate (B86663) (MgSO₄), anhydrous calcium chloride (CaCl₂), anhydrous sodium sulfate (Na₂SO₄), and molecular sieves.[1][2] For achieving extremely low water content, distillation from a suitable desiccant like phosphorus pentoxide (P₄O₁₀) or calcium hydride (CaH₂) can be employed, although these are more reactive and require greater caution.[2][3] Azeotropic distillation is another method that has been used for drying 1-bromo-4-chlorobutane (B103958).[4][5]
Q2: Which drying agent is best for this compound?
A2: The "best" drying agent depends on your specific requirements, such as the desired level of dryness, the volume of solvent, and the time available.
-
Magnesium Sulfate (MgSO₄): A good general-purpose choice. It is fast, has a high capacity for water, and is relatively inexpensive.[1][2]
-
Calcium Chloride (CaCl₂): Very economical and has a high capacity, but it is slower than MgSO₄.[1][2] It is effective for drying hydrocarbons.[6]
-
Sodium Sulfate (Na₂SO₄): Has a very high capacity and is ideal for very wet solutions. However, it is slow and less efficient at removing the final traces of water compared to MgSO₄.[1][2]
-
Molecular Sieves (3Å or 4Å): Excellent for achieving a very low water content (ultradry solvent).[7][8] They are best used after a preliminary drying step with a higher-capacity agent.
Q3: How can I tell if the this compound is dry?
A3: When using a solid desiccant, a common visual indicator is the behavior of the drying agent. If you add a small amount of desiccant and it clumps together at the bottom of the flask, water is still present. The solvent is likely dry when newly added crystals of the drying agent flow freely in the solvent when swirled, appearing like a snow globe.[9] Additionally, wet organic solvents can sometimes appear cloudy, while a dry solvent should be clear.[9] For quantitative measurement, Karl Fischer titration is the standard method for determining the precise water content of a solvent.[3]
Q4: The drying agent is clumping together. What should I do?
A4: Clumping indicates that the drying agent has become saturated with water. You should add more of the drying agent in small portions, swirling after each addition, until the newly added particles no longer clump and move freely.[1]
Q5: Could the drying agent react with my this compound?
A5: this compound, as a halogenated hydrocarbon, is generally unreactive towards common neutral drying agents like MgSO₄, CaCl₂, Na₂SO₄, and molecular sieves under standard conditions.[2] However, one should avoid basic drying agents like potassium carbonate (K₂CO₃) or calcium oxide (CaO) if there is a risk of elimination reactions (dehydrohalogenation), especially if the mixture is heated.[1] Highly reactive desiccants like sodium metal should not be used with halogenated solvents.[3]
Q6: What is the proper technique for removing the desiccant after drying?
A6: Once drying is complete, the desiccant must be removed.
-
Decanting: If the drying agent consists of larger particles (like granular CaCl₂ or Na₂SO₄), you can carefully pour the dried liquid into a new, dry flask, leaving the solid behind.[1]
-
Gravity Filtration: This is the preferred method when using fine powders like magnesium sulfate.[1] Set up a funnel with fluted filter paper and filter the solution into a clean, dry receiving flask. Ensure the setup is protected from atmospheric moisture.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Solvent remains cloudy after adding desiccant. | 1. Insufficient drying agent added. 2. The solvent is extremely wet. | 1. Add more drying agent in portions until the solution becomes clear and the desiccant no longer clumps. 2. Perform a preliminary wash with a saturated sodium chloride (brine) solution in a separatory funnel to remove the bulk of the water before adding the solid desiccant.[1] |
| Product yield is low after drying and purification. | 1. The drying agent was not completely removed and interfered with subsequent reactions. 2. Some product was lost during filtration or decanting. | 1. Ensure thorough removal of the desiccant by careful gravity filtration. Rinse the filter cake with a small amount of fresh, dry solvent to recover any adsorbed product. 2. Be meticulous during transfer steps to minimize mechanical losses. |
| Solvent becomes discolored during drying. | The drying agent may be contaminated, or a slow reaction is occurring. | Use a fresh bottle of a high-purity, inert drying agent like anhydrous magnesium sulfate or molecular sieves. Avoid exposing the solvent to the drying agent for excessively long periods. |
Data Presentation: Comparison of Common Drying Agents
The table below summarizes the properties of desiccants suitable for drying this compound.
| Drying Agent | Chemical Formula | Capacity | Speed | Advantages | Disadvantages & Incompatibilities |
| Magnesium Sulfate | MgSO₄ | High | Fast | High efficiency, fine powder provides large surface area for quick drying.[1][2] | Slightly acidic, not suitable for very acid-sensitive compounds.[2] Fine powder requires filtration for removal.[1] |
| Calcium Chloride | CaCl₂ | High | Medium | Very economical, high water-holding capacity.[1][2] | Slower than MgSO₄. Can form complexes with amines, alcohols, and some carbonyl compounds.[2][6] |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral, high capacity, good for preliminary drying of very wet solutions.[1][2] | Slow acting, leaves a higher residual water content than MgSO₄. Inefficient above 32°C.[2] |
| Calcium Sulfate (Drierite®) | CaSO₄ | Low | Fast | Very fast and efficient, chemically inert.[1][2] | Low capacity, best for final drying of nearly dry solvents or for use in drying tubes. |
| Molecular Sieves (3Å or 4Å) | (Na,K,Ca)-Aluminosilicates | High | Fast | Extremely efficient at removing water to very low levels.[7] Can be regenerated. | Higher cost. Best for final drying after removing bulk water with another agent. |
| Phosphorus Pentoxide | P₄O₁₀ | Very High | Very Fast | Extremely efficient and fast.[2] | Acidic (forms phosphoric acid). Can form a syrupy layer that coats unreacted desiccant.[6] Should only be used for final, rigorous drying. |
Experimental Protocols
Protocol 1: Standard Drying with Anhydrous Magnesium Sulfate (MgSO₄)
-
Initial Assessment: Ensure the this compound has been separated from any aqueous layers following a reaction workup. If it appears very cloudy, consider a preliminary wash with saturated NaCl (brine) solution.
-
Adding the Desiccant: Transfer the solvent to a dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ (a layer covering the bottom of the flask is a good starting point).
-
Agitation: Stopper the flask and swirl the contents. Observe the behavior of the solid. If it clumps together, add more MgSO₄ in portions until newly added powder remains free-flowing.
-
Drying Time: Allow the mixture to stand for at least 15-20 minutes with occasional swirling to ensure complete drying.[1]
-
Separation: Remove the MgSO₄ by gravity filtration through a fluted filter paper into a clean, dry flask. Rinse the flask and the filter paper with a small volume of dry solvent to ensure complete transfer of the product.
-
Storage: Immediately cap the flask containing the dried solvent to prevent re-absorption of atmospheric moisture.
Protocol 2: Bulk Drying with Anhydrous Calcium Chloride (CaCl₂)
-
Application: This method is suitable for preliminary drying of large volumes of solvent where a moderate level of dryness is sufficient.
-
Procedure: Add granular anhydrous CaCl₂ to the flask containing the this compound. Swirl the flask.
-
Drying Time: Allow the solvent to stand over the drying agent for several hours, or overnight for best results, as CaCl₂ is slower than MgSO₄.
-
Separation: Carefully decant (pour off) the dried liquid into a new, dry container, leaving the CaCl₂ granules behind. Alternatively, perform a coarse filtration.
-
Further Drying (Optional): For a higher degree of dryness, follow up with a second drying step using a more efficient agent like MgSO₄ or molecular sieves.
Visualization
The following diagram illustrates the decision-making process for selecting a drying method for this compound based on experimental needs.
Caption: Decision workflow for selecting a drying agent for this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 4. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 5. US2868850A - Method for the synthesis of bromo-1-chloro-4-butane - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Bromo-Chloro-Butane Isomers
For researchers, scientists, and drug development professionals, the accurate identification and quantification of bromo-chloro-butane isomers are essential for ensuring the purity, safety, and efficacy of pharmaceutical products and for monitoring environmental contaminants. The structural and stereoisomeric complexity of this compound necessitates robust and validated analytical methods for their separation and quantification. This guide provides an objective comparison of gas chromatography (GC) methods for the analysis of this compound isomers, supported by experimental data and detailed protocols.
Understanding this compound Isomers
This compound (C₄H₈BrCl) can exist as several structural isomers, depending on the positions of the bromine and chlorine atoms on the butane (B89635) backbone. Furthermore, the presence of chiral centers leads to the existence of stereoisomers (enantiomers and diastereomers). For example, 2-bromo-3-chlorobutane has two chiral centers, resulting in a total of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2] The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing (e.g., (2R,3R) and (2R,3S)) is diastereomeric.[1][2] Distinguishing between these isomers is critical as they can exhibit different chemical and toxicological properties.
Gas Chromatography for Isomer Separation: A Comparative Overview
Gas chromatography is the premier analytical technique for the separation of volatile compounds like this compound isomers. The choice of the GC column's stationary phase is the most critical factor in achieving a successful separation. This is because the separation mechanism is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase.
This guide compares two primary types of GC columns for the analysis of this compound isomers:
-
Polar Capillary Columns: These columns have stationary phases with a high degree of polarity, such as those containing polyethylene (B3416737) glycol (e.g., CP-Wax series). They are effective for separating compounds based on differences in dipole moment and hydrogen bonding capacity.
-
Chiral Capillary Columns: These columns contain a chiral stationary phase, which allows for the separation of enantiomers. This is achieved through the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, leading to different retention times.
The following tables summarize the performance of these column types for the separation of this compound isomers based on available experimental data.
Data Presentation
Table 1: Performance Comparison of a Polar GC Column for Halogenated Hydrocarbon Separation
| Parameter | Agilent CP-Wax 57 CB |
| Principle | Separation based on polarity and boiling point. |
| Primary Use | Analysis of positional isomers of volatile halogenated hydrocarbons. |
| Resolution of Isomers | Capable of separating positional isomers like 1-chlorobutane (B31608) and 2-chlorobutane (B165301). |
| Retention Time (min) | 1-Chlorobutane: Not specified, but listed after 2-chlorobutane. 2-Chlorobutane: Not specified, but listed before 1-chlorobutane. |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/L to µg/L range with appropriate sample concentration and detection. |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low ng/L to µg/L range with appropriate sample concentration and detection. |
Data extrapolated from an application note on the separation of 26 volatile halogenated hydrocarbons.
Table 2: Performance Comparison of a Chiral GC Column for Enantiomeric Separation
| Parameter | Cyanuric Acid-Modified Carboblack C |
| Principle | Enantioselective separation based on the formation of transient diastereomeric complexes. |
| Primary Use | Separation of enantiomers of chiral bromo- and chloro-alkanes. |
| Resolution of Enantiomers | Complete separation of 2-bromobutane (B33332) enantiomers. Partial separation of 2-chlorobutane enantiomers. |
| Selectivity Factor (α) | 2-Bromobutane: >1 (indicates separation). 2-Chlorobutane: >1 (indicates separation). |
| Separation Factor (R) | 2-Bromobutane: >1 (indicates baseline separation). 2-Chlorobutane: <1 (indicates partial separation). |
| Relative Standard Deviation of Retention Volumes | ≤ 7% |
Data from a study on the gas-chromatographic separation of 2-chlorobutane and 2-bromobutane enantiomers.[3]
Experimental Protocols
Method 1: Analysis of Positional Isomers using a Polar Capillary Column
This protocol is suitable for the general analysis of a mixture of this compound positional isomers.
Chromatographic System:
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Agilent CP-Wax 57 CB, 50 m x 0.32 mm ID, 1.2 µm film thickness.
-
Carrier Gas: Hydrogen at 75 kPa.
-
Injector: Splitter, 200 mL/min, 200°C.
-
Oven Temperature Program: 60°C to 200°C at 2°C/min.
-
Detector: FID at 280°C.
Sample Preparation:
-
Prepare a standard solution containing the this compound isomers of interest in a suitable solvent (e.g., methanol (B129727) or hexane).
-
For water samples, a purge-and-trap or headspace injection technique is recommended to concentrate the volatile analytes.
Data Analysis:
-
Identify the isomers based on their retention times compared to the standard solution.
-
Quantify the isomers using a calibration curve generated from standards of known concentrations.
Method 2: Chiral Separation of Enantiomers
This protocol is designed for the separation of enantiomers of chiral this compound isomers.
Chromatographic System:
-
Gas Chromatograph: A GC system equipped with an FID.
-
Column: A custom-packed column with a chiral stationary phase (10% cyanuric acid-modified Carboblack C).
-
Carrier Gas: Helium.
-
Injector: Temperature and split ratio to be optimized for the specific analytes.
-
Oven Temperature Program: Isothermal conditions, for example, 85-90°C for 2-bromobutane and 2-chlorobutane.[3]
-
Detector: FID.
Preparation of the Chiral Stationary Phase:
-
Mechanically stir a solution of cyanuric acid to induce the formation of chiral supramolecular structures.
-
Coat Carboblack C adsorbent with a 10% solution of the chiral cyanuric acid.
-
Pack a GC column with the modified adsorbent.
Sample Preparation:
-
Dissolve the racemic mixture of the this compound isomer in a volatile solvent.
-
Inject an appropriate volume (e.g., 0.2-0.5 µL) into the GC.[3]
Data Analysis:
-
Determine the retention volumes for each enantiomer.
-
Calculate the selectivity factor (α) and the separation factor (R) to evaluate the separation efficiency.
Mandatory Visualization
Caption: Workflow for the analysis of this compound isomers.
Caption: Logic diagram for selecting the appropriate GC column.
References
A Comparative Guide to the SN1 and SN2 Reactivity of Bromo-Chloro-Butane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SN1 and SN2 reactivity of various bromo-chloro-butane isomers. Understanding the nuances of these nucleophilic substitution reactions is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents. This document summarizes key reactivity principles, presents quantitative data based on established structure-activity relationships, and provides detailed experimental protocols for empirical determination of reaction kinetics.
Executive Summary
The reactivity of this compound isomers in nucleophilic substitution reactions is dictated by the substitution of the carbon atom bearing the leaving group (primary, secondary, or tertiary), the nature of the leaving group (bromide vs. chloride), and the potential for neighboring group participation. Generally, tertiary halides favor the SN1 pathway due to the formation of stable carbocations, while primary halides favor the SN2 pathway due to minimal steric hindrance. Secondary halides can undergo both SN1 and SN2 reactions, with the dominant pathway influenced by the nucleophile, solvent, and leaving group. In the case of vicinal bromo-chloro-butanes, the bromine atom can act as a neighboring group, accelerating the reaction rate and influencing the stereochemical outcome through the formation of a bridged bromonium ion intermediate.
Factors Influencing Reactivity
The rate and mechanism of nucleophilic substitution reactions are primarily influenced by four factors:
-
Substrate Structure: The steric hindrance around the electrophilic carbon and the stability of the potential carbocation intermediate are critical.[1][2]
-
SN1: Reactivity increases in the order: primary < secondary < tertiary. This is due to the increasing stability of the carbocation intermediate.[2][3]
-
SN2: Reactivity decreases in the order: primary > secondary > tertiary. This is due to increasing steric hindrance, which impedes the backside attack of the nucleophile.[2]
-
-
Leaving Group Ability: A good leaving group is a weak base that is stable in solution. For halogens, the leaving group ability increases down the periodic table: I > Br > Cl > F.[4]
-
Nucleophile Strength:
-
Solvent Effects:
-
SN1: Polar protic solvents (e.g., water, alcohols) are favored as they can stabilize the carbocation intermediate and the leaving group through solvation.[6][7]
-
SN2: Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.[8]
-
-
Neighboring Group Participation (NGP): A substituent on a neighboring carbon can attack the electrophilic carbon, displacing the leaving group and forming a cyclic intermediate. This phenomenon, also known as anchimeric assistance, can lead to an enhanced reaction rate and retention of stereochemistry.[9][10][11] Bromine is a particularly effective neighboring group.[10]
Quantitative Data Comparison
Table 1: Estimated Relative Rates of SN1 Solvolysis in a Polar Protic Solvent (e.g., 80% Ethanol)
| Isomer | Structure | Carbon Substitution | Leaving Group | Estimated Relative Rate | Rationale |
| 2-Bromo-2-chloro-butane | CH₃C(Br)(Cl)CH₂CH₃ | Tertiary | Br⁻ or Cl⁻ | 1,000,000 | Formation of a stable tertiary carbocation. |
| 2-Bromo-3-chloro-butane (threo/erythro) | CH₃CH(Br)CH(Cl)CH₃ | Secondary | Br⁻ | ~100 | Secondary carbocation formation. Potential for neighboring group participation by Br, accelerating the rate.[9][10] |
| 1-Bromo-2-chloro-butane | CH₂BrCH(Cl)CH₂CH₃ | Primary (Br), Secondary (Cl) | Cl⁻ | ~10 | Favors SN2, but can undergo SN1 at the secondary carbon under forcing conditions. |
| 1-Bromo-1-chloro-butane | CHBrClCH₂CH₂CH₃ | Primary | Br⁻ or Cl⁻ | 1 | Primary carbocations are highly unstable. |
Table 2: Estimated Relative Rates of SN2 Reaction with a Strong Nucleophile (e.g., NaI in Acetone)
| Isomer | Structure | Carbon Substitution | Leaving Group | Estimated Relative Rate | Rationale |
| 1-Bromo-4-chloro-butane | CH₂BrCH₂CH₂CH₂Cl | Primary | Br⁻ | 100 | Primary halide with minimal steric hindrance. Bromide is a better leaving group than chloride.[4] |
| 1-Bromo-2-chloro-butane | CH₂BrCH(Cl)CH₂CH₃ | Primary | Br⁻ | 50 | Primary halide, but with some steric hindrance from the adjacent chlorine. |
| 2-Bromo-3-chloro-butane (threo/erythro) | CH₃CH(Br)CH(Cl)CH₃ | Secondary | Br⁻ | 5 | Secondary halide with significant steric hindrance. |
| 2-Bromo-2-chloro-butane | CH₃C(Br)(Cl)CH₂CH₃ | Tertiary | Br⁻ or Cl⁻ | ~0 | Tertiary halide, sterically hindered for backside attack.[12] |
Logical Relationships and Reaction Pathways
The choice between an SN1 and SN2 pathway for a given this compound isomer is a function of several competing factors. The following diagram illustrates these logical relationships.
For vicinal dihalides, such as 2-bromo-3-chlorobutane, neighboring group participation by bromine can lead to a more complex reaction pathway, as depicted below.
Experimental Protocols
The following are detailed methodologies for quantitatively comparing the SN1 and SN2 reactivity of this compound isomers.
Protocol 1: Determination of Relative SN1 Solvolysis Rates
Objective: To determine the relative rates of solvolysis for different this compound isomers in a polar protic solvent.
Materials:
-
This compound isomers (e.g., 2-bromo-2-chloro-butane, 2-bromo-3-chloro-butane)
-
80% Ethanol (B145695) (v/v)
-
Silver nitrate (B79036) (AgNO₃) solution in ethanol (0.1 M)
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Prepare a 0.1 M solution of each this compound isomer in 80% ethanol.
-
Place 5 mL of the 0.1 M silver nitrate solution into a series of clean, dry test tubes, one for each isomer to be tested.
-
Equilibrate the test tubes containing the silver nitrate solution and the solutions of the isomers in a constant temperature water bath (e.g., 25°C or 50°C).
-
To initiate the reaction, rapidly add 1 mL of an isomer solution to a test tube containing the silver nitrate solution, start the stopwatch immediately, and mix thoroughly.
-
Record the time required for the first appearance of a precipitate (silver halide). The formation of a precipitate indicates the formation of a halide ion, which is the rate-determining step in an SN1 reaction.[13][14]
-
Repeat the experiment for each isomer, ensuring identical conditions.
-
The relative rates can be compared by taking the reciprocal of the time required for precipitation (1/t).
Protocol 2: Determination of Relative SN2 Reaction Rates via Competition Experiment
Objective: To determine the relative reactivity of different this compound isomers towards a strong nucleophile in a polar aprotic solvent.
Materials:
-
This compound isomers (e.g., 1-bromo-4-chloro-butane, 1-bromo-2-chloro-butane)
-
An internal standard (e.g., undecane)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Reaction vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions of two different this compound isomers in acetone containing a known concentration of an internal standard.
-
Prepare a solution of sodium iodide in acetone. The molar amount of sodium iodide should be less than the total molar amount of the alkyl halides (e.g., half the total moles of the two isomers).[15]
-
In a reaction vial, combine a known volume of the mixed isomer solution with a known volume of the sodium iodide solution.
-
Seal the vial and place it in a constant temperature bath.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe and quench the reaction by adding it to a vial containing water and a small amount of a suitable organic solvent for extraction (e.g., diethyl ether).
-
Analyze the organic layer by GC-MS to determine the relative concentrations of the unreacted this compound isomers.[16][17][18][19][20]
-
The relative rates of reaction can be determined by comparing the rates of disappearance of the two isomers relative to the internal standard.
Protocol 3: Monitoring Stereochemistry using Polarimetry
Objective: To determine the stereochemical outcome of a nucleophilic substitution reaction of a chiral this compound isomer.
Materials:
-
An optically active this compound isomer (e.g., (R)-2-bromo-3-chlorobutane)
-
Appropriate solvent and nucleophile
-
Polarimeter
-
Reaction vessel
Procedure:
-
Prepare a solution of the optically active this compound isomer of known concentration in a suitable solvent.
-
Measure the initial optical rotation of the solution using a polarimeter.
-
Initiate the nucleophilic substitution reaction by adding the desired nucleophile.
-
At various time intervals, take aliquots of the reaction mixture and measure their optical rotation.
-
A change in the optical rotation indicates that the reaction is proceeding at the chiral center.
-
Inversion of configuration (typical for SN2) will result in a change of the sign of rotation.
-
Racemization (typical for SN1) will result in the optical rotation approaching zero.[21]
-
Retention of configuration (possible with neighboring group participation) will result in the product having the same sign of rotation as the starting material.[9][11]
-
-
By monitoring the change in optical rotation over time, the kinetics and stereochemical pathway of the reaction can be elucidated.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 10. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. SN2 reaction - Wikipedia [en.wikipedia.org]
- 13. amherst.edu [amherst.edu]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 18. ijpsr.com [ijpsr.com]
- 19. shimadzu.com [shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
A Spectroscopic Guide to Differentiating Bromo-Chloro-Butane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecule analysis, the precise differentiation of enantiomers is a critical task, particularly in the pharmaceutical industry where the physiological effects of stereoisomers can vary from therapeutic to toxic. This guide provides a comprehensive comparison of the spectroscopic properties of bromo-chloro-butane enantiomers, focusing on the diastereomeric pairs of 2-bromo-3-chlorobutane as a model system. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with chiral phenomena, such as plane-polarized light, allows for their distinction.
This guide will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Circular Dichroism (CD)—for the analysis of the (2R,3R) and (2S,3S) enantiomers of 2-bromo-3-chlorobutane. Experimental protocols and data interpretation are detailed to provide a robust framework for researchers in the field.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for the enantiomers of 2-bromo-3-chlorobutane. In an achiral solvent, the NMR and IR spectra of a pair of enantiomers are identical. However, their chiroptical properties, namely optical rotation and circular dichroism, are equal in magnitude but opposite in sign.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Spectroscopic Parameter | (2R,3R)-2-bromo-3-chlorobutane | (2S,3S)-2-bromo-3-chlorobutane | Comparison Notes |
| ¹H NMR Chemical Shift (δ) | Identical to (2S,3S)-enantiomer | Identical to (2R,3R)-enantiomer | Chemical shifts for corresponding protons are identical. |
| ¹³C NMR Chemical Shift (δ) | Identical to (2S,3S)-enantiomer | Identical to (2R,3R)-enantiomer | Chemical shifts for corresponding carbons are identical. |
| Spin-Spin Coupling (J) | Identical to (2S,3S)-enantiomer | Identical to (2R,3R)-enantiomer | Coupling constants between corresponding nuclei are identical. |
Table 2: Infrared (IR) Spectroscopy Data
| Spectroscopic Parameter | (2R,3R)-2-bromo-3-chlorobutane | (2S,3S)-2-bromo-3-chlorobutane | Comparison Notes |
| Vibrational Frequencies (cm⁻¹) | Identical to (2S,3S)-enantiomer | Identical to (2R,3R)-enantiomer | The positions and intensities of absorption bands are identical. |
Table 3: Chiroptical Spectroscopy Data
| Spectroscopic Parameter | (2R,3R)-2-bromo-3-chlorobutane | (2S,3S)-2-bromo-3-chlorobutane | Comparison Notes |
| Specific Optical Rotation [α] | +X° | -X° | The magnitude of rotation is identical, but the direction is opposite. |
| Circular Dichroism (Δε) | Positive/Negative Cotton Effect | Negative/Positive Cotton Effect | The CD spectra are mirror images of each other. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample of the purified enantiomer in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra under standard conditions. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is standard.
-
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film between two NaCl or KBr plates (for liquids) or as a KBr pellet (for solids).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the enantiomer in a suitable transparent solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Instrumentation: Employ a CD spectropolarimeter.
-
Data Acquisition: Scan the sample over a wavelength range where the molecule is expected to have electronic transitions (typically in the UV region).
-
Data Analysis: The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. This is often converted to molar circular dichroism (Δε).
Visualizing the Spectroscopic Workflow
The following diagrams illustrate the logical flow of the spectroscopic comparison and the expected relationship between the enantiomers and their chiroptical data.
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
Caption: The relationship between enantiomers and their chiroptical properties.
A Comparative Analysis of the Environmental Impact of Bromo-chloro-butane and Its Alternatives in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that extends beyond reaction efficiency to encompass environmental and toxicological impacts. This guide provides a comparative analysis of the environmental footprint of 1-bromo-4-chlorobutane (B103958), a common alkylating agent in organic synthesis, and its greener alternatives. By presenting available data on key environmental indicators and outlining the methodologies for their assessment, this document aims to facilitate informed and sustainable choices in chemical synthesis.
The use of halogenated compounds, such as 1-bromo-4-chlorobutane, in the pharmaceutical and agrochemical industries is widespread due to their utility in forming carbon-carbon bonds. However, the presence of bromine and chlorine atoms raises concerns about their potential environmental impact, including ozone depletion and global warming. Consequently, the principles of green chemistry encourage the adoption of more benign alternatives. This guide explores the environmental profiles of 1-bromo-4-chlorobutane and compares them with those of dimethyl carbonate (DMC), ionic liquids, and supercritical carbon dioxide (scCO₂), which have emerged as promising, more sustainable options.
Key Environmental Impact Indicators: A Comparative Overview
A direct quantitative comparison of the environmental impact of 1-bromo-4-chlorobutane and its alternatives is challenging due to the limited publicly available data for 1-bromo-4-chlorobutane's Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). However, by examining the properties of similar halogenated compounds and the available data for the alternatives, a qualitative and semi-quantitative assessment can be made.
| Compound/Alternative | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP) (100-year) | Aquatic Ecotoxicity (LC50/EC50) | Key Considerations |
| 1-Bromo-4-chlorobutane | Not readily available; likely non-zero due to bromine and chlorine content. | Not readily available; likely contributes due to its halogenated nature. | Data not widely available; considered harmful to aquatic life. | Volatile organic compound (VOC); toxicological properties not fully investigated. |
| Dimethyl Carbonate (DMC) | 0[1] | ~3.2 (commercial process) to 63-95 (electrosynthesis)[2][3] | LC50 (Zebra fish) > 1000 mg/L (96h) | VOC-exempt in many regions[1][4]; biodegradable[1][5]; considered a green reagent.[6] |
| Ionic Liquids (ILs) | 0 | Generally considered low, but depends on the specific IL and its lifecycle. | Highly variable; can range from practically harmless to very toxic.[7][8] | Low volatility, but potential for aquatic toxicity[7][8]; "greenness" depends on cation and anion structure. |
| **Supercritical CO₂ (scCO₂) ** | 0 | 1 (by definition) | Not applicable as a solvent in this context. | Non-toxic, non-flammable, and readily available; energy-intensive process.[9][10] |
In-depth Analysis of Environmental Impacts
1-Bromo-4-chlorobutane
As a halogenated hydrocarbon containing both bromine and chlorine, 1-bromo-4-chlorobutane is presumed to have a non-zero Ozone Depletion Potential. Bromine is known to be significantly more effective at destroying stratospheric ozone than chlorine on a per-atom basis.[8][11] While specific data for 1-bromo-4-chlorobutane is not available, its atmospheric release would contribute to ozone depletion. Similarly, halogenated alkanes can act as greenhouse gases, meaning 1-bromo-4-chlorobutane likely has a positive Global Warming Potential. Safety Data Sheets (SDS) indicate that it is harmful and an irritant, and while it is expected to be volatile, its persistence and ecotoxicity are not well-documented.
Green Alternative 1: Dimethyl Carbonate (DMC)
Dimethyl carbonate is increasingly recognized as a green alternative to traditional alkylating agents like alkyl halides.[6] It has an ODP of zero and is biodegradable.[1][5] Its GWP is a more complex issue, as it heavily depends on the manufacturing process. While the conventional phosgene-based process has a higher environmental footprint, newer methods, including those utilizing CO₂, offer a more sustainable route, although the energy consumption in some novel electrosynthesis processes can lead to a higher GWP if not optimized.[2][3] From a toxicological perspective, DMC is considered to have low toxicity.[1][5][12]
Green Alternative 2: Ionic Liquids (ILs)
Ionic liquids are salts that are liquid at or near room temperature and are often touted as "green solvents" due to their low vapor pressure, which reduces air pollution.[8] However, their environmental impact is not universally benign. While their ODP and GWP are generally negligible, their ecotoxicity can be a significant concern. The toxicity of ionic liquids to aquatic organisms varies widely depending on the structure of their cation and anion components.[7][8] Therefore, the selection of an ionic liquid must involve a careful assessment of its specific toxicological profile.
Green Alternative 3: Supercritical Carbon Dioxide (scCO₂)
Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can be used in a closed-loop system, minimizing waste.[13] By definition, its GWP is 1, and its ODP is 0. The primary environmental drawback of using scCO₂ is the energy required to achieve and maintain the supercritical state.[9][10] Life Cycle Assessments (LCAs) are crucial for evaluating the overall environmental performance of processes utilizing scCO₂, as the energy source significantly influences its sustainability.[9][10]
Experimental Methodologies for Environmental Impact Assessment
To provide a framework for the data presented and for future research, this section outlines the standard experimental protocols for determining key environmental impact indicators.
Ozone Depletion Potential (ODP) Determination
The ODP of a substance is determined using atmospheric chemistry-transport models.[8][9] These models simulate the release of the substance into the atmosphere and its subsequent chemical reactions and transport to the stratosphere, where it can interact with ozone. The calculation requires data on the substance's atmospheric lifetime, its photolysis rate, and the efficiency of the halogen release.[8][9]
Global Warming Potential (GWP) Calculation
The GWP of a gas is a measure of how much heat it traps in the atmosphere over a specific time horizon, relative to carbon dioxide.[14][15] The calculation of GWP requires two key pieces of information: the substance's radiative efficiency and its atmospheric lifetime.[7][14] The radiative efficiency is determined from the substance's infrared absorption spectrum.[7][14][16][17]
Ecotoxicity Testing
Ecotoxicity testing evaluates the harmful effects of a substance on organisms in the environment. Standardized protocols for these tests are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).[1][2][3][4][5] These guidelines detail the procedures for assessing acute and chronic toxicity in various aquatic and terrestrial organisms. A common metric is the LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population).
Conclusion
The shift towards greener alternatives in organic synthesis is a critical step in minimizing the environmental impact of the chemical industry. While 1-bromo-4-chlorobutane remains a useful reagent, the lack of comprehensive data on its ODP, GWP, and ecotoxicity warrants a cautious approach and encourages the exploration of alternatives. Dimethyl carbonate, select ionic liquids, and supercritical CO₂ present more sustainable options, each with its own set of advantages and challenges. For researchers and drug development professionals, a thorough evaluation of the entire lifecycle and toxicological profile of a chosen reagent is paramount. This guide serves as a starting point for making more environmentally conscious decisions in the laboratory and beyond, contributing to a safer and more sustainable future for chemical synthesis.
References
- 1. wisnerbaum.com [wisnerbaum.com]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. oecd.org [oecd.org]
- 6. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. ozone.unep.org [ozone.unep.org]
- 10. "Greenhouse warming potentials from the infrared spectroscopy of atmosp" by Matthew J. Elrod [digitalcommons.oberlin.edu]
- 11. dcceew.gov.au [dcceew.gov.au]
- 12. aqmd.gov [aqmd.gov]
- 13. 1-bromo-4-chlorobutane [stenutz.eu]
- 14. Climate Change/Global warming potential - Wikibooks, open books for an open world [en.wikibooks.org]
- 15. epa.gov [epa.gov]
- 16. acp.copernicus.org [acp.copernicus.org]
- 17. acp.copernicus.org [acp.copernicus.org]
A Comparative Guide to the Synthesis of 1-Bromo-4-Chlorobutane: An Evaluation of a High-Yield Protocol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-bromo-4-chlorobutane (B103958) is a valuable bifunctional building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[1][2][3][4] This guide provides a detailed comparison of a newer, high-yield synthesis protocol for 1-bromo-4-chlorobutane against a more traditional, lower-yield method. The supporting experimental data and methodologies are presented to offer a clear and objective evaluation.
Comparative Analysis of Synthesis Protocols
The following table summarizes the key quantitative data for two distinct synthesis protocols for 1-bromo-4-chlorobutane. Protocol A represents a multi-step laboratory-scale synthesis, while Protocol B outlines a more direct and higher-yielding process suitable for larger-scale production.
| Parameter | Protocol A: From Benzyloxyacetic Acid | Protocol B: From Tetrahydrofuran (B95107) (THF) |
| Starting Materials | Benzyloxyacetic acid, 1-bromo-3-chloropropane (B140262), n-butyllithium, diisopropylamine (B44863) | Tetrahydrofuran, gaseous Hydrochloric Acid, gaseous Hydrobromic Acid |
| Key Reagents | Tetrahydrofuran, hexane | Water (optional) |
| Reaction Temperature | -70°C to room temperature | Stage 1: up to 100°C, Stage 2: ~50°C |
| Reaction Time | ~3.5 hours | ~18.5 hours for HBr addition |
| Reported Yield | 32%[5][6] | Crude: up to 89%, Distilled: ~75%[7] |
| Purification Method | Silica (B1680970) gel column chromatography[5][6] | Distillation under reduced pressure[7] |
Experimental Methodologies
A detailed understanding of the experimental procedures is crucial for reproducibility and validation. The following sections outline the step-by-step protocols for both synthesis methods.
Protocol A: Synthesis from Benzyloxyacetic Acid and 1-Bromo-3-chloropropane
This method involves the formation of a lithium diisopropylamide (LDA) base followed by alkylation.
Step 1: Formation of LDA and Lithiation To a solution of diisopropylamine (1.1 mL, 8.0 mmol) in tetrahydrofuran (10 mL), n-butyllithium (1.6 M in hexane, 5.0 mL, 8.0 mmol) is added dropwise at -30°C. The mixture is stirred for 30 minutes at this temperature.[5][6]
Step 2: Reaction with Benzyloxyacetic Acid The reaction mixture is cooled to -70°C, and a solution of (benzyloxy)acetic acid (0.60 g, 3.6 mmol) in THF (5 mL) is added dropwise. Stirring is continued for another 30 minutes at the same temperature.[5][6]
Step 3: Alkylation While maintaining the temperature at -70°C, 1-bromo-3-chloropropane (3.6 mL, 36 mmol) is added. The mixture is stirred for 30 minutes at -70°C and then allowed to warm to room temperature, followed by stirring for an additional 2 hours.[5][6]
Step 4: Work-up and Purification The reaction mixture is poured into ice-cold water and washed with ethyl acetate. The aqueous layer's pH is adjusted to 3-4 with 6 M hydrochloric acid and then extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The final product is purified by silica gel column chromatography to yield 1-bromo-4-chlorobutane as a colorless oil.[5][6]
Protocol B: Direct Synthesis from Tetrahydrofuran
This patented process involves a two-step reaction in the same vessel without the isolation of the intermediate, 4-chloro-1-butanol (B43188).[7][8]
Step 1: Hydrochlorination of THF Tetrahydrofuran is treated with dry gaseous hydrochloric acid. This can be performed in the presence of a small amount of water.[7] This step produces 4-chloro-1-butanol in the reaction mixture.
Step 2: Hydrobromination Gaseous hydrobromic acid is then directly injected into the reaction mixture from the previous step at approximately 50°C over several hours.[7]
Step 3: Separation and Purification After the reaction is complete, the mixture is cooled and allowed to settle, separating the aqueous and organic phases. The organic phase, containing the crude 1-bromo-4-chlorobutane, is then purified by distillation under reduced pressure to obtain the final product with high purity.[7]
Workflow Comparison
The following diagram illustrates the logical workflow of the two synthesis protocols, highlighting the key differences in their reaction pathways.
Caption: Comparative workflow of two synthesis protocols for 1-bromo-4-chlorobutane.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. getchem.com [getchem.com]
- 5. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 7. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
comparing the efficacy of different purification techniques for bromo-chloro-butane
For researchers, scientists, and professionals in drug development, the purity of reagents and intermediates is paramount to achieving reliable and reproducible results. Bromo-chloro-butane, a key building block in organic synthesis, often requires purification to remove byproducts and unreacted starting materials. This guide provides a comparative overview of two common purification techniques: fractional distillation and silica (B1680970) gel column chromatography, supported by available experimental data and detailed methodologies.
Comparison of Efficacy
The choice of purification technique depends on several factors, including the nature of the impurities, the required purity of the final product, and the scale of the purification. Below is a summary of the efficacy of fractional distillation and silica gel column chromatography for the purification of 1-bromo-4-chlorobutane (B103958).
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Fractional Distillation | 91.0[1] | 99.3[1] | 87.5[1] | 1,4-dichlorobutane, 1,4-dibromobutane, 4-chloro-1-butanol[1] |
| Silica Gel Column Chromatography | Not specified | Not specified | Not specified | Polar impurities |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful purification. The following sections outline the methodologies for fractional distillation and silica gel column chromatography.
Fractional Distillation under Reduced Pressure
This method is highly effective for separating compounds with different boiling points, such as the desired 1-bromo-4-chlorobutane from its common impurities.
Procedure:
-
The crude organic phase, containing approximately 91% 1-bromo-4-chlorobutane, is charged into a round-bottom flask equipped with a magnetic stirrer and connected to a fractional distillation apparatus.
-
The apparatus consists of an adiabatic column with 20 theoretical plates, a condenser, and a receiving flask.
-
The system is subjected to a reduced pressure of 30 mm Hg.
-
The flask is gently heated in a heating mantle.
-
An initial fraction (forerun) is collected, which primarily contains lower-boiling impurities such as residual 4-chloro-1-butanol (B43188) and 1,4-dichlorobutane.[1]
-
The temperature is then gradually increased, and the main fraction of 1-bromo-4-chlorobutane is collected at its boiling point under reduced pressure (approximately 83.5 °C at 30 mm Hg).[1]
-
The final product is obtained with a purity of 99.3%, with a distillation yield of 87.5%.[1]
Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent). It is particularly useful for removing polar impurities.
General Procedure:
-
Column Packing: A glass chromatography column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane). A layer of sand is added on top of the silica gel bed to prevent disturbance.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the non-polar eluent and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of appropriate polarity. For a relatively non-polar compound like this compound, a non-polar eluent such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The eluent is passed through the column under gravity or with the aid of positive pressure.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to identify the fractions containing the pure product.
-
Solvent Removal: The fractions containing the purified this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the pure product.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of a crude organic product like this compound, incorporating both preliminary workup and the final purification step.
References
The Strategic Application of Bromo-Chloro-Butane in Medicinal Chemistry: A Comparative Guide
In the landscape of medicinal chemistry, the precise construction of pharmacologically active molecules is paramount. The choice of building blocks and reagents can significantly influence the efficiency, selectivity, and overall success of a synthetic route. Among the versatile reagents employed are bifunctional alkylating agents, with 1-bromo-4-chlorobutane (B103958) emerging as a strategic choice in the synthesis of several key pharmaceuticals, particularly within the anxiolytic and antidepressant drug classes. This guide provides a comparative analysis of 1-bromo-4-chlorobutane against its alternatives, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their synthetic endeavors.
The Versatility of 1-Bromo-4-chlorobutane in Pharmaceutical Synthesis
1-Bromo-4-chlorobutane is a bifunctional alkylating agent that offers a unique advantage due to the differential reactivity of its two halogen atoms. The carbon-bromine bond is generally more labile and susceptible to nucleophilic attack than the carbon-chlorine bond. This inherent property allows for selective, stepwise reactions, making it a valuable intermediate in the synthesis of complex molecules where regioselectivity is crucial.[1][2]
This reagent has found significant application in the synthesis of azapirone drugs, such as buspirone (B1668070), gepirone, and tandospirone (B1205299). These drugs are selective 5-HT1A receptor agonists and partial agonists used in the treatment of anxiety and depressive disorders. The common structural motif in these molecules is a butylpiperazine moiety, which is often introduced using a four-carbon electrophile like 1-bromo-4-chlorobutane.
Comparative Analysis of Alkylating Agents in Azapirone Synthesis
The synthesis of the key intermediate, N-(4-halobutyl)piperazine derivatives, is a critical step in the production of buspirone, gepirone, and tandospirone. This section compares the use of 1-bromo-4-chlorobutane with its common alternatives: 1,4-dibromobutane (B41627) and 1,4-dichlorobutane (B89584).
Table 1: Comparison of Alkylating Agents in the Synthesis of Buspirone and Related Analogs
| Alkylating Agent | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| 1-Bromo-4-chlorobutane | Reaction with 1-(2-pyrimidinyl)piperazine in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF, acetonitrile). | Often high yields for the initial mono-alkylation step. | Differential reactivity allows for selective reaction at the bromine terminus, leaving the chloro group for subsequent transformations. This can reduce the formation of dialkylated byproducts. | May require slightly more forcing conditions to react the chloro-end in a subsequent step. |
| 1,4-Dibromobutane | Reaction with 1-(2-pyrimidinyl)piperazine, often requiring a large excess of the piperazine (B1678402) to favor mono-alkylation. | Variable, highly dependent on reaction stoichiometry and conditions. Can lead to significant amounts of the dialkylated byproduct. | Both ends are highly reactive, which can be advantageous for certain cyclization reactions. | Lack of selectivity makes controlling mono-alkylation challenging, often leading to lower yields of the desired product and purification difficulties. |
| 1,4-Dichlorobutane | Reaction with 1-(2-pyrimidinyl)piperazine, generally requiring more forcing conditions (higher temperatures, stronger bases) compared to the bromo-derivatives. | Typically lower yields for the initial alkylation compared to bromo-derivatives due to the lower reactivity of the C-Cl bond. | More cost-effective than the corresponding bromo-derivatives. | Lower reactivity necessitates harsher reaction conditions, which can lead to side reactions and degradation of sensitive substrates. |
| 4-Chlorobutyronitrile | Alkylation of 1-(2-pyrimidinyl)piperazine followed by reduction of the nitrile group (e.g., with Raney Nickel). | Good yields for the initial alkylation step are often reported. | The nitrile group is less reactive than a halogen, which can improve selectivity. The subsequent reduction provides an amino group for further functionalization. | Adds an extra synthetic step (reduction of the nitrile) to the overall sequence. |
Experimental Protocols
General Procedure for the Alkylation of 1-(2-Pyrimidinyl)piperazine with 1-Bromo-4-chlorobutane
This protocol is a representative example for the synthesis of the key intermediate for azapirone drugs.
Materials:
-
1-(2-Pyrimidinyl)piperazine
-
1-Bromo-4-chlorobutane
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (CH3CN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-(2-pyrimidinyl)piperazine (1.0 eq) in acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-4-chlorobutane (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and monitor the reaction progress by TLC or LC-MS.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product, 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine, can be purified by column chromatography or used directly in the next step.
Synthesis of Buspirone using the Intermediate from Protocol 3.1
Materials:
-
1-(4-Chlorobutyl)-4-(2-pyrimidinyl)piperazine
-
8-Azaspiro[4.5]decane-7,9-dione
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI) (catalytic amount)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Add the crude or purified 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude buspirone can be purified by recrystallization or column chromatography.
Signaling Pathways of Azapirone Drugs
Buspirone, gepirone, and tandospirone exert their therapeutic effects primarily through their interaction with the serotonin (B10506) 5-HT1A receptor. The following diagrams illustrate the general signaling pathway.
Caption: Signaling pathway of azapirone drugs at the 5-HT1A receptor.
The diagram illustrates the dual action of azapirones. At presynaptic 5-HT1A autoreceptors, they act as full agonists, leading to a decrease in serotonin release. At postsynaptic 5-HT1A receptors, they act as partial agonists, modulating downstream signaling cascades, including the inhibition of adenylyl cyclase and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which ultimately leads to the therapeutic anxiolytic and antidepressant effects.
Caption: General experimental workflow for the synthesis of buspirone.
Conclusion
1-Bromo-4-chlorobutane serves as a highly effective and strategic reagent in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds like the azapirone drugs. Its differential reactivity offers a distinct advantage over symmetrical dihaloalkanes by enabling more controlled and selective synthetic transformations, which can lead to higher yields and simpler purification processes. While alternatives like 1,4-dibromobutane and 1,4-dichlorobutane have their applications, the nuanced reactivity of 1-bromo-4-chlorobutane often makes it the superior choice for multi-step syntheses requiring sequential functionalization. The selection of the appropriate alkylating agent will ultimately depend on the specific synthetic strategy, cost considerations, and desired purity of the final pharmaceutical product. This guide provides a foundational comparison to aid in making that critical decision.
References
Hypothetical Inter-Laboratory Comparison for Bromo-Chloro-Butane Analysis: A Guide for Researchers
An illustrative guide to the proficiency and comparative performance of analytical methods for bromo-chloro-butane, designed for researchers, scientists, and professionals in drug development.
This document presents a framework for an inter-laboratory comparison of 1-bromo-4-chlorobutane (B103958) analysis. Due to a lack of publicly available, specific round-robin or proficiency testing data for this compound, this guide is a modeled representation based on established principles of inter-laboratory studies and common analytical techniques for halogenated hydrocarbons. The data presented herein is hypothetical and serves to illustrate the comparative evaluation process.
Comparative Analysis of Analytical Techniques
The accurate quantification of bromo-chloro-butanes is crucial in various research and development settings. Different analytical methodologies can be employed, each with its own set of performance characteristics. The choice of method can significantly impact the precision, accuracy, and efficiency of the analysis. This guide focuses on two prevalent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Hypothetical Performance Data from an Inter-Laboratory Study
| Parameter | GC-FID | GC-MS |
| Number of Participating Laboratories | 8 | 6 |
| Assigned Value (mg/mL) | 5.00 | 5.00 |
| Mean Reported Value (mg/mL) | 4.95 | 5.02 |
| Standard Deviation | 0.25 | 0.15 |
| Coefficient of Variation (%) | 5.05 | 2.99 |
| Recovery (%) | 99.0 | 100.4 |
| z-Scores within ±2 | 87.5% | 100% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the validity of any inter-laboratory comparison. The following sections outline the methodologies that would be provided to participating laboratories.
Sample Preparation
A stock solution of 1-bromo-4-chlorobutane is prepared in a suitable solvent, such as methanol (B129727) or hexane, at a known concentration. Aliquots of this stock solution are then distributed to participating laboratories. Participants are instructed to dilute the sample to a specified working concentration range using the same solvent.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Temperatures:
-
Injector: 250°C
-
Detector: 300°C
-
Oven: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 180°C and hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Quantification: External standard calibration curve using a minimum of five concentration levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or equivalent).
-
Column and GC Conditions: Same as for GC-FID.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Operated in either full scan mode (m/z 40-200) for qualitative analysis and peak identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Quantification: Based on the peak area of a characteristic ion of 1-bromo-4-chlorobutane (e.g., m/z 121, 123). An internal standard, such as 1-bromo-3-chloropropane, is recommended for improved accuracy.
Visualizing the Inter-Laboratory Comparison Workflow
The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical analytical workflow.
Caption: Workflow of an inter-laboratory comparison study.
Caption: General analytical workflow for this compound.
A Researcher's Guide to Assessing the Isomeric Purity of Commercial Bromo-Chloro-Butane Samples
For researchers, scientists, and drug development professionals, the precise characterization of chemical reagents is paramount. Bromo-chloro-butane, a versatile building block in organic synthesis, is commercially available in various isomeric forms. The presence of unintended isomers can significantly impact reaction outcomes, yield, and the impurity profile of synthesized molecules. This guide provides a comparative overview of the primary analytical techniques for determining the isomeric purity of commercial this compound samples, supported by experimental protocols and representative data.
Comparison of Key Analytical Techniques
The two most powerful and commonly employed techniques for the analysis of volatile, small organic molecules like this compound isomers are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. It is highly effective for quantifying the relative amounts of different isomers in a sample. For enhanced identification, GC is often coupled with a mass spectrometer (GC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information about a molecule by probing the chemical environment of its hydrogen atoms. It is an invaluable tool for the unambiguous identification of isomers and can also be used for quantification.
The choice between these techniques often depends on the specific analytical goal. GC excels at high-throughput screening and quantification of known isomers, while NMR provides definitive structural elucidation.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize representative quantitative data for the analysis of common this compound isomers by GC and ¹H NMR.
Note: The following data is illustrative and may vary based on the specific analytical conditions and instrumentation used.
Table 1: Gas Chromatography (GC) Retention Times for this compound Isomers
| Isomer | Structure | Boiling Point (°C) (Predicted) | Representative Retention Time (min) on a DB-5 column |
| 2-Bromo-2-chlorobutane | CH₃C(Br)(Cl)CH₂CH₃ | ~130-135 | 8.5 |
| 2-Bromo-3-chlorobutane | CH₃CH(Br)CH(Cl)CH₃ | ~145-150 | 9.2 |
| 1-Bromo-2-chlorobutane | CH₃CH₂CH(Cl)CH₂Br | ~150-155 | 9.8 |
| 1-Bromo-3-chlorobutane | CH₃CH(Cl)CH₂CH₂Br | ~155-160 | 10.3 |
| 1-Bromo-4-chlorobutane | ClCH₂CH₂CH₂CH₂Br | ~175-180 | 11.5 |
Table 2: ¹H NMR Chemical Shifts for Key Protons in this compound Isomers
| Isomer | Proton(s) of Interest | Representative Chemical Shift (δ, ppm) | Representative Multiplicity |
| 1-Bromo-4-chlorobutane | -CH₂Br | 3.45 | Triplet |
| -CH₂Cl | 3.58 | Triplet | |
| 1-Bromo-2-chlorobutane | -CH₂Br | 3.6 - 3.8 | Doublet of doublets |
| -CHCl- | 4.1 - 4.3 | Multiplet | |
| 2-Bromo-2-chlorobutane | -CH₂- | 2.1 - 2.3 | Quartet |
| -CH₃ (adjacent to C-Br,Cl) | 1.8 - 2.0 | Triplet | |
| 1-Bromo-3-chlorobutane | -CH₂Br | 3.5 - 3.7 | Multiplet |
| -CHCl- | 4.0 - 4.2 | Multiplet | |
| 2-Bromo-3-chlorobutane | -CHBr- | 4.2 - 4.4 | Multiplet |
| -CHCl- | 4.3 - 4.5 | Multiplet |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are standard protocols for the analysis of this compound isomers using GC-FID and ¹H NMR.
Protocol 1: Isomeric Purity Assessment by Gas Chromatography (GC)
This method is suitable for the quantitative determination of the isomeric composition of a this compound sample.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column: 5% Phenyl / 95% Dimethylpolysoxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
High-purity carrier gas (Helium or Hydrogen).
-
High-purity air and hydrogen for FID.
-
Suitable solvent for sample dilution (e.g., Dichloromethane (B109758), HPLC grade).
-
Reference standards of the expected this compound isomers, if available.
Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of the commercial this compound sample in dichloromethane at a concentration of approximately 1000 µg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
-
-
Data Analysis:
-
Identify the peaks corresponding to the different this compound isomers based on their retention times (compared to standards, if available, or by MS fragmentation patterns).
-
Calculate the area of each peak.
-
Determine the percentage of each isomer in the sample using the following formula: % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100%
-
Protocol 2: Isomer Identification and Quantification by ¹H NMR Spectroscopy
This protocol is designed for the structural confirmation and quantification of this compound isomers.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the commercial this compound sample into a clean, dry vial.
-
Add approximately 0.75 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the vial and gently swirl to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: ~16 ppm
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals corresponding to the unique protons of each isomer.
-
Identify the isomers present by comparing the observed chemical shifts and coupling patterns to reference data or predicted spectra.
-
The relative molar ratio of the isomers can be determined by comparing the integral values of their respective characteristic signals.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the isomeric purity of a commercial this compound sample.
A Comparative Analysis of Theoretical and Experimental Properties of Bromo-Chloro-Butane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the theoretical and experimentally determined properties of various isomers of bromo-chloro-butane. Understanding the physicochemical characteristics of these halogenated hydrocarbons is crucial for their application in organic synthesis and drug development, where precise properties can influence reaction kinetics, product yield, and physiological interactions. This document summarizes key quantitative data, outlines experimental methodologies, and presents logical relationships between the isomers.
Isomers of this compound
The structural isomers of this compound arise from the different possible arrangements of the bromine and chlorine atoms on the four-carbon butane (B89635) chain. Each isomer exhibits unique physical and spectroscopic properties.
Caption: Positional isomers of this compound.
Comparison of Physical Properties
The following tables summarize the available theoretical (computed) and experimental physical properties for various this compound isomers. Theoretical values are primarily sourced from PubChem computations, providing a baseline for comparison with experimental findings.
Table 1: Boiling Point (°C)
| Isomer | Theoretical (Computed) (°C) | Experimental (°C) |
| 1-Bromo-1-chlorobutane | 147.2 | Data not available |
| 1-Bromo-2-chlorobutane | 146.5 | Data not available |
| 1-Bromo-3-chlorobutane | 154.0[1] | 154[1] |
| 1-Bromo-4-chlorobutane | 175.7 | 175[2][3], 80-82 (at 30 mmHg)[4][5][6] |
| 2-Bromo-1-chlorobutane | 146.5 | ~146.5[7] |
| 2-Bromo-2-chlorobutane | 120.2 | 120[8] |
| 2-Bromo-3-chlorobutane | 139.3 | Data not available |
Table 2: Density (g/mL)
| Isomer | Theoretical (Computed) (g/mL) | Experimental (g/mL at 25°C) |
| 1-Bromo-1-chlorobutane | 1.4 | Data not available |
| 1-Bromo-2-chlorobutane | 1.4 | Data not available |
| 1-Bromo-3-chlorobutane | 1.4 | Data not available |
| 1-Bromo-4-chlorobutane | 1.5 | 1.488[4][5][6] |
| 2-Bromo-1-chlorobutane | 1.4 | Data not available |
| 2-Bromo-2-chlorobutane | 1.4 | Data not available |
| 2-Bromo-3-chlorobutane | 1.4 | Data not available |
Table 3: Refractive Index (n20/D)
| Isomer | Theoretical (Computed) | Experimental |
| 1-Bromo-1-chlorobutane | 1.47 | Data not available |
| 1-Bromo-2-chlorobutane | 1.47 | 1.466[9] |
| 1-Bromo-3-chlorobutane | 1.47 | Data not available |
| 1-Bromo-4-chlorobutane | 1.49 | 1.4875[4][5], 1.4865-1.4885[10] |
| 2-Bromo-1-chlorobutane | 1.47 | 1.4880[7][11] |
| 2-Bromo-2-chlorobutane | 1.46 | Data not available |
| 2-Bromo-3-chlorobutane | 1.47 | Data not available |
Experimental Protocols
Detailed methodologies for the determination of key physical and spectroscopic properties are outlined below. These protocols represent standard laboratory practices.
Determination of Physical Properties
The workflow for determining physical properties such as boiling point and density follows a standardized procedure to ensure accuracy and reproducibility.
Caption: Workflow for physical property determination.
1. Boiling Point Determination (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil to ensure uniform heat distribution.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
2. Density Measurement (Pycnometry):
-
A pycnometer, a flask with a specific volume, is thoroughly cleaned, dried, and weighed empty.
-
It is then filled with the sample liquid, ensuring no air bubbles are trapped, and weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the volume of the pycnometer.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of this compound isomers. The general workflow for spectroscopic analysis is depicted below.
Caption: Workflow for spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent signals in the ¹H NMR spectrum.
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. Radiofrequency pulses are applied to excite the nuclei.
-
Data Processing: The detected signal (Free Induction Decay) is converted into a spectrum using a Fourier transform.
-
Interpretation: The chemical shifts, integration (proton ratios), and splitting patterns (multiplicity) in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, are used to determine the carbon-hydrogen framework of the molecule.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: An infrared beam is passed through the sample. The interferometer in the FTIR spectrometer measures the interference pattern of the transmitted light.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which plots absorbance or transmittance versus wavenumber.
-
Interpretation: The presence of characteristic absorption bands is used to identify functional groups. For bromo-chloro-butanes, the C-H stretching and bending vibrations, as well as the C-Br and C-Cl stretching vibrations in the fingerprint region, are of particular interest.
3. Mass Spectrometry (MS):
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI), which causes the molecule to lose an electron and form a molecular ion (M⁺).
-
Fragmentation: The high-energy molecular ion often fragments into smaller, charged species.
-
Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Interpretation: The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M+2 and M+4 peaks, aiding in the identification of these halogenated compounds.
References
- 1. 1-bromo-3-chlorobutane [stenutz.eu]
- 2. echemi.com [echemi.com]
- 3. 1-bromo-4-chlorobutane [stenutz.eu]
- 4. 1-溴-4-氯丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 1-Bromo-4-chlorobutane 99 6940-78-9 [sigmaaldrich.com]
- 7. 2-bromo-1-chlorobutane | 79504-01-1 [chemicalbook.com]
- 8. 2-bromo-2-chlorobutane [stenutz.eu]
- 9. 1-bromo-2-chlorobutane | CAS#:108200-18-6 | Chemsrc [chemsrc.com]
- 10. 1-Bromo-4-chlorobutane, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 2-bromo-1-chlorobutane | 79504-01-1 [chemicalbook.com]
A Comparative Guide to the Reaction Kinetics of Bromo-Chloro-Butane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of various bromo-chloro-butane isomers, focusing on nucleophilic substitution reactions (SN1 and SN2). The reactivity of these isomers is dictated by a combination of factors including the position of the halogen atoms, the nature of the carbon skeleton, and the leaving group ability of bromide versus chloride. This document summarizes expected relative reaction rates based on established principles of physical organic chemistry and provides detailed experimental protocols for their determination.
Comparative Analysis of Reaction Kinetics
The rate of nucleophilic substitution reactions for this compound isomers is primarily influenced by two key factors:
-
Substrate Structure: The steric hindrance around the reaction center and the stability of the potential carbocation intermediate play a crucial role in determining whether the reaction proceeds via an SN1 or SN2 mechanism.
-
Primary (1°) Alkyl Halides: These isomers will predominantly undergo SN2 reactions due to the low steric hindrance and the high instability of the corresponding primary carbocation.
-
Secondary (2°) Alkyl Halides: These isomers can undergo both SN1 and SN2 reactions, and the dominant pathway will be influenced by the solvent, nucleophile, and the specific isomer's structure.
-
Tertiary (3°) Alkyl Halides: The formation of a relatively stable tertiary carbocation strongly favors the SN1 pathway.
-
-
Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion. Consequently, bromo-substituted butanes will generally react faster than their chloro-substituted counterparts under similar conditions. For instance, in an SN2 reaction with sodium iodide in acetone (B3395972), 1-bromobutane (B133212) reacts approximately 167 times faster than 1-chlorobutane.[1]
The following table provides a qualitative comparison of the expected relative reaction rates for various this compound isomers in both SN1 and SN2 reactions. The relative rates are based on the principles of carbocation stability for SN1 reactions (tertiary > secondary > primary) and steric accessibility for SN2 reactions (primary > secondary > tertiary), as well as the superior leaving group ability of bromide over chloride.
| Isomer | Structure | Type | Expected Relative SN1 Rate | Expected Relative SN2 Rate | Dominant Mechanism |
| 1-Bromo-1-chlorobutane | CH3CH2CH2CH(Br)Cl | Secondary | Moderate | Low | SN1/SN2 |
| 1-Bromo-2-chlorobutane | CH3CH2CH(Cl)CH2Br | Primary (Br), Secondary (Cl) | Low (at C1), Moderate (at C2) | High (at C1), Low (at C2) | SN2 at C1 |
| 1-Bromo-3-chlorobutane | CH3CH(Cl)CH2CH2Br | Primary (Br) | Low | High | SN2 |
| 1-Bromo-4-chlorobutane | ClCH2CH2CH2CH2Br | Primary | Low | High | SN2 |
| 2-Bromo-1-chlorobutane | CH3CH2CH(Br)CH2Cl | Primary (Cl), Secondary (Br) | Moderate (at C2), Low (at C1) | Low (at C2), High (at C1) | SN2 at C1 |
| 2-Bromo-2-chlorobutane | CH3CH2C(Br)(Cl)CH3 | Tertiary | High | Very Low | SN1 |
| 1-Bromo-2-methyl-1-chloropropane | (CH3)2CHCH(Br)Cl | Secondary | Moderate | Low | SN1/SN2 |
| 1-Bromo-2-methyl-2-chloropropane | (CH3)2C(Cl)CH2Br | Primary (Br), Tertiary (Cl) | High (at C2), Low (at C1) | High (at C1), Very Low (at C2) | SN2 at C1, SN1 at C2 |
Experimental Protocols
Protocol 1: Determination of SN1 Reaction Kinetics (Solvolysis)
This protocol describes the determination of the first-order rate constant for the solvolysis of a this compound isomer. The reaction rate is monitored by titrating the acid produced during the reaction.
Materials:
-
This compound isomer
-
Acetone (reagent grade)
-
Distilled water
-
Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.01 M)
-
Bromothymol blue indicator solution
Procedure:
-
Prepare a 0.1 M solution of the this compound isomer in acetone.
-
Prepare a solvent mixture of acetone and water (e.g., 80:20 v/v).
-
In a thermostated flask at a constant temperature (e.g., 25°C), add a known volume of the acetone-water solvent.
-
Add a few drops of bromothymol blue indicator to the solvent.
-
Add a small, measured volume of the standardized NaOH solution to the flask to make the solution slightly basic (blue color).
-
Initiate the reaction by adding a known volume of the this compound isomer solution to the flask and start a timer.
-
Record the time it takes for the solution to become acidic (yellow color) due to the formation of HBr or HCl.
-
Immediately add another measured aliquot of the NaOH solution and record the time for the color change to reoccur.
-
Repeat this process for several data points.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time.[2]
Protocol 2: Determination of SN2 Reaction Kinetics
This protocol outlines a method to compare the relative rates of SN2 reactions of different this compound isomers by monitoring the formation of a precipitate.
Materials:
-
This compound isomers
-
Sodium iodide (NaI) in acetone solution (e.g., 15% w/v)
-
Test tubes
-
Water bath
Procedure:
-
Place a small amount (e.g., 4-5 drops) of each this compound isomer into separate, labeled test tubes.
-
Add a known volume (e.g., 2 mL) of the NaI in acetone solution to each test tube.
-
Shake the test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a sodium bromide or sodium chloride precipitate.
-
Record the time it takes for a precipitate to appear in each test tube. A faster appearance of a precipitate indicates a faster reaction rate.
-
For reactions that are slow at room temperature, the test tubes can be placed in a warm water bath (e.g., 50°C) to accelerate the reaction.
Protocol 3: Product Analysis by Gas Chromatography (GC)
Gas chromatography is used to separate and identify the products of the reaction and to quantify the disappearance of the starting material.
Instrumentation and Conditions (General Guidance):
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column with a stationary phase appropriate for separating halogenated hydrocarbons. A non-polar phase (e.g., 5% phenyl-methylpolysiloxane) or a more polar phase (e.g., polyethylene (B3416737) glycol) can be used.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperatures: Typically set to 250°C.
-
Oven Temperature Program: An initial temperature of 50-60°C, held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 200-250°C. The exact program should be optimized for the specific isomers being analyzed.
Sample Preparation:
-
At various time points during the kinetic experiment, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., dichloromethane) that is immiscible with the reaction solvent if it contains water.
-
Wash the organic layer with water to remove any ionic species.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Inject a small volume (e.g., 1 µL) of the dried organic solution into the GC.
Visualizations
References
Safety Operating Guide
Navigating the Safe Disposal of Bromo-Chloro-Butane: A Guide for Laboratory Professionals
Essential protocols for the responsible management of halogenated organic waste, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to a safe and sustainable laboratory environment. Bromo-chloro-butane, a halogenated hydrocarbon, requires specific disposal procedures due to its flammable and irritant nature.[1][2][3] Adherence to these protocols is not only a matter of safety but also a legal requirement, with waste generators ultimately responsible for the correct classification and disposal of chemical waste in accordance with EPA guidelines and local regulations.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling of this substance and its associated waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, is mandatory.
Core Disposal Principles
The fundamental principle for the disposal of this compound is segregation. As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[4][5][6] This is primarily because the disposal methods for halogenated and non-halogenated compounds differ significantly, and improper mixing can lead to hazardous chemical reactions and complicate the waste treatment process.
Key Segregation and Collection Steps:
-
Designated Waste Container: All this compound waste must be collected in a designated "Halogenated Organic Waste" container.[7] This container should be clearly labeled and made of a material compatible with the chemical.
-
Avoid Contamination: Do not mix this compound waste with other incompatible materials such as strong oxidizing agents, acids, bases, or heavy metals.[1][4][5][6]
-
Secure Storage: Waste containers must be kept tightly sealed when not in use to prevent the release of flammable vapors.[4][8][9] They should be stored in a cool, dry, and well-ventilated area, away from any potential sources of ignition.[4][8][9]
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks. Small spills should be absorbed using an inert material such as vermiculite (B1170534) or sand. The contaminated absorbent material must then be collected, placed in a sealed and properly labeled container, and disposed of as hazardous waste.[1] For larger spills, evacuate the area and follow the specific emergency procedures established by your institution.
Final Disposal Pathway
The ultimate disposal of this compound waste is typically handled by a licensed hazardous waste disposal facility. The most common method for the destruction of halogenated organic compounds is high-temperature incineration.[6] It is imperative to follow your institution's specific procedures for requesting a hazardous waste pickup.
Even after the liquid has been removed, empty containers that once held this compound should be treated as hazardous, as they may retain residual vapors.[8][10] These containers must be handled and disposed of in accordance with institutional and regulatory guidelines.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information pertinent to the safe handling and disposal of this compound.
| Parameter | Value/Instruction |
| Chemical Classification | Halogenated Hydrocarbon[7] |
| Primary Hazard Class | Flammable Liquid and Vapor[1][2][3] |
| Primary Health Hazards | Causes skin, eye, and respiratory tract irritation[1][2][3] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Waste Segregation | "Halogenated Organic Waste" container ONLY[7] |
| Prohibited Disposal Method | Do not pour down the drain[7] |
| Recommended Disposal | Incineration by a licensed hazardous waste facility[6] |
| Spill Cleanup Material | Inert absorbent (e.g., vermiculite, sand)[1] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. technopharmchem.com [technopharmchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
